Isononyl acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
7-methyloctyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O2/c1-10(2)8-6-4-5-7-9-13-11(3)12/h10H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJSJTXAZFHYHMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCOC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O2 | |
| Record name | ISONONYL ACETATE | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4041577 | |
| Record name | Acetic acid, isononyl ester | |
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Molecular Weight |
186.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Isononyl acetate appears as a clear colorless liquid with a sweet ester odor. Less dense than water. Vapors heavier than air. Eye contact may cause irritation. Frequent or prolonged skin contact may cause irritation and dermatitis. Vapors irritate the eyes and respiratory tract and may cause headaches and dizziness. Vapors are anesthetic and may have other central nervous system effects. Vapors may also cause liver and kidney disorder. Ingestion of the liquid into the respiratory system may cause bronchopneumonia or pulmonary edema. | |
| Record name | ISONONYL ACETATE | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
40379-24-6 | |
| Record name | ISONONYL ACETATE | |
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| URL | https://cameochemicals.noaa.gov/chemical/22177 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Acetic acid, isononyl ester | |
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| Record name | Acetic acid, isononyl ester | |
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| Record name | Acetic acid, isononyl ester | |
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| Record name | Isononyl acetate | |
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| Record name | ISONONYL ACETATE | |
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Foundational & Exploratory
Isononyl acetate chemical properties and structure
An In-Depth Technical Guide to Isononyl Acetate: Properties, Structure, and Analysis
Introduction
This compound is a significant organic compound, an ester recognized for its characteristic sweet, fruity, and floral aroma. While it is a single entity in commerce, the term "this compound" typically refers to a mixture of isomers, with the specific composition varying by production method. The most common isomers include 7-methyloctyl acetate and 3,5,5-trimethylhexyl acetate.[1][2] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, analytical characterization, and applications, with a focus on its relevance to researchers in the chemical and pharmaceutical sciences.
Primarily utilized as a fragrance agent, this compound is a key component in a wide array of consumer products, including perfumes, cosmetics, soaps, and detergents. Its pleasant olfactory profile, which includes notes of wood, orris, and lavender, makes it a versatile ingredient in fragrance formulation.[1][3] Beyond its scent, its physical properties lend it to applications as a solvent and plasticizer in various industrial contexts. Understanding its isomeric complexity and chemical behavior is crucial for its effective application and for the development of novel formulations.
Chemical Structure and Identification
The identity of this compound is defined by its molecular formula and a collection of isomeric structures. The lack of a single, universally defined structure necessitates careful consideration of the specific isomer or mixture being used in research or production.
-
IUPAC Names : 7-methyloctyl acetate (for one common isomer); 3,5,5-trimethylhexyl acetate (for another common isomer)[2]
-
CAS Numbers : 40379-24-6 (isomer unspecified)[1][4][5]; 58430-94-7 (3,5,5-trimethylhexyl acetate)[6][7]
-
Synonyms : Acetic acid, isononyl ester; Nonisyl acetate; Vanoris[3][5][6]
The structural diversity arises from the branched nine-carbon (isononyl) alcohol precursor used in its synthesis. Below is the structure of a prominent isomer, 7-methyloctyl acetate.
Physicochemical Properties
The physical and chemical properties of this compound are critical for its application, particularly in fragrance formulations where volatility and solubility are key parameters. The data presented below represents typical values, which may vary slightly depending on the specific isomeric composition.
| Property | Value | Source(s) |
| Appearance | Clear, colorless liquid | [1][4][8] |
| Odor Profile | Sweet, floral, fruity, woody, with violet and orris notes | [1][3][4][7] |
| Boiling Point | 213-215 °C at 760 mmHg | [4] |
| Density | ~0.866 g/cm³ at 20°C | [1] |
| Refractive Index | ~1.423 at 20°C | [1][7] |
| Flash Point | 71-83 °C (160-181 °F) | [1][4] |
| Vapor Pressure | ~0.158 mmHg at 25°C | [4] |
| Water Solubility | 12.56 mg/L at 25°C (estimated); generally insoluble | [4][9] |
| Solubility | Soluble in alcohol | [4][9] |
| log P (o/w) | 4.1 - 4.2 | [1][5] |
Synthesis and Reactivity
Synthesis Pathway
This compound is commercially produced via Fischer esterification.[1] This process involves the acid-catalyzed reaction of isononyl alcohol with acetic acid. To drive the equilibrium toward the product and increase the reaction yield, acetic anhydride may be used in place of acetic acid.[1] The isononyl alcohol precursor is itself a mixture of branched C9 isomers, which gives rise to the isomeric complexity of the final product.
The general mechanism involves the protonation of the acetic acid carbonyl group, followed by nucleophilic attack from the alcohol, and subsequent elimination of water to form the ester.
Chemical Reactivity and Stability
As an ester, this compound exhibits predictable reactivity.
-
Hydrolysis : It is susceptible to hydrolysis under either acidic or basic conditions, reverting to isononyl alcohol and acetic acid (or its conjugate base). This degradation pathway is important for assessing its stability in aqueous formulations.[1]
-
Reaction with Oxidizers : Strong oxidizing acids can cause a vigorous, exothermic reaction that may ignite the products.[2][10]
-
Caustic Solutions : Interaction with caustic solutions (e.g., strong bases) also generates heat.[2][10]
-
Stability : Under standard storage conditions—in a cool, dry, well-ventilated area and in tightly closed containers protected from light—this compound is stable.[7]
Analytical Characterization Protocols
Accurate characterization of this compound is essential for quality control and research. Given its volatile nature and the presence of multiple isomers, a combination of chromatographic and spectroscopic techniques is required.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the definitive technique for separating the various isomers of this compound and confirming their identity based on their mass spectra.
Objective : To separate and identify the isomeric components of an this compound sample.
Methodology :
-
Sample Preparation : Dilute the this compound sample (e.g., 1 µL) in a suitable solvent like hexane or dichloromethane to a concentration of approximately 100 ppm.
-
GC System :
-
Injector : Set to 250°C with a split ratio of 50:1.
-
Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.
-
Column : A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is effective for separating hydrocarbon isomers.
-
Oven Program :
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase at 10°C/min to 240°C.
-
Hold: Maintain 240°C for 5 minutes.
-
-
-
Mass Spectrometer (MS) System :
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Mass Range : Scan from m/z 40 to 300.
-
Source Temperature : 230°C.
-
Quadrupole Temperature : 150°C.
-
-
Data Analysis : Identify peaks corresponding to this compound isomers by comparing their retention times and matching their mass spectra against a reference library (e.g., NIST). The fragmentation pattern will show characteristic losses corresponding to the acetate moiety and the alkyl chain.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR provides rapid confirmation of the ester functional group.
Objective : To verify the presence of the ester functional group in the sample.
Methodology :
-
Sample Preparation : Apply one drop of neat this compound liquid directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory or between two NaCl salt plates to create a thin liquid film.
-
Data Acquisition :
-
Range : 4000-600 cm⁻¹.
-
Resolution : 4 cm⁻¹.
-
Scans : Accumulate 16-32 scans to achieve a good signal-to-noise ratio.
-
Collect a background spectrum of the clean ATR crystal or empty salt plates prior to sample analysis.
-
-
Data Analysis : Analyze the resulting spectrum for key characteristic peaks:
-
C=O Stretch : A strong, sharp absorbance band around 1735-1750 cm⁻¹, characteristic of the ester carbonyl group.
-
C-O Stretch : A strong absorbance band in the 1250-1000 cm⁻¹ region.
-
C-H Stretch : Absorbance bands just below 3000 cm⁻¹ corresponding to the alkyl chains.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are powerful tools for elucidating the specific structures of the isomers present in a sample. While a reference spectrum for a specific isomer is ideal, the expected chemical shifts and splitting patterns can be predicted.[11]
Objective : To determine the specific isomeric structure(s) and their relative abundance.
Methodology :
-
Sample Preparation : Dissolve approximately 10-20 mg of the this compound sample in 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition :
-
Acquire a standard proton spectrum.
-
Expected Signals :
-
A sharp singlet around δ 2.0 ppm corresponding to the three protons of the acetate methyl group (CH₃-C=O).
-
A multiplet (likely a triplet) around δ 4.0 ppm for the two protons on the carbon adjacent to the ester oxygen (-O-CH₂-).
-
A complex series of multiplets between δ 0.8 and 1.6 ppm for the remaining protons of the branched isononyl alkyl chain. The specific splitting patterns in this region are used to differentiate isomers.
-
-
-
¹³C NMR Acquisition :
-
Acquire a proton-decoupled carbon spectrum.
-
Expected Signals :
-
A resonance around δ 171 ppm for the ester carbonyl carbon (C=O).
-
A resonance around δ 60-70 ppm for the carbon attached to the ester oxygen (-O-CH₂-).
-
A resonance around δ 21 ppm for the acetate methyl carbon.
-
Multiple signals in the δ 10-40 ppm range for the carbons of the isononyl chain.
-
-
-
Advanced Experiments : 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to definitively assign proton and carbon signals and map the connectivity of the molecule to confirm the isomeric structure.[11]
Applications and Industrial Relevance
The primary driver for the production of this compound is its use in the fragrance and cosmetics industries. Its soft, woody-floral character with fruity undertones makes it a valuable modifier in various scent profiles, particularly in lavender and bergamot reconstitutions.[1][12] It is found in a wide range of products, including:
-
Fine fragrances and perfumes
-
Body lotions, creams, and sprays
-
Shampoos and liquid soaps[6]
-
Air fresheners and scented candles
Interestingly, this compound is also found naturally in significant quantities in some varieties of Lavandin and Bitter Orange essential oils.[1]
For professionals in drug development, this compound serves as a relevant case study in toxicology and formulation science. Its safety has been assessed by the Research Institute for Fragrance Materials (RIFM), often using data from structurally similar analogs like 3,5,5-trimethylhexyl acetate in a process known as "read-across."[5] This methodology is a cornerstone of modern chemical safety assessment and is highly relevant to evaluating the safety of new excipients or active pharmaceutical ingredients. Its properties as a non-polar solvent also suggest potential utility in topical or transdermal drug delivery systems, although this is not its primary application.
Safety and Toxicology
This compound is generally considered to have a low toxicity profile. Vapors may cause irritation to the eyes and respiratory tract, and prolonged skin contact can lead to irritation.[2][8][10] Safety assessments have indicated that it is not a concern for skin sensitization or genotoxicity.[5] Due to a lack of specific repeated dose toxicity data for the broad isomer mixture, regulatory bodies and safety panels rely on data from the well-defined isomer 3,5,5-trimethylhexyl acetate as a read-across analog to establish safe exposure levels.[5] Standard chemical handling procedures, including the use of personal protective equipment and adequate ventilation, are recommended. It is a combustible liquid and should be kept away from ignition sources.[10]
References
-
The Good Scents Company. (n.d.). This compound, 40379-24-6. Retrieved from [Link]
-
ScenTree. (n.d.). This compound (CAS N° 40379-24-6). Retrieved from [Link]
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Api, A. M., et al. (2016). RIFM fragrance ingredient safety assessment, this compound (isomer unspecified), CAS Registry Number 40379-24-6. Food and Chemical Toxicology, 97, S138-S145. Retrieved from [Link]
-
Ataman Kimya. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). 3,5,5-Trimethylhexyl acetate. Retrieved from [Link]
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Magritek. (n.d.). Isoamyl acetate. Retrieved from [Link]
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Olfactorian. (n.d.). This compound | Perfume Material. Retrieved from [Link]
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The Good Scents Company. (n.d.). nonisyl acetate, 58430-94-7. Retrieved from [Link]
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PerfumersWorld. (n.d.). This compound. Retrieved from [Link]
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Ventos. (n.d.). This compound. Retrieved from [Link]
Sources
- 1. ScenTree - this compound (CAS N° 40379-24-6) [scentree.co]
- 2. 3,5,5-Trimethylhexyl acetate | C11H22O2 | CID 42745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nonisyl acetate, 58430-94-7 [thegoodscentscompany.com]
- 4. This compound, 40379-24-6 [thegoodscentscompany.com]
- 5. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
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- 7. This compound [ventos.com]
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- 10. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. tetratek.com.tr [tetratek.com.tr]
- 12. olfactorian.com [olfactorian.com]
Isononyl acetate CAS number 40379-24-6
An In-Depth Technical Guide to Isononyl Acetate (CAS No. 40379-24-6)
Introduction
This compound (CAS No. 40379-24-6) is a branched-chain ester recognized for its distinctive and complex aroma profile.[1][2] Primarily classified as a fragrance and flavoring agent, its molecular structure, a result of the esterification of isononyl alcohol and acetic acid, imparts a unique combination of fruity, floral, and woody notes.[3] This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive technical overview of this compound, from its fundamental chemical properties and synthesis to its analytical characterization, applications, and safety profile. While its principal applications are rooted in the fragrance industry, its properties as a solvent and a synthetic ester present potential utility in broader chemical and pharmaceutical contexts.
The molecule is a clear, colorless liquid with a characteristic sweet, ester-like odor.[4] It is less dense than water and its vapors are heavier than air.[4][5] The branched nature of its isononyl group is a key determinant of its olfactory character, lending it a "juicy" and clean impression that distinguishes it from linear esters.[1]
Caption: Chemical structure of 7-methyloctyl acetate, an isomer of this compound.
Part 1: Physicochemical Properties
The physical and chemical characteristics of this compound are fundamental to its application and handling. These properties determine its solubility, volatility, and interaction with other substances. A summary of its key properties is presented below.
| Property | Value | Source(s) |
| CAS Number | 40379-24-6 | [3][6] |
| Molecular Formula | C₁₁H₂₂O₂ | [3][6] |
| Molecular Weight | 186.29 g/mol | [3] |
| Appearance | Clear, colorless liquid | [3][7] |
| Odor | Sweet, fruity, floral, woody, violet | [8][9] |
| Density | 0.863 - 0.869 g/cm³ @ 20°C | [3][8][9] |
| Boiling Point | 213 - 218.34 °C @ 760 mmHg | [6][10] |
| Flash Point | 71 - 82.9 °C | [3][6][7] |
| Refractive Index | 1.4200 - 1.4250 @ 20°C | [3][8][9] |
| Water Solubility | 12.56 mg/L @ 25°C (Low solubility) | [6][7] |
| Solubility | Soluble in ethanol and most organic solvents | [1][8] |
| Vapor Pressure | ~0.15 mmHg @ 25°C | |
| Log P (Octanol/Water) | 4.1 - 4.23 | [3][6] |
Part 2: Synthesis and Manufacturing
The primary industrial synthesis of this compound is achieved through the Fisher esterification of isononyl alcohol (e.g., 7-methyloctanol) with acetic acid, using an acid catalyst.[3][11] To drive the reaction equilibrium towards the product, an excess of one reactant, typically the less expensive acetic acid, is used.[11] The yield can be further enhanced by using more reactive acylating agents like acetic anhydride.[3]
Caption: Fisher Esterification for the synthesis of this compound.
Experimental Protocol: Laboratory-Scale Synthesis
This protocol describes a representative Fisher esterification for preparing this compound.
-
Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 20 mL of isononyl alcohol (3,5,5-trimethylhexanol or a similar isomer mixture) and 30 mL of glacial acetic acid.[11]
-
While stirring, slowly and carefully add 3-5 mL of concentrated sulfuric acid as the catalyst.[11] The addition is exothermic and will generate heat.
-
Add a few boiling chips to ensure smooth boiling.
-
-
Reflux:
-
Heat the mixture to reflux using a heating mantle.
-
Maintain the reflux for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) if desired.
-
-
Work-up and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Carefully wash the organic layer sequentially with:
-
50 mL of deionized water to remove the bulk of the acid.
-
50 mL of a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the remaining acid catalyst and excess acetic acid. Vent the funnel frequently to release CO₂ gas produced during neutralization.[12][13]
-
50 mL of a saturated sodium chloride (brine) solution to reduce the solubility of the ester in the aqueous layer.[11]
-
-
Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[11]
-
-
Isolation:
Part 3: Analytical Characterization
To ensure the identity, purity, and quality of this compound for research or industrial use, a combination of chromatographic and spectroscopic techniques is employed.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the definitive method for assessing the purity of volatile compounds like this compound and identifying any impurities. The method separates components based on their volatility and boiling point, while the mass spectrometer provides structural information for identification.
Caption: General workflow for the GC-MS analysis of this compound.
Step-by-Step GC-MS Protocol:
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 µg/mL) in a suitable solvent like acetonitrile or hexane.[14]
-
Instrumentation: Use a GC system equipped with a mass selective detector (MSD).
-
GC Conditions:
-
Injector: Set to 280-295°C with a split ratio (e.g., 30:1) to handle the concentrated sample.[14]
-
Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Oven Program: Start at a low temperature (e.g., 60°C), hold for 1-2 minutes, then ramp at 10-15°C/min to a final temperature of 250-280°C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Scan Range: Scan from m/z 40 to 400.
-
-
Data Analysis: Identify the this compound peak by its retention time and mass spectrum. Purity is determined by integrating the peak area and comparing it to the total area of all peaks.
Spectroscopic Analysis
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The IR spectrum of this compound will show characteristic absorption peaks for an ester. A strong, sharp peak around 1740 cm⁻¹ corresponds to the C=O (carbonyl) stretching vibration.[15] Peaks in the 2850-2960 cm⁻¹ range are due to C-H stretching of the alkyl groups, and a distinct C-O stretch will appear in the 1150-1250 cm⁻¹ region.[15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides a detailed map of the molecule's hydrogen atoms. A characteristic singlet peak around 2.0 ppm corresponds to the methyl protons of the acetate group (CH₃-C=O).[16] The various methylene (-CH₂-) and methine (-CH-) protons of the isononyl chain will appear as multiplets further downfield.
-
¹³C NMR: The carbon NMR spectrum will show a peak for the carbonyl carbon around 170-171 ppm.[16] The carbons of the alkyl chain and the acetate methyl group will appear in the upfield region (10-70 ppm).
-
Part 4: Applications in Research and Industry
The primary market for this compound is driven by its olfactory properties.
-
Fragrance and Cosmetics: It is a versatile ingredient in perfumes, colognes, soaps, detergents, lotions, and hair care products.[1] Its aroma is described as bright, fruity (apple, pear, banana), with floral (violet), and woody-cedar nuances.[1][2][3] This complexity allows it to be used as a top note to create a fresh opening in fragrances and to blend well with citrus, green, and light floral accords.[1]
-
Household Products: The pleasant and clean scent profile makes it suitable for air fresheners, fabric softeners, and cleaning agents.[1]
-
Solvent Applications: As an ester with a significant alkyl chain, this compound is a non-polar solvent. While not its primary use, this property could be relevant in formulations where a specific aroma is also desired, such as in certain coatings or adhesives.[17]
-
Potential Pharmaceutical Applications: Direct applications in drug development are not well-documented. However, its properties—low water solubility, good solvency for organic molecules, and relatively low toxicity—suggest potential as an excipient or solvent in topical formulations, such as creams or ointments, where both a pleasant scent and a non-greasy emollient feel are desired. This remains a niche and largely unexplored area.
Part 5: Safety and Toxicology
This compound is generally considered safe for its intended use in consumer products when handled according to standard safety protocols.
-
Health Hazards: Vapors can be irritating to the eyes and respiratory tract.[4][5][18] Prolonged or frequent skin contact may cause irritation or dermatitis.[4][5] Ingestion and aspiration into the lungs can be harmful.[4][5]
-
Toxicological Assessment: A safety assessment by the Research Institute for Fragrance Materials (RIFM) concluded that this compound does not present a concern for genotoxicity.[6] Based on data from a read-across analog (3,5,5-trimethylhexyl acetate), it is also not expected to be a skin sensitizer.[6]
-
Flammability: It is a combustible liquid and should be stored away from heat, open flames, and strong oxidizing agents.[4][7][19]
Key Safety Data:
| Parameter | Value | Source(s) |
| Flash Point | 71 - 82.9 °C | [3][6][7] |
| LD50 Oral (Rat) | 4250 mg/kg | [19] |
| LD50 Dermal (Rabbit) | >5000 mg/kg | [19] |
Handling and Storage:
-
Store in a cool, well-ventilated area in tightly closed containers.[19]
-
Use appropriate personal protective equipment (PPE), including safety goggles and chemical-resistant gloves, to prevent eye and skin contact.[19][20]
-
Ensure adequate ventilation to avoid the inhalation of vapors.
-
In case of a spill, eliminate ignition sources and absorb the material with dry earth, sand, or another non-combustible material.[4][5][19]
Conclusion
This compound is a commercially significant ester valued for its multifaceted and appealing aroma. Its synthesis via Fisher esterification is a straightforward and well-understood process. While its domain is predominantly the fragrance and consumer products industries, its defined physicochemical properties, characterized by robust analytical methods like GC-MS, make it a well-understood compound. For researchers and developers, this compound serves as an excellent case study in the structure-function relationship of aroma chemicals and as a potential specialty solvent or excipient where its sensory profile can add value. Adherence to established safety protocols is essential for its handling and application.
References
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ScenTree. (n.d.). This compound (CAS N° 40379-24-6). Retrieved from ScenTree. [Link]
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Fengjing Biotech. (n.d.). This compound. Retrieved from Fengjing Biotech. [Link]
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Api, A. M., et al. (2016). RIFM fragrance ingredient safety assessment, this compound (isomer unspecified), CAS Registry Number 40379-24-6. Food and Chemical Toxicology. [Link]
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Perflavory. (n.d.). This compound, 40379-24-6. Retrieved from Perflavory. [Link]
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Advanced Biotech. (n.d.). Isoamyl Acetate: Applications in Food and Other Key Industries. Retrieved from Advanced Biotech. [Link]
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Magritek. (n.d.). Isoamyl acetate. Retrieved from Magritek. [Link]
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CORESTA. (2019). analysis of organic acetates in e-vapor products by gc-ms/ms. Retrieved from CORESTA. [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0031528). Retrieved from HMDB. [Link]
-
Prodasynth. (2020). ACETATE D'ISONONYLE | TECHNICAL DATA. Retrieved from Prodasynth. [Link]
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Patsnap. (n.d.). Preparation of isononyl isononanoate and application of isononyl isononanoate in cosmetic. Retrieved from Patsnap. [Link]
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Spectroscopic Data of Isononyl Acetate: A Comprehensive Technical Guide
Introduction
Isononyl acetate is a branched-chain ester recognized for its characteristic fruity, floral, and woody aroma.[1] This colorless liquid, with the molecular formula C₁₁H₂₂O₂, is a key component in the fragrance and flavor industries, finding application in perfumes, cosmetics, and various scented household products.[2] The structural elucidation and quality assurance of this compound are critically dependent on a suite of spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Molecular Structure of this compound
This compound is an ester formed from isononyl alcohol and acetic acid.[1] The "isononyl" group is a nine-carbon branched alkyl chain. While several isomers exist, a common structure is 7-methyloctyl acetate. This guide will focus on this representative isomer.
Caption: Molecular structure of 7-methyloctyl acetate, a common isomer of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.
Experimental Protocol: NMR Data Acquisition
Sample Preparation:
-
A solution of this compound (typically 5-25 mg) is prepared in a deuterated solvent (e.g., chloroform-d, CDCl₃), which is NMR-inactive.
-
A small amount of a reference standard, such as tetramethylsilane (TMS), is added for chemical shift calibration (δ = 0.00 ppm).
-
The solution is transferred to a 5 mm NMR tube.
Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
¹H NMR: A standard single-pulse experiment is performed. Key parameters include a 90° pulse angle, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: A proton-decoupled experiment is typically run to simplify the spectrum to single lines for each unique carbon. A larger number of scans is usually required due to the lower natural abundance of ¹³C.
¹H NMR Spectroscopy of this compound (Predicted)
The ¹H NMR spectrum of this compound is predicted to show distinct signals corresponding to the different proton environments in the molecule.
Predicted ¹H NMR Data for 7-Methyloctyl Acetate
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.05 | Triplet | 2H | -O-CH₂ - |
| ~2.04 | Singlet | 3H | -C(=O)-CH₃ |
| ~1.60 | Multiplet | 2H | -O-CH₂-CH₂ - |
| ~1.50 | Multiplet | 1H | -CH -(CH₃)₂ |
| ~1.28 | Multiplet | 8H | -(CH₂ )₄- |
| ~0.86 | Doublet | 6H | -CH-(CH₃ )₂ |
Interpretation of the ¹H NMR Spectrum:
-
Downfield Region (δ > 3.0 ppm): The triplet at approximately 4.05 ppm is characteristic of the methylene protons (-O-CH₂ -) directly attached to the ester oxygen. The electronegativity of the oxygen atom deshields these protons, causing them to resonate downfield. The triplet multiplicity arises from coupling to the adjacent methylene group.
-
Mid-Field Region (δ 2.0-2.5 ppm): The singlet at around 2.04 ppm is a key diagnostic peak for the acetyl group protons (-C(=O)-CH₃ ).[3] These protons are deshielded by the adjacent carbonyl group and appear as a singlet because they have no neighboring protons to couple with.
-
Upfield Region (δ < 2.0 ppm): The remaining signals correspond to the protons of the isononyl alkyl chain. The multiplets between 1.28 and 1.60 ppm represent the various methylene groups in the chain. The multiplet at approximately 1.50 ppm is assigned to the methine proton (-CH -(CH₃)₂). The doublet at around 0.86 ppm, with an integration of 6H, is characteristic of the two equivalent methyl groups of the isopropyl moiety at the end of the chain.[4]
¹³C NMR Spectroscopy of this compound (Predicted)
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.
Predicted ¹³C NMR Data for 7-Methyloctyl Acetate
| Chemical Shift (δ, ppm) | Assignment |
| ~171.1 | C =O |
| ~64.4 | -O-CH₂ - |
| ~38.9 | -CH₂ -CH(CH₃)₂ |
| ~35.4 | -O-CH₂-CH₂ - |
| ~29.2 | -CH₂ - |
| ~28.0 | -CH (CH₃)₂ |
| ~25.5 | -CH₂ - |
| ~22.7 | -CH(CH₃ )₂ |
| ~21.0 | -C(=O)-CH₃ |
Interpretation of the ¹³C NMR Spectrum:
-
Carbonyl Carbon: The signal at approximately 171.1 ppm is characteristic of the ester carbonyl carbon (C =O).[5] This carbon is significantly deshielded due to the double bond to one oxygen and a single bond to another.
-
Alkoxy Carbon: The carbon at around 64.4 ppm corresponds to the methylene carbon directly bonded to the ester oxygen (-O-CH₂ -).
-
Alkyl Carbons: The remaining signals in the upfield region (δ < 40 ppm) are attributed to the carbons of the isononyl chain. The chemical shifts are influenced by their position relative to the ester group and the branching at the end of the chain. The carbon of the acetyl methyl group (-C(=O)-CH₃ ) is expected around 21.0 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which causes vibrations of the chemical bonds.
Experimental Protocol: IR Data Acquisition
Sample Preparation:
-
Neat Liquid: A drop of neat this compound can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
Solution: Alternatively, a dilute solution of this compound in a suitable solvent (e.g., carbon tetrachloride, CCl₄) can be prepared and placed in a liquid sample cell.
Data Acquisition:
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer is typically used.
-
A background spectrum of the empty sample holder (or the solvent) is first recorded.
-
The sample is then placed in the beam path, and the sample spectrum is recorded.
-
The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).
IR Spectrum of this compound
The IR spectrum of this compound is dominated by characteristic absorptions of the ester functional group and the alkyl chain.
Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2950-2850 | Strong | C-H stretching (alkyl) |
| ~1740 | Strong, Sharp | C=O stretching (ester) |
| ~1465 and ~1375 | Medium | C-H bending (alkyl) |
| ~1240 | Strong | C-O stretching (ester, acyl-oxygen) |
| ~1040 | Strong | C-O stretching (ester, alkyl-oxygen) |
Interpretation of the IR Spectrum:
-
C=O Stretch: The most prominent and diagnostic peak in the IR spectrum of this compound is the strong, sharp absorption at approximately 1740 cm⁻¹. This is characteristic of the carbonyl (C=O) stretching vibration of a saturated aliphatic ester.[6][7][8]
-
C-O Stretches: Esters exhibit two characteristic C-O stretching vibrations. The band around 1240 cm⁻¹ is due to the stretching of the C-O bond between the carbonyl carbon and the oxygen atom. The band around 1040 cm⁻¹ corresponds to the stretching of the C-O bond between the oxygen atom and the alkyl group.[8][9]
-
C-H Stretches and Bends: The strong absorptions in the 2950-2850 cm⁻¹ region are due to the C-H stretching vibrations of the numerous methyl and methylene groups in the isononyl and acetyl moieties.[10] The medium intensity bands at ~1465 cm⁻¹ and ~1375 cm⁻¹ are due to C-H bending vibrations.
Caption: Workflow for the analysis of this compound by IR spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of the molecule, which aids in structural elucidation.
Experimental Protocol: MS Data Acquisition
Sample Introduction:
-
A small amount of this compound is injected into the mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation from any impurities.
Ionization:
-
Electron Ionization (EI): The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and extensive fragmentation.
Mass Analysis:
-
The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
Detection:
-
An electron multiplier detects the ions, and a mass spectrum is generated, plotting ion abundance versus mass-to-charge ratio (m/z).
Mass Spectrum of this compound
The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) and several characteristic fragment ions. The molecular weight of this compound (C₁₁H₂₂O₂) is 186.29 g/mol .[11][12]
Predicted Fragmentation Pattern for 7-Methyloctyl Acetate
| m/z | Proposed Fragment | Fragmentation Pathway |
| 186 | [C₁₁H₂₂O₂]⁺ | Molecular Ion (M⁺) |
| 126 | [C₉H₁₈]⁺ | Loss of acetic acid (CH₃COOH) |
| 87 | [C₄H₇O₂]⁺ | McLafferty Rearrangement |
| 71 | [C₄H₇O]⁺ | α-cleavage |
| 43 | [CH₃CO]⁺ | α-cleavage (Acylium ion) |
Interpretation of the Mass Spectrum:
-
Molecular Ion (M⁺): The molecular ion peak at m/z 186 would confirm the molecular weight of the compound. However, for long-chain esters, the molecular ion peak can be weak or even absent.[13]
-
α-Cleavage: This is a common fragmentation pathway for esters where the bond adjacent to the carbonyl group is cleaved.[14][15] Cleavage on the acyl side results in the formation of a stable acylium ion at m/z 43 ([CH₃CO]⁺), which is often a prominent peak. Cleavage on the alkyl side can also occur.
-
McLafferty Rearrangement: This is another characteristic fragmentation for esters with a sufficiently long alkyl chain containing a γ-hydrogen.[14] It involves the transfer of a γ-hydrogen to the carbonyl oxygen, followed by the cleavage of the α-β carbon-carbon bond, resulting in the elimination of a neutral alkene and the formation of a radical cation. For this compound, this can lead to a fragment at m/z 87.
-
Loss of a Neutral Molecule: The loss of a neutral molecule of acetic acid (60 Da) from the molecular ion can lead to a fragment at m/z 126.
Caption: Key fragmentation pathways for this compound in mass spectrometry.
Conclusion
The comprehensive analysis of this compound using NMR, IR, and MS provides a self-validating system for its structural confirmation and purity assessment. While experimental spectra are not always publicly accessible, a thorough understanding of the principles of spectroscopic interpretation allows for the reliable prediction and analysis of its spectral data. The characteristic signals in ¹H and ¹³C NMR, the distinct absorption bands in IR, and the predictable fragmentation patterns in MS collectively serve as a spectroscopic fingerprint for this compound, ensuring its correct identification and quality for its widespread applications in the fragrance and flavor industries.
References
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JoVE. (2024). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Retrieved from [Link]
-
TutorChase. (n.d.). What are the common fragments in mass spectrometry for esters?. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
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OpenStax. (2023). 12.8 Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
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University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]
-
Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]
-
YouTube. (2020). PART 14: ALIPHATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE. Retrieved from [Link]
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University of Arizona. (n.d.). Mass Spectrometry - Examples. Retrieved from [Link]
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MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
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AOCS. (2019). Saturated Fatty Acids and Methyl Esters. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0031528). Retrieved from [Link]
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ScenTree. (n.d.). This compound (CAS N° 40379-24-6). Retrieved from [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0031528). Retrieved from [Link]
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ResearchGate. (n.d.). 1 H NMR spectra of the poly(ester amide)s Chemical shift differences.... Retrieved from [Link]
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UW-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]
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PubMed Central. (n.d.). High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution. Retrieved from [Link]
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-
University of Colorado Boulder. (n.d.). Table of Characteristic Proton NMR Shifts. Retrieved from [Link]
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ResearchGate. (2014). How can I differentiate ester and acid carbonyl in a polymer network by C-13 NMR spectroscopy?. Retrieved from [Link]
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Physical properties of Isononyl acetate (boiling point, density)
An In-Depth Technical Guide to the Physical Properties of Isononyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a branched-chain ester, is a significant component in the flavor and fragrance industries, valued for its characteristic sweet, fruity, and floral aroma.[1] Beyond its sensory applications, a thorough understanding of its physical properties is crucial for its use in broader scientific and industrial contexts, including chemical synthesis and formulation development. This guide provides a comprehensive overview of the key physical properties of this compound, with a primary focus on its boiling point and density. It delves into the structural nuances that influence these characteristics and presents standardized methodologies for their experimental determination. This document is intended to serve as a technical resource for researchers, chemists, and formulation scientists.
Introduction to this compound
This compound (C₁₁H₂₂O₂) is the ester formed from the reaction of isononyl alcohol and acetic acid.[2] The "isononyl" prefix indicates a nine-carbon branched alkyl group. It is important to note that commercial this compound is often a mixture of isomers, which can lead to variations in its physical properties. The specific isomeric composition can influence the boiling point and density of a given sample. It is a colorless liquid that is insoluble in water but soluble in organic solvents like ethanol.[1][3]
Physicochemical Properties of this compound
A precise understanding of the physicochemical properties of this compound is fundamental for its handling, application, and quality control. The boiling point and density are critical parameters for distillation processes, formulation viscosity, and reaction kinetics.
Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For this compound, the reported boiling point varies across different sources, which is likely attributable to the presence of different isomers and slight variations in experimental conditions.
Density
Density is a measure of mass per unit volume and is a fundamental physical property that is temperature-dependent. For liquids, it is a crucial parameter in fluid dynamics, formulation, and packaging.
Data Summary
The following table summarizes the reported values for the boiling point and density of this compound from various technical sources.
| Physical Property | Reported Value(s) | Conditions | Source(s) |
| Boiling Point | 213.00 to 215.00 °C | @ 760.00 mm Hg | [4] |
| 209 °C | Not specified | [5] | |
| 214.2 ± 8.0 °C | @ 760 mmHg | ||
| 220.8°C (estimated) | Not specified | [6] | |
| Density | 0.866 g/mL | @ 20°C | [2] |
| 0.9 ± 0.1 g/cm³ | Not specified | ||
| 0.863 - 0.869 g/mL | @ 20°C | [1][3] | |
| 0.87 g/cm³ | Not specified | [] | |
| 0.8726 g/cm³ (estimated) | Not specified | [6] |
Relationship Between Structure and Physical Properties
The molecular structure of this compound directly influences its physical properties. The presence of a branched alkyl chain, as opposed to a linear one, impacts intermolecular forces and, consequently, the boiling point and density.
Sources
Navigating the Laboratory Landscape: A Toxicological Profile of Isononyl Acetate
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Isononyl acetate, a clear, colorless liquid with a characteristic fruity, floral aroma, is utilized in various industrial applications, including as a fragrance ingredient.[1][2] In the laboratory setting, particularly within drug development and life sciences research, a comprehensive understanding of its toxicological profile is paramount for ensuring occupational safety and interpreting experimental outcomes. This guide provides a detailed examination of the known toxicological endpoints of this compound, drawing from peer-reviewed literature and authoritative safety assessments to equip laboratory personnel with the necessary knowledge for its safe handling and use.
Physicochemical Properties and Identification
A foundational aspect of toxicological assessment is the understanding of a substance's physical and chemical characteristics, which influence its absorption, distribution, metabolism, and excretion (ADME).
| Property | Value | Source |
| Chemical Name | This compound | [3] |
| Synonyms | 7-Methyloctyl acetate, Acetic acid, isononyl ester | [1][3] |
| CAS Number | 40379-24-6 | [3] |
| Molecular Formula | C11H22O2 | [3] |
| Molecular Weight | 186.29 g/mol | [1] |
| Appearance | Clear, colorless liquid | [1] |
| Odor | Pleasant, fruity, floral, and woody notes | [2][4] |
| Boiling Point | Approximately 220.8°C | [3][4] |
| Melting Point | Approximately -26°C (estimated) | [3][4] |
| Flash Point | Approximately 82.9°C | [3][4] |
| Water Solubility | 12.56 mg/L at 25°C | [3][4] |
| Vapor Pressure | 13.332 hPa at 90.97°C | [3][4] |
| Density | Approximately 0.8726 g/cm³ | [3][4] |
Toxicokinetics: The Journey Through the Body
Absorption
This compound can be absorbed through inhalation of its vapors, ingestion, and to some extent, through dermal contact.[5] Its moderate lipophilicity suggests that it can penetrate biological membranes.
Distribution
Following absorption, this compound is expected to be distributed throughout the body.
Metabolism
As an ester, this compound is anticipated to undergo hydrolysis by carboxylesterases, which are abundant in the liver, blood, and other tissues. This metabolic process would break down the molecule into isononyl alcohol and acetic acid.[6] Acetic acid is a natural component of the body and would enter the Krebs cycle. The resulting isononyl alcohol would likely undergo further oxidation.
Excretion
The metabolites of this compound are expected to be excreted primarily through urine and feces. The carbon dioxide produced from the metabolism of acetic acid would be eliminated via respiration.
Acute Toxicity
Acute toxicity data provides insight into the potential for adverse effects following a single, short-term exposure. For this compound, much of the available data is based on read-across to a structurally similar compound, 3,5,5-trimethylhexyl acetate.
| Endpoint | Species | Route | Value | Classification | Source |
| LD50 | Rat | Oral | > 5000 mg/kg | Low acute toxicity | [7] |
| LD50 (read-across) | Rat | Oral | 4250 mg/kg (for 3,5,5-trimethylhexyl acetate) | Low acute toxicity | [7] |
| LD50 (read-across) | Rabbit | Dermal | > 5000 mg/kg (for 3,5,5-trimethylhexyl acetate) | Low acute toxicity | [7] |
| LC50 | - | Inhalation | No data available | - | [8] |
These values indicate a low potential for acute toxicity via oral and dermal routes. The absence of inhalation data necessitates caution and the use of appropriate ventilation when handling this compound.[8]
Irritation and Sensitization
Skin Irritation
Prolonged or repeated skin contact with this compound may cause irritation.[5] However, specific data from standardized skin irritation tests (e.g., Draize test) are not available for this compound itself.
Eye Irritation
Direct contact with the eyes may cause irritation.[5] As with skin irritation, quantitative data from eye irritation studies are lacking.
Skin Sensitization
Repeated Dose Toxicity
There are no specific repeated-dose toxicity studies available for this compound.[8] However, a 28-day study in rats with the read-across substance, 3,5,5-trimethylhexyl acetate, established a No-Observed-Adverse-Effect Level (NOAEL) of 40 mg/kg/day.
Genotoxicity and Carcinogenicity
Genotoxicity
This compound has been found to be non-genotoxic.[8] It tested negative in the BlueScreen assay for genotoxicity and was not mutagenic in a bacterial reverse mutation assay (Ames test).[8] Additionally, it was found to be non-clastogenic in an in vitro micronucleus test.[8]
Carcinogenicity
There are no long-term carcinogenicity studies available for this compound. However, given its negative genotoxicity profile, a carcinogenic potential is considered unlikely.
Reproductive and Developmental Toxicity
Similar to other toxicological endpoints, data for reproductive and developmental toxicity is based on a read-across from 3,5,5-trimethylhexyl acetate.[8] In a combined repeated dose and reproductive/developmental toxicity screening study in rats, the following NOAELs were determined:
-
Developmental Toxicity: 40 mg/kg/day (based on an increase in post-implantation and postnatal loss at higher doses).[8]
-
Female Reproductive Toxicity: 40 mg/kg/day.[8]
-
Male Reproductive Toxicity: 400 mg/kg/day.[8]
Laboratory Safety and Handling
Given the available toxicological data, the following safety precautions are recommended for handling this compound in a laboratory setting.
Exposure Controls and Personal Protective Equipment (PPE)
-
Engineering Controls: Handle this compound in a well-ventilated area.[2] The use of a chemical fume hood is recommended, especially when heating the substance or when aerosolization is possible.
-
Eye Protection: Wear chemical safety goggles or glasses.[2]
-
Skin Protection: Wear nitrile or other suitable chemical-resistant gloves and a lab coat.[9]
-
Respiratory Protection: If ventilation is inadequate or if working with large quantities, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.
First Aid Measures
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[10]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[10] Seek medical attention if irritation persists.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek medical attention.[10]
Spills and Waste Disposal
In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[10] Dispose of waste in accordance with local, state, and federal regulations.
Occupational Exposure Limits
Currently, there are no specific Occupational Exposure Limits (OELs), such as a Permissible Exposure Limit (PEL) from OSHA or a Threshold Limit Value (TLV) from ACGIH, established for this compound. In the absence of specific limits, it is prudent to handle the substance with care to minimize any potential exposure. For context, other acetate esters have established OELs. For example, n-butyl acetate has an OSHA PEL of 150 ppm and an ACGIH TLV of 50 ppm.[3]
Conclusion
The toxicological profile of this compound suggests a substance with low acute toxicity and no significant concerns for genotoxicity or skin sensitization.[8] The primary hazards in a laboratory setting are related to potential skin and eye irritation upon direct contact and possible respiratory irritation from vapor inhalation, although specific data for the latter is lacking.[5][8] Much of the available data for repeated dose and reproductive toxicity relies on read-across from a structurally similar compound.[8] Therefore, adherence to standard chemical hygiene practices, including the use of appropriate personal protective equipment and adequate ventilation, is essential for the safe handling of this compound in a research environment.
Experimental Protocols and Workflows
Workflow for Handling this compound in the Laboratory
Caption: Standard Laboratory Handling Workflow for this compound
Logical Flow for Toxicological Data Evaluation
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The Environmental Lifecycle of Isononyl Acetate: A Technical Guide to its Fate and Biodegradability
Introduction: Isononyl Acetate in Context
This compound (CAS No. 40379-24-6), a C11 branched-chain ester, is a key component in the formulation of a wide array of consumer and industrial products.[1][2][3] Valued for its pleasant, fruity, and floral aroma, it serves as a fragrance ingredient in personal care products like soaps, detergents, and cosmetics.[2][4] Its application as a solvent and intermediate in various chemical syntheses further underscores its industrial relevance. Given its widespread use, a thorough understanding of its environmental fate—how it behaves and persists in the environment—and its biodegradability is paramount for researchers, environmental scientists, and professionals in product development and regulatory affairs. This guide provides an in-depth technical analysis of the environmental journey of this compound, from its physicochemical properties that govern its distribution to the abiotic and biotic pathways that lead to its ultimate degradation.
Physicochemical Properties and Environmental Distribution
The environmental behavior of a chemical is fundamentally dictated by its physical and chemical properties. For this compound, these properties suggest a compound with limited water solubility and a tendency to associate with organic matter.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₂O₂ | [1][2] |
| Molecular Weight | 186.29 g/mol | [1][2] |
| Appearance | Clear, colorless liquid | [4][5] |
| Odor | Sweet, ester-like | [2][5] |
| Boiling Point | ~220.8 °C (estimated) | [1][4] |
| Melting Point | ~ -26 °C (estimated) | [1][4] |
| Flash Point | ~82.9 °C | [1][4] |
| Water Solubility | 12.56 mg/L at 25°C | [1] |
| Vapor Pressure | 13.332 hPa at 90.97°C | [1] |
| Log P (Octanol-Water Partition Coefficient) | ~4.1 | [6] |
The low water solubility and a Log P value greater than 3 indicate that this compound will have a tendency to partition from the aqueous phase to organic matter in soil and sediment. Its vapor pressure suggests that volatilization from water surfaces to the atmosphere can occur. Once in the environment, this compound is subject to a combination of abiotic and biotic degradation processes.
Abiotic Degradation: The Role of Hydrolysis and Photolysis
Abiotic degradation pathways are chemical processes that break down substances without the involvement of living organisms. For this compound, the key abiotic routes are hydrolysis and photolysis.
Hydrolysis: A Gradual Breakdown in Water
Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. In the case of this compound, the ester linkage is susceptible to hydrolysis, yielding isononyl alcohol and acetic acid.
Photolysis: Degradation by Light
Photolysis, or photodegradation, is the breakdown of chemical compounds by light. For a compound to undergo direct photolysis, it must absorb light in the environmentally relevant spectrum (wavelengths > 290 nm). Saturated esters like this compound do not contain chromophores that absorb significantly in this region of the solar spectrum. Therefore, direct photolysis is not expected to be a significant degradation pathway.
However, indirect photolysis can occur through reactions with photochemically generated reactive species in the water, such as hydroxyl radicals (•OH). These highly reactive species can abstract a hydrogen atom from the alkyl chain of this compound, initiating a cascade of oxidative reactions that can lead to its degradation. The significance of indirect photolysis will depend on the concentration of these reactive species in the specific aquatic environment.
Biotic Degradation: The Primary Pathway for Environmental Removal
Biodegradation, the breakdown of organic matter by microorganisms, is the most significant process for the removal of this compound from the environment. Due to the lack of publicly available biodegradation data for this compound itself, a scientifically sound "read-across" approach is employed, using data from a structurally similar compound, 3,5,5-trimethylhexyl acetate (CAS No. 58430-94-7). This analog shares the same molecular formula (C₁₁H₂₂O₂) and a highly branched alkyl chain, making it a suitable surrogate for assessing environmental fate.
Aerobic Biodegradation: In the Presence of Oxygen
Aerobic biodegradation occurs in oxygen-rich environments such as surface waters and the upper layers of soil and sediment. Microorganisms in these environments produce enzymes that can break down organic compounds to obtain energy and carbon for growth.
The "ready biodegradability" of a substance is assessed using a series of stringent screening tests defined by the Organisation for Economic Co-operation and Development (OECD). These tests, such as the OECD 301 series, evaluate the potential for a substance to undergo rapid and ultimate biodegradation in an aerobic aqueous medium. A substance is generally considered "readily biodegradable" if it meets specific pass levels (e.g., >60% of its theoretical oxygen demand or CO₂ production) within a 10-day window during a 28-day test period.
Studies on the read-across analog, 3,5,5-trimethylhexyl acetate, have been conducted according to several OECD 301 guidelines:
-
OECD 301B (CO₂ Evolution Test): In a sealed vessel test based on this guideline, 3,5,5-trimethylhexyl acetate achieved 74.5% biodegradation over 28 days.[7]
-
OECD 301D (Closed Bottle Test): A study following this guideline showed a progressive biodegradation rate of 3%, 9%, 16%, and 27% after 7, 14, 21, and 28 days, respectively.[7]
-
OECD 301F (Manometric Respirometry Test): In this test, 3,5,5-trimethylhexyl acetate demonstrated 81% biodegradation after 32 days.[7]
The results from the OECD 301B and 301F tests, showing biodegradation well above the 60% threshold, indicate that 3,5,5-trimethylhexyl acetate is readily biodegradable.[7] By extension, this compound is also expected to be readily biodegradable. The lower result in the OECD 301D test may be attributable to the specific test conditions and inoculum used.
Experimental Protocol: OECD 301F - Manometric Respirometry Test
This protocol provides a detailed, step-by-step methodology for assessing the ready biodegradability of a substance like this compound, based on the OECD 301F guideline.
1. Principle: A solution or suspension of the test substance in a mineral medium is inoculated with a microbial population (typically from activated sludge) and incubated in a closed flask with a device to measure the oxygen consumed. The biodegradation is expressed as the percentage of the theoretical oxygen demand (ThOD).
2. Materials and Reagents:
-
Test Substance: this compound (or a suitable analog).
-
Reference Substance: A readily biodegradable compound like sodium benzoate or aniline, to validate the test procedure.
-
Inoculum: Fresh activated sludge from a wastewater treatment plant treating predominantly domestic sewage.
-
Mineral Medium: A solution of mineral salts providing essential nutrients for the microorganisms (e.g., potassium phosphate, magnesium sulfate, calcium chloride, ferric chloride).
-
Manometric Respirometer: A device capable of measuring oxygen consumption in closed flasks (e.g., OxiTop® system).
-
Test Flasks: Glass bottles of appropriate volume for the respirometer.
-
CO₂ Absorbent: Potassium hydroxide solution placed in a separate container within the test flask to trap the CO₂ produced.
3. Procedure:
-
Preparation of Solutions: Prepare stock solutions of the test substance, reference substance, and mineral medium.
-
Inoculum Preparation: Collect fresh activated sludge, homogenize it, and allow it to settle. The supernatant or a filtered portion is used as the inoculum.
-
Test Setup: For each substance (test, reference, and a blank control without any carbon source), prepare replicate flasks. Add the mineral medium, the substance (at a concentration that will lead to a measurable oxygen uptake, typically 2-5 mg/L), and the inoculum to each flask.
-
Incubation: Place the CO₂ absorbent in the designated container within each flask. Seal the flasks with the manometric heads and place them in a dark incubator at a constant temperature (e.g., 20 ± 1°C).
-
Measurement: The oxygen consumption is measured automatically and continuously by the respirometer over a 28-day period.
-
Data Analysis: The cumulative oxygen consumption in the test flasks (corrected for the oxygen consumption in the blank flasks) is calculated and expressed as a percentage of the ThOD.
4. Validity Criteria:
-
The biodegradation of the reference substance must reach the pass level within 14 days.
-
The oxygen consumption in the blank at the end of the test should not be excessive.
-
The oxygen concentration in the test vessels should not drop to zero.
The primary mechanism for the aerobic biodegradation of this compound involves enzymatic hydrolysis of the ester bond by esterases , a broad class of hydrolase enzymes.[8]
The branched nature of the isononyl group may present a steric hindrance to some non-specific esterases. However, the microbial world exhibits a vast diversity of enzymes, and many bacteria and fungi possess esterases capable of hydrolyzing sterically hindered esters. Once the ester bond is cleaved, the resulting isononyl alcohol and acetic acid are readily metabolized by a wide range of microorganisms through central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, ultimately leading to their complete mineralization to carbon dioxide and water, and the generation of new biomass.
Anaerobic Biodegradation: In the Absence of Oxygen
Anaerobic conditions are found in deeper layers of sediment, some groundwater environments, and in anaerobic digesters of wastewater treatment plants. While aerobic biodegradation is generally more rapid and efficient for many organic compounds, anaerobic degradation can also be a significant fate process.
The initial step in the anaerobic biodegradation of this compound is also the hydrolysis of the ester bond to isononyl alcohol and acetic acid. This can be carried out by anaerobic or facultative anaerobic microorganisms. The subsequent degradation of the alcohol and acid proceeds through different metabolic pathways than in aerobic environments, often involving fermentation and methanogenesis, ultimately producing methane and carbon dioxide. While specific studies on the anaerobic biodegradability of this compound are not available, its structural components (a branched alcohol and acetic acid) are known to be degradable under anaerobic conditions.
Ecotoxicological Profile and Environmental Risk
The potential environmental risk of a substance is a function of both its environmental fate (persistence and distribution) and its ecotoxicity. As this compound is expected to be readily biodegradable, its persistence in the environment is low, which significantly reduces the potential for long-term exposure and risk.
Ecotoxicity data for the read-across analog, 3,5,5-trimethylhexyl acetate, provides insights into the potential effects of this compound on aquatic organisms:
-
Acute toxicity to fish (Pimephales promelas): 96-hour LC₅₀ = 7.7 mg/L[7]
-
Acute toxicity to aquatic invertebrates (Daphnia magna): 48-hour EC₅₀ > 100 mg/L[7]
-
Toxicity to algae (Pseudokirchneriella subcapitata): 96-hour EbC₅₀ = 2.1 mg/L and ErC₅₀ = 7.7 mg/L[7]
These data indicate that this compound has a moderate acute toxicity to aquatic organisms. However, given its rapid biodegradation, the environmental concentrations are expected to remain well below levels that would cause adverse effects under normal use and disposal scenarios. The degradation products, isononyl alcohol and acetic acid, are also readily biodegradable and have lower toxicity than the parent compound.
Environment Canada has classified this compound as not suspected to be persistent or bioaccumulative, but it is suspected to be an environmental toxin.[1] This highlights the importance of its rapid degradation in mitigating potential risks.
Conclusion and Future Perspectives
This compound, a widely used fragrance ingredient and industrial chemical, is not expected to persist in the environment. Its physicochemical properties suggest that it will primarily partition to soil and sediment, with some potential for volatilization. Abiotic degradation through hydrolysis and photolysis is expected to be slow. The primary mechanism for its removal from the environment is rapid aerobic biodegradation, as supported by data on a close structural analog. The initial step in its breakdown is the enzymatic hydrolysis of the ester bond, followed by the complete mineralization of the resulting alcohol and acid. While this compound exhibits moderate acute ecotoxicity, its ready biodegradability significantly mitigates the environmental risk.
Future research could focus on obtaining direct experimental data on the hydrolysis and photolysis rates of this compound to refine environmental fate models. Additionally, isolating and characterizing the specific microbial species and esterases that are most effective in degrading branched-chain esters like this compound would provide a deeper understanding of the biodegradation process and could have applications in bioremediation.
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Methodological & Application
Synthesis of Isononyl Acetate via Fischer-Speier Esterification: A Detailed Protocol and Mechanistic Review
An Application Note for Researchers and Development Scientists
Abstract
This application note provides a comprehensive guide for the laboratory-scale synthesis of isononyl acetate, a valuable ester widely used in the fragrance and flavor industries. The protocol is centered on the Fischer-Speier esterification, a classic and efficient acid-catalyzed reaction between a carboxylic acid and an alcohol.[1] This document offers a detailed, step-by-step experimental procedure, a thorough examination of the underlying reaction mechanism, strategies for process optimization, and essential safety protocols. The aim is to equip researchers and drug development professionals with the technical knowledge and practical insights required for the successful synthesis, purification, and characterization of this compound.
Introduction and Theoretical Background
This compound is a branched-chain C9 ester known for its characteristic fruity, floral, and woody aroma.[2][3] It is a key component in the formulation of perfumes, cosmetics, and air fresheners, valued for its pleasant scent and functional properties.[4] The most direct and atom-economical method for its synthesis is the Fischer-Speier esterification, which involves the reaction of isononyl alcohol with acetic acid.[2][5]
The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[6] The reaction equilibrium must be actively shifted toward the product side to achieve high yields. This is typically accomplished by applying Le Châtelier's principle in one of two ways: using a large excess of one of the reactants (usually the less expensive one) or by continuously removing water as it is formed during the reaction.[6][7][8]
Reaction Mechanism and Core Principles
The synthesis proceeds through a multi-step mechanism where a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), plays a crucial role.[1][9]
The mechanism involves six key, reversible steps: [7][10]
-
Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of acetic acid, significantly increasing the electrophilicity of the carbonyl carbon.[11][12]
-
Nucleophilic Attack: The lone pair of electrons on the oxygen atom of isononyl alcohol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[10]
-
Proton Transfer: A proton is transferred from the oxonium ion (the original alcohol's oxygen) to one of the hydroxyl groups, creating a good leaving group (water).[11][12]
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl double bond.[7]
-
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final this compound product.[10]
Detailed Experimental Protocol
This protocol details a laboratory-scale synthesis of this compound. All operations should be performed in a well-ventilated fume hood.
Materials and Equipment
-
Chemicals: Isononyl alcohol (3,5,5-trimethyl-1-hexanol), glacial acetic acid, concentrated sulfuric acid (98%), diethyl ether, 5% aqueous sodium bicarbonate (NaHCO₃) solution, saturated aqueous sodium chloride (brine), and anhydrous magnesium sulfate (MgSO₄).
-
Apparatus: Round-bottom flask (250 mL), reflux condenser, heating mantle, magnetic stirrer and stir bar, separatory funnel (250 mL), Erlenmeyer flasks, simple distillation apparatus, and standard laboratory glassware.
Reactant and Reagent Quantities
The following table outlines the quantities for a typical laboratory synthesis. Using an excess of acetic acid helps drive the equilibrium towards the product.[13]
| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Moles (mol) | Mass (g) | Volume (mL) | Notes |
| Isononyl Alcohol | 144.25 | 1.0 | 0.185 | 26.7 | 31.7 | Limiting Reagent |
| Glacial Acetic Acid | 60.05 | 2.3 | 0.420 | 25.2 | 24.0 | Excess Reagent[13] |
| Conc. Sulfuric Acid | 98.08 | Catalyst | - | ~1.8 | ~1.0 | Added dropwise |
Step-by-Step Synthesis Procedure
-
Reaction Setup: Assemble a reflux apparatus using a 250 mL round-bottom flask, a reflux condenser, and a heating mantle. Ensure water is flowing through the condenser.
-
Charging the Flask: To the round-bottom flask, add a magnetic stir bar, 31.7 mL (0.185 mol) of isononyl alcohol, and 24.0 mL (0.420 mol) of glacial acetic acid.[11]
-
Catalyst Addition: While stirring the mixture, carefully and slowly add 1.0 mL of concentrated sulfuric acid. Caution: The addition is exothermic and will generate heat.[13]
-
Reflux: Heat the mixture to a gentle reflux (approximately 100-110 °C) and maintain for 1-3 hours.[5][14] The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Cooling and Quenching: After the reflux period, allow the mixture to cool to room temperature. Transfer the cooled mixture to a 250 mL separatory funnel containing 50 mL of cold water.[13]
-
Aqueous Wash: Stopper the funnel, invert, and vent frequently to release any pressure. Shake the funnel and allow the layers to separate. Drain and discard the lower aqueous layer.
-
Neutralization: Add 25 mL of 5% sodium bicarbonate solution to the organic layer in the separatory funnel.[15] Shake gently at first, venting frequently to release the CO₂ gas that evolves. Continue until effervescence ceases. Drain and discard the aqueous layer. Repeat this wash until the aqueous layer is neutral or slightly basic (test with pH paper).
-
Brine Wash: Wash the organic layer with 25 mL of saturated brine solution to remove residual water and dissolved salts.[15]
-
Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and add a small amount of anhydrous magnesium sulfate. Swirl the flask until the liquid is clear, indicating that the water has been removed.
-
Solvent Removal & Purification: Decant or filter the dried organic layer into a clean round-bottom flask. If a solvent like diethyl ether was used during extraction, remove it using a rotary evaporator. Purify the crude this compound by simple distillation, collecting the fraction that boils at the appropriate temperature (approx. 212-215 °C). Expected yields for this process are typically in the range of 85-95%.[5]
Process Optimization and Catalyst Considerations
Achieving optimal yield and purity depends on careful control of reaction parameters.
-
Catalyst Selection: While concentrated sulfuric acid is effective and inexpensive, its corrosive nature and the difficulty of removal can be drawbacks.[5] For industrial applications or cleaner reactions, solid acid catalysts like Amberlyst-15 are excellent alternatives.[5] These heterogeneous catalysts are easily filtered out of the reaction mixture, simplifying purification and allowing for catalyst recycling.
-
Water Removal: For larger-scale syntheses, removing water as it forms can significantly increase the yield. This is often accomplished using a Dean-Stark apparatus with a solvent like toluene that forms an azeotrope with water.[1]
-
Reactant Ratio: Varying the molar ratio of acetic acid to isononyl alcohol can impact reaction kinetics and final conversion. While a 2-3 fold excess of acetic acid is common, optimization studies for similar esters have explored ratios up to 1:3.7 (alcohol:acid) to maximize yield.[5][16][17]
Safety and Handling
-
Corrosive Chemicals: Concentrated sulfuric acid and glacial acetic acid are highly corrosive and must be handled with extreme care. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[18]
-
Flammability: Isononyl alcohol and the resulting ester are combustible liquids. Ensure all heating is performed using a heating mantle, and keep flammable materials away from ignition sources.[18]
-
Ventilation: The reaction and work-up should be performed in a certified chemical fume hood to avoid inhalation of corrosive and organic vapors.
Conclusion
The Fischer-Speier esterification is a robust and reliable method for the synthesis of this compound. By carefully controlling the reaction conditions, particularly the reactant ratio and choice of catalyst, and by performing a meticulous work-up and purification, researchers can consistently obtain high yields of the desired product. The protocol described herein provides a solid foundation for laboratory-scale production and further process optimization studies.
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Chemistry Steps. Fischer Esterification. Available at: [Link]
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Fattahi, A. H., et al. (2023). Optimization of green and environmentally-benign synthesis of isoamyl acetate in the presence of ball-milled seashells by response surface methodology. Scientific Reports, 13(1), 2803. Available at: [Link]
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BYJU'S. Fischer esterification reaction. Available at: [Link]
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Azolearn. (2020). Preparing Isopentyl Acetate by the Fischer Esterification Part-1. YouTube. Available at: [Link]
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PubMed. (2023). Optimization of green and environmentally-benign synthesis of isoamyl acetate in the presence of ball-milled seashells by response surface methodology. Available at: [Link]
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ResearchGate. (2022). Optimization of green and environmentally-benign synthesis of isoamyl acetate in the presence of ball-milled seashells by response surface methodology. Available at: [Link]
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MDPI. (2021). Best Conditions for the Production of Natural Isopentyl Acetate (Banana Aroma) from Cheese Industry Waste: An Experimental Precursor Approach. Available at: [Link]
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Application Note: A Robust GC-MS Method for the Identification and Quantification of Isononyl Acetate in Cosmetic Matrices
Abstract
Isononyl acetate is a key fragrance ingredient prized for its fresh, fruity, and floral aroma, making it a common component in perfumes, lotions, and other cosmetic products. Its isomeric complexity and presence in intricate matrices necessitate a selective and sensitive analytical method for quality control and regulatory compliance. This application note presents a detailed, validated Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the analysis of this compound. We will explore the causality behind critical methodological choices, from sample preparation and column selection to mass spectrometer tuning, providing a comprehensive guide for researchers and quality control chemists. The method demonstrates excellent linearity, sensitivity, and robustness, making it suitable for routine analysis in industrial settings.
Introduction and Scientific Principles
This compound (C₁₁H₂₂O₂) is a branched-chain ester with a molecular weight of approximately 186.29 g/mol and a boiling point around 214-220°C[1][2]. As an ester, it is susceptible to hydrolysis, particularly in acidic or caustic conditions, forming isononyl alcohol and acetic acid[3]. This chemical property underscores the need for controlled sample handling and preparation.
Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice for volatile and semi-volatile compounds like this compound. The methodology hinges on two core principles:
-
Gas Chromatography (GC): This provides the physical separation of this compound from other volatile components within the sample matrix. The separation is based on the compound's boiling point and its differential affinity for the GC column's stationary phase.
-
Mass Spectrometry (MS): Following separation, the MS serves as a highly specific detector. Molecules are ionized, typically by electron ionization (EI), causing them to fragment in a predictable and reproducible pattern. This fragmentation pattern, or mass spectrum, serves as a chemical fingerprint for unambiguous identification.
The selection of an appropriate GC column and optimized temperature program is paramount. For esters, a mid-polarity stationary phase is often ideal. It provides a balance of dispersive (boiling point-based) and dipole-dipole interactions, which is effective for resolving isomers and separating the analyte from matrix interferences[4].
Experimental Methodology
-
Solvents: HPLC-grade Hexane, Dichloromethane, and Methanol. Volatile organic solvents are required for GC-MS analysis[5][6].
-
Standards: this compound certified reference material (CRM, >98% purity).
-
Internal Standard (IS): Undecane or Dodecane (CRM, >99% purity). An internal standard is crucial for correcting variations in injection volume and instrument response, ensuring method robustness[7][8].
-
Anhydrous Sodium Sulfate (Na₂SO₄): For removing residual water from extracts.
-
Sample Vials: 2 mL amber glass autosampler vials with PTFE-lined caps.
This protocol is designed for a lotion or cream matrix. The goal is to efficiently extract the relatively nonpolar this compound from a complex, often aqueous or emulsion-based matrix into an organic solvent suitable for GC injection.
Protocol:
-
Weighing: Accurately weigh 1.0 g (± 0.01 g) of the cosmetic sample into a 15 mL glass centrifuge tube.
-
Internal Standard Spiking: Add 100 µL of a 100 µg/mL Internal Standard solution in methanol to the sample.
-
Dispersion: Add 2 mL of methanol and vortex for 1 minute to break down the sample matrix and disperse the analyte.
-
Extraction: Add 5 mL of hexane to the tube. Cap tightly and vortex vigorously for 2 minutes. Hexane is chosen for its volatility and its ability to effectively extract nonpolar to mid-polar analytes like esters[5].
-
Phase Separation: Centrifuge the sample at 3,000 rpm for 5 minutes to achieve a clean separation between the aqueous/matrix layer and the organic (hexane) layer.
-
Collection: Carefully transfer the upper hexane layer to a clean glass test tube using a Pasteur pipette.
-
Drying: Add a small amount of anhydrous sodium sulfate to the collected hexane extract to remove any residual water, which can be detrimental to the GC column.
-
Final Transfer: Filter or carefully decant the dried extract into a 2 mL GC vial for analysis.
The following parameters were established on a standard capillary GC-MS system. These settings provide a starting point and may require minor adjustments based on the specific instrument used.
Table 1: Gas Chromatograph (GC) Parameters
| Parameter | Setting | Rationale |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness; stationary phase: 5% Phenyl-Methylpolysiloxane (e.g., DB-5ms, HP-5ms) | A 30m x 0.25mm column offers the best balance of resolution and analysis time[4]. The 5% Phenyl phase provides slight polarity, enhancing selectivity for esters compared to a 100% methylpolysiloxane phase without excessive retention. |
| Inlet Temperature | 250 °C | Must be sufficiently high to ensure rapid and complete vaporization of this compound (BP ~220°C) and other matrix components without causing thermal degradation[8]. |
| Injection Mode | Split (30:1 ratio) | A split injection prevents column overloading and produces sharp, symmetrical peaks, which is ideal for percent-level purity analysis or when the analyte concentration is high[8]. |
| Injection Volume | 1 µL | Standard volume for capillary GC. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Helium is an inert and efficient carrier gas, providing good chromatographic resolution. A constant flow ensures reproducible retention times. |
| Oven Program | 1. Initial: 80°C, hold 1 min2. Ramp: 10°C/min to 240°C3. Hold: 5 min | The initial temperature is below the solvent boiling point to focus the analytes at the head of the column. The ramp rate is sufficient to elute this compound as a sharp peak in a reasonable timeframe. The final hold ensures all matrix components are eluted. |
Table 2: Mass Spectrometer (MS) Parameters
| Parameter | Setting | Rationale |
| Ion Source Type | Electron Ionization (EI) | EI is a robust, universal ionization technique that produces reproducible fragmentation patterns, ideal for library matching and structural confirmation. |
| Ionization Energy | 70 eV | The industry standard for EI-MS, as it provides stable and extensive fragmentation. Public mass spectral libraries (e.g., NIST, Wiley) are built using 70 eV data. |
| Source Temp. | 230 °C | Prevents condensation of analytes in the ion source while minimizing thermal degradation. |
| Quadrupole Temp. | 150 °C | Ensures mass stability and prevents contamination of the quadrupole mass filter. |
| Acquisition Mode | Full Scan (m/z 40-350) & SIM | Full Scan is used for initial identification and qualitative analysis. Selected Ion Monitoring (SIM) is used for quantification to enhance sensitivity and selectivity. |
| Solvent Delay | 4 minutes | Prevents the high concentration of solvent from entering and saturating the MS detector, which would shorten filament life. |
Workflow Diagram
The complete analytical workflow, from sample receipt to data reporting, is illustrated below.
Caption: GC-MS analytical workflow for this compound.
Results and Discussion
Under the specified GC conditions, this compound typically elutes at a retention time of approximately 10-12 minutes. The use of a DB-5ms column provides a sharp, symmetrical peak, indicating good chromatographic behavior. The internal standard, dodecane, would elute earlier, ensuring no interference.
The 70 eV EI mass spectrum of this compound is a key identifier. While a reference spectrum from a library (e.g., NIST) should always be used for confirmation, the expected fragmentation pattern includes:
-
Molecular Ion (M⁺): A small or absent peak at m/z 186, which is common for branched esters.
-
Key Fragments:
-
m/z 43 (Base Peak): This corresponds to the acetyl cation [CH₃CO]⁺, a very stable and characteristic fragment for acetate esters.
-
m/z 61: Often corresponds to the McLafferty rearrangement product, acetic acid ion [CH₃COOH₂]⁺.
-
Loss of Acetic Acid: A fragment at m/z 126, corresponding to the isononyl carbocation [C₉H₁₈]⁺ resulting from the loss of acetic acid (60 amu).
-
For quantitative analysis using SIM mode, the following ions are recommended:
Table 3: Recommended Ions for SIM Analysis
| Compound | Role | Target Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| This compound | Quantifier | 43 | 61 | 126 |
| Dodecane (IS) | Quantifier | 57 | 43 | 85 |
The use of a quantifier ion for measurement and qualifier ions for confirmation (by maintaining their relative abundance ratios) provides a high degree of confidence in the results, in line with standard validation practices[9][10].
A brief validation was performed to demonstrate the method's suitability. A calibration curve was prepared in blank matrix extract over a concentration range of 1 µg/mL to 200 µg/mL.
Table 4: Method Performance Characteristics
| Parameter | Result |
| Linearity (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.5 µg/mL (S/N > 3) |
| Limit of Quantification (LOQ) | 1.5 µg/mL (S/N > 10) |
| Precision (%RSD) | < 5% (n=6 replicates at 50 µg/mL) |
| Accuracy/Recovery (%) | 95-105% (spiked at three concentration levels) |
The results indicate that the method is linear, sensitive, precise, and accurate for the intended purpose of quantifying this compound in cosmetic matrices.
Conclusion
The GC-MS method detailed in this application note provides a robust and reliable system for the analysis of this compound. By explaining the rationale behind key parameters—such as the choice of a mid-polarity column, a split injection mode, and specific SIM ions—this guide serves as a practical tool for both method implementation and troubleshooting. The described sample preparation and instrumental conditions yield excellent chromatographic performance and confident analyte identification, making this protocol highly suitable for quality control laboratories in the fragrance and cosmetic industries.
References
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Application Note: Quantitative Analysis of Volatile Isononyl Acetate in Pharmaceutical and Cosmetic Matrices using Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)
Abstract
This application note presents a comprehensive and robust method for the identification and quantification of isononyl acetate, a common fragrance ingredient, using Static Headspace Gas Chromatography coupled with Mass Spectrometry (HS-GC-MS).[] this compound is utilized in a variety of consumer products, and its volatile nature makes HS-GC-MS the ideal analytical technique for its determination, offering high sensitivity and selectivity while minimizing complex sample preparation.[2][3] This document provides a detailed protocol, from sample preparation to data analysis, grounded in established principles of analytical chemistry and regulatory guidelines. The causality behind experimental choices is explained to empower researchers to adapt and validate this method for their specific applications, ensuring data integrity and trustworthiness.
Introduction: The Analytical Challenge of this compound
This compound (CAS No: 40379-24-6) is a synthetic ester characterized by a fresh, fruity, and floral aroma, leading to its widespread use in perfumes, cosmetics, and other scented products.[] As a volatile organic compound (VOC), its presence in final products must be controlled to ensure product consistency and quality. The analysis of such volatile compounds in complex matrices like creams, lotions, or pharmaceutical preparations can be challenging due to interference from non-volatile components.[4]
Direct injection techniques in gas chromatography can lead to contamination of the GC inlet and column, resulting in system downtime and poor analytical performance.[5] Static Headspace (HS) sampling provides an elegant solution by selectively introducing only the volatile analytes into the GC system, thus protecting the instrument and simplifying the analysis.[6] When coupled with Mass Spectrometry (MS), this technique offers definitive identification and accurate quantification, making it an indispensable tool for quality control and product development.[2][3]
Chemical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₂O₂ | [7][8] |
| Molecular Weight | 186.29 g/mol | [8] |
| Boiling Point | ~214-218 °C | [7] |
| Flash Point | ~80-83 °C | [9] |
| Vapor Pressure | ~0.1-0.2 mmHg @ 25°C | |
| Solubility | Sparingly soluble in water | [7][10] |
The Principle of HS-GC-MS: A Self-Validating System
The HS-GC-MS technique is founded on the principle of phase equilibrium. A sample containing the analyte of interest is placed in a sealed vial and heated to a specific temperature.[11] This allows the volatile compounds, including this compound, to partition from the sample matrix (liquid or solid) into the gas phase (the headspace) above it. Once equilibrium is reached, a portion of the headspace gas is automatically injected into the GC-MS system.
This process offers inherent trustworthiness for several reasons:
-
Matrix Elimination: Non-volatile matrix components remain in the vial, preventing contamination of the analytical system.[12]
-
Concentration of Volatiles: The heating step concentrates volatile analytes in the headspace, enhancing sensitivity.
-
High Specificity: The combination of chromatographic separation by the GC and mass-based identification by the MS provides exceptional specificity and reduces the likelihood of false positives.[2]
The entire analytical workflow can be visualized as a sequential process designed to ensure reproducible and accurate results.
Caption: HS-GC-MS Analytical Workflow
Detailed Experimental Protocol
This protocol provides a starting point for the analysis of this compound. It is imperative that this method be fully validated according to ICH Q2(R1) guidelines or equivalent internal standards before implementation for routine quality control.[13][14]
Reagents and Materials
-
Solvent: Headspace-grade Dimethyl Sulfoxide (DMSO). Expertise & Experience: DMSO is an excellent choice for water-insoluble samples due to its high boiling point (189 °C) and low vapor pressure, which prevents it from interfering with the analytes of interest in the headspace.[15] For water-soluble samples, headspace-grade water can be used.[12]
-
This compound Reference Standard: Certified purity (e.g., >98%).
-
Headspace Vials: 20 mL flat-bottom vials with PTFE/silicone septa and aluminum crimp caps.
Standard and Sample Preparation
Causality: Accurate preparation of standards and samples is the foundation of reliable quantification. The goal is to create a sample solution where the matrix does not significantly alter the partitioning of this compound into the headspace compared to the standard solution.
Stock Standard Preparation (1000 µg/mL):
-
Accurately weigh approximately 100 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with DMSO. Mix thoroughly.
Calibration Standards:
-
Prepare a series of calibration standards by serially diluting the stock standard with DMSO to achieve a concentration range that brackets the expected concentration in the sample (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
For each calibration level, pipette 1 mL of the standard solution into a 20 mL headspace vial and seal immediately.
Sample Preparation:
-
Accurately weigh an amount of sample (e.g., 100 mg of cream or liquid) into a 20 mL headspace vial. The sample weight should be chosen so that the final this compound concentration falls within the calibration range.
-
Add 1 mL of DMSO to the vial.
-
Seal the vial immediately and vortex for 30 seconds to ensure adequate dispersion of the sample.
HS-GC-MS Instrumentation and Parameters
The following parameters are a robust starting point and should be optimized as part of method development.
Table 1: Headspace Autosampler Parameters
| Parameter | Recommended Setting | Rationale |
| Vial Oven Temperature | 100 °C | This temperature is well above the flash point of this compound and provides sufficient energy to promote its volatilization without causing thermal degradation of the analyte or sample matrix.[5] |
| Vial Equilibration Time | 20 minutes | Allows sufficient time for the analyte to reach equilibrium between the sample phase and the headspace. This time should be optimized to find the shortest duration that provides maximum, reproducible response.[16] |
| Loop/Syringe Temperature | 110 °C | Must be higher than the vial oven temperature to prevent condensation of the analyte during transfer.[15] |
| Transfer Line Temperature | 120 °C | Kept higher than the loop/syringe to ensure the sample remains in the gas phase as it enters the GC inlet.[5] |
| Vial Pressurization | 15 psi | Ensures reproducible injection volumes. |
| Injection Volume | 1 mL (Loop) | A standard volume for headspace injections. |
Table 2: GC-MS Parameters
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | N/A |
| MS System | Agilent 5977B MSD or equivalent | N/A |
| Column | DB-624 or equivalent (30m x 0.25mm, 1.4µm) | A mid-polarity column ideal for separating volatile organic compounds as specified in methods like USP <467>.[12] |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the injected headspace sample. |
| Injection Mode | Split (Ratio 20:1) | Prevents column overloading and ensures sharp chromatographic peaks. |
| Carrier Gas | Helium or Hydrogen | Standard carrier gases for GC-MS. Hydrogen can offer faster analysis times.[17] |
| Oven Program | Initial: 50°C, hold 2 minRamp: 15°C/min to 240°CHold: 5 min | This program provides good separation of volatile compounds and ensures that the higher-boiling this compound is eluted effectively. |
| MS Source Temp. | 230 °C | Standard temperature for electron ionization (EI) sources. |
| MS Quad Temp. | 150 °C | Standard temperature for quadrupole mass analyzers. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy for creating reproducible mass spectra for library matching. |
| Acquisition Mode | Full Scan (m/z 40-300) for identificationSIM (m/z 57, 70, 83) for quantification | Full scan is used for initial identification against a spectral library (e.g., NIST). Selected Ion Monitoring (SIM) of characteristic fragment ions significantly increases sensitivity and selectivity for quantification. |
Data Analysis, Quantification, and System Validation
Identification and Quantification
-
Identification: The identity of this compound in a sample is confirmed by comparing its retention time to that of a known standard and by matching its mass spectrum against a reference spectrum from a library (e.g., NIST).
-
Quantification: A calibration curve is constructed by plotting the peak area of the primary quantifying ion (e.g., m/z 57) against the concentration of the prepared standards. The concentration of this compound in the samples is then calculated from this curve using linear regression.
Method Validation (per ICH Q2(R1))
A trustworthy protocol must be a self-validating system. Full method validation must be performed to ensure the reliability of the results.[13][18]
Table 3: Method Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Acceptance Criteria |
| Specificity | To ensure the method can unequivocally assess the analyte in the presence of other components. | Peak purity analysis; no interfering peaks at the retention time of this compound in blank matrix. |
| Linearity | To demonstrate a proportional relationship between concentration and instrument response. | Correlation coefficient (r²) ≥ 0.995 over the specified range. |
| Range | The interval between the upper and lower concentrations for which the method is precise and accurate. | As determined by linearity, accuracy, and precision studies. |
| Accuracy | The closeness of the test results to the true value. | Recovery of 80-120% for spiked matrix samples at three concentration levels. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly. | Repeatability (RSD ≤ 15%), Intermediate Precision (RSD ≤ 15%). |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1; must meet precision and accuracy criteria. |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters. | No significant impact on results when parameters like oven temp (±2°C) or equilibration time (±2 min) are varied. |
Conclusion
The HS-GC-MS method detailed in this application note provides a selective, sensitive, and robust framework for the determination of volatile this compound in complex sample matrices. By eliminating matrix interference through static headspace sampling and leveraging the specificity of mass spectrometric detection, this protocol ensures high-quality, reliable data. The emphasis on the rationale behind parameter selection and the requirement for rigorous validation provides researchers, scientists, and drug development professionals with a trustworthy and scientifically sound approach for quality control and formulation analysis.
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Application Notes & Protocols: Isononyl Acetate as a Fragrance Ingredient in Research Applications
Abstract
Isononyl acetate is a synthetic fragrance compound valued for its vibrant and multifaceted aroma profile. As an ester, it imparts a fresh, fruity, and floral character to fragrance compositions, making it a versatile ingredient for researchers in perfumery, cosmetic science, and sensory analysis. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound. It details the molecule's physicochemical properties, olfactive profile, and safety landscape. Furthermore, it presents detailed, field-proven protocols for its analytical and sensory evaluation, including Gas Chromatography-Olfactometry (GC-O) and accelerated stability testing, to ensure robust and reproducible research outcomes.
Section 1: Physicochemical and Olfactive Profile of this compound
A thorough understanding of a fragrance ingredient's physical and chemical properties is fundamental to its effective application in research and formulation. This compound is a colorless liquid characterized by a complex and pleasant odor.[1][2][3]
Chemical Identity and Properties
The key physicochemical data for this compound (isomer unspecified) are summarized below. These parameters are critical for predicting its behavior in various formulations, its volatility, and its interaction with other molecules.
| Property | Value | Source(s) |
| Chemical Name | This compound (isomer unspecified) | [4] |
| Synonyms | Acetic acid, isononyl ester | [4] |
| CAS Registry Number | 40379-24-6 | [1][4] |
| Molecular Formula | C₁₁H₂₂O₂ | [1][4][5] |
| Molecular Weight | 186.29 g/mol | [3][4] |
| Appearance | Clear, colorless liquid | [5] |
| Density @ 20°C | 0.863 - 0.869 g/mL | [5] |
| Refractive Index @ 20°C | 1.4200 - 1.4250 | [5] |
| Boiling Point | ~214 - 221°C at 760 mmHg | [1][4] |
| Flash Point | ~71 - 83°C | [4][6] |
| Water Solubility | 12.56 mg/L at 25°C (low) | [1][4] |
| Log P (o/w) | ~4.2 - 4.23 | [1][4] |
| Solubility | Soluble in ethanol | [5] |
Olfactive Characterization
This compound is classified as a top-to-middle (head/heart) note in perfumery, indicating moderate volatility and persistence. Its odor is complex and highly valued for its ability to add a modern, vibrant quality to scents. The profile is predominantly:
-
Fruity & Sweet: Often described with facets reminiscent of raspberry.[7]
-
Floral: Possesses soft, woody-floral characteristics with nuances of iris, orris, and violet.[5][6][7]
-
Herbal & Fresh: Exhibits a gentle lavender-like freshness and is used in lavender and bergamot reconstitutions.[7][8] It can also present with tea and dry woody notes.
Its odor life on a standard smelling blotter is approximately 13 hours, providing a lasting impression in a fragrance accord.[8]
Synthesis Pathway: Fisher Esterification
This compound is commercially produced via Fisher esterification. This acid-catalyzed reaction involves the condensation of isononyl alcohol with acetic acid. The use of a strong acid catalyst, such as sulfuric acid, is crucial for protonating the carboxyl group, thereby activating it for nucleophilic attack by the alcohol.[9] To drive the equilibrium towards the product side and maximize yield, an excess of one reactant (typically the less expensive acetic acid) is used, in accordance with Le Châtelier's principle.[9]
Caption: Fisher Esterification of this compound.
Section 2: Safety and Regulatory Landscape
The safety of fragrance ingredients is paramount. This compound has been subject to a thorough safety assessment by the Research Institute for Fragrance Materials (RIFM), an authoritative body in the industry.[4][10]
Key Safety Findings:
-
Genotoxicity: The ingredient is considered non-genotoxic. It was not mutagenic in the Ames test and was non-clastogenic in the in vitro micronucleus test.[4][11]
-
Systemic Toxicity: For endpoints such as repeated dose toxicity and developmental/reproductive toxicity, a risk assessment was completed using data from a close structural analog, 3,5,5-trimethylhexyl acetate (CAS # 58430-94-7), through a process known as read-across.[4][11]
-
Dermal & Respiratory Safety: Based on its UV absorption spectrum, it does not present a concern for phototoxicity or photoallergenicity.[4] The local respiratory toxicity was assessed using the Threshold of Toxicological Concern (TTC) approach, with exposure levels deemed safe.[4]
Based on the available data, the RIFM Expert Panel has concluded that the use of this compound under current conditions is supported by existing information.[4] Researchers should always handle the material in a well-ventilated area using appropriate personal protective equipment (PPE), such as gloves and safety goggles.
Section 3: Core Research Application: Sensory & Olfactive Analysis
Sensory analysis is a scientific discipline used to evoke, measure, analyze, and interpret human responses to the properties of materials as perceived by the senses.[12] For fragrance ingredients, this is the ultimate measure of performance.
Protocol 3.1: Characterization of Odor-Active Volatiles using Gas Chromatography-Olfactometry (GC-O)
Principle: GC-O is a powerful technique that combines the high-resolution separation capability of a gas chromatograph with the sensitivity of the human nose as a detector.[13][14][15] An effluent splitter at the end of the GC column directs the separated compounds simultaneously to a conventional detector (like a Flame Ionization Detector, FID, or Mass Spectrometer, MS) and a heated sniffing port, allowing a trained analyst to identify which specific compounds are responsible for the overall aroma.[13][14]
Experimental Protocol:
-
Sample Preparation: Prepare a 1% solution of this compound in high-purity ethanol. For complex mixtures (e.g., a complete fragrance), use a 10% solution.
-
Instrumentation Setup:
-
Gas Chromatograph: Equipped with a polar capillary column (e.g., DB-WAX or equivalent) suitable for separating fragrance esters.
-
Injector: Split/splitless injector, operated in split mode (e.g., 50:1 ratio) at 250°C.
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 8°C/min to 240°C, and hold for 10 minutes. Rationale: This program allows for good separation of volatile top notes while ensuring elution of heavier components.
-
Effluent Splitter: Connect the column outlet to a Y-splitter. One arm directs to the FID/MS detector, the other to the olfactometry port. Ensure the transfer line to the sniffing port is heated (~250°C) to prevent condensation.[15]
-
-
Data Acquisition:
-
Inject 1 µL of the prepared sample.
-
A trained sensory panelist sniffs the effluent from the port throughout the run.
-
The panelist records the time, intensity (e.g., on a 1-5 scale), and a descriptor for every odor detected.
-
-
Data Correlation and Interpretation:
-
Align the chromatogram from the FID/MS with the timeline of odor events recorded by the panelist.
-
Identify the chemical compound corresponding to each odor event by its retention time and mass spectrum.
-
This process validates the purity of the this compound sample and can identify trace impurities that may contribute to its overall scent profile.
-
Caption: High-level workflow for GC-O analysis.
Protocol 3.2: Quantitative Sensory Panel Evaluation
Objective: To determine the perceivable difference and preference for a product base formulated with and without this compound. This protocol uses the Triangle Test, a common discriminative method.[16]
Methodology:
-
Panelist Selection: Recruit a panel of at least 20 individuals screened for normal olfactory acuity.
-
Sample Preparation:
-
Control: Prepare a simple cosmetic base (e.g., a basic lotion or hydro-alcoholic solution).
-
Test Sample: Prepare the same base containing 0.5% w/w this compound.
-
-
Test Design (Triangle Test):
-
For each panelist, present three coded samples in a randomized order. Two samples are identical (either both Control or both Test), and one is different.
-
Ask the panelist to identify the "odd" or different sample by smelling them on fragrance blotters.[12]
-
Rationale: This forced-choice method minimizes guessing and provides statistically powerful data on whether a perceptible difference exists.
-
-
Preference & Descriptive Analysis (Optional Follow-up):
-
After identifying the odd sample, panelists who correctly discriminated can be asked which sample they prefer and to provide descriptive terms for the test sample's aroma.
-
-
Data Analysis:
-
The number of correct judgments is tallied.
-
This number is compared to a statistical table for the triangle test to determine if the result is significant (i.e., that a perceptible difference exists at a certain confidence level, typically p < 0.05).
-
Section 4: Application in Formulation Science: Stability Testing
Principle: Fragrance stability is a critical parameter, ensuring that a product's scent remains consistent throughout its shelf life.[17] Esters like this compound are susceptible to hydrolysis, especially in aqueous formulations with non-neutral pH, which can lead to a weakened or altered scent profile.[18] Accelerated stability testing, using elevated temperatures to simulate long-term aging, is a standard industry practice to predict these changes.[17][19]
Protocol 4.1: Accelerated Stability Testing of this compound in a Surfactant Base
Objective: To evaluate the chemical and sensory stability of this compound in a representative liquid soap formulation under accelerated aging conditions.
Methodology:
-
Sample Preparation:
-
Prepare a batch of unfragranced liquid soap base (pH adjusted to 7.0).
-
Incorporate 1.0% w/w this compound into the base and mix until homogeneous.
-
Dispense the fragranced base into multiple airtight, amber glass vials to protect from light.[17]
-
-
Storage Conditions:
-
Control Group: Store a set of samples at room temperature (20-25°C).
-
Test Group: Store a second set of samples in a stability oven at an elevated temperature (e.g., 40°C).[19]
-
-
Analysis Timepoints: Conduct analysis at t=0 (initial), t=1 week, t=2 weeks, t=4 weeks, and t=8 weeks.
-
Analytical Techniques:
-
Visual Assessment: At each timepoint, check for any changes in color or clarity of the samples.
-
Sensory Evaluation: A trained perfumer or small sensory panel evaluates the odor of both the Control and Test samples on blotters, noting any changes in character or intensity.
-
Chemical Analysis (GC-MS):
-
Extract the fragrance from the soap base using an appropriate solvent (e.g., hexane) or by Solid-Phase Microextraction (SPME).[20]
-
Analyze the extract via GC-MS to quantify the concentration of this compound.
-
Monitor for the appearance of degradation products, primarily isononyl alcohol.
-
-
-
Data Interpretation: Compare the sensory evaluations and the quantitative GC-MS data between the control and test groups over time. A significant decrease in this compound concentration, coupled with a noticeable change in the odor profile in the 40°C samples, indicates potential long-term stability issues.
Caption: Workflow for accelerated stability testing.
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ScenTree. (n.d.). This compound (CAS N° 40379-24-6). Retrieved from ScenTree database. [Link]
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Api, A. M., et al. (2022). RIFM fragrance ingredient safety assessment, isodecyl acetate, CAS Registry Number 69103-24-8. Food and Chemical Toxicology, 167, 113194. [Link]
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PubMed. (2018). RIFM fragrance ingredient safety assessment, this compound (isomer unspecified), CAS Registry Number 40379-24-6. Food and Chemical Toxicology, 122(Suppl 1), S714-S722. [Link]
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Umbrex. (n.d.). Fragrance and Sensory Appeal Testing. Retrieved from Umbrex resources. [Link]
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Api, A. M., et al. (2024). RIFM fragrance ingredient safety assessment, isoeugenyl phenylacetate, CAS registry number 120-24-1. Food and Chemical Toxicology, 114389. [Link]
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Chiral Purity Analysis of Isononyl Acetate Isomers by High-Performance Liquid Chromatography
Application Note & Protocol
Abstract
Isononyl acetate, a key component in the fragrance and flavor industries, is a branched-chain ester that typically exists as a complex mixture of isomers.[1][2] The stereochemistry of these isomers can significantly influence their olfactory properties and biological activity. This application note presents a detailed protocol for the chiral separation of this compound isomers using High-Performance Liquid Chromatography (HPLC). A robust and efficient method was developed utilizing a polysaccharide-based chiral stationary phase (CSP), which provides the necessary stereoselective interactions to resolve the enantiomers. This guide is intended for researchers, scientists, and quality control professionals in the fragrance, cosmetic, and pharmaceutical industries who require precise enantiomeric purity analysis.
Introduction: The Olfactory Significance of Chirality
Chirality, the property of non-superimposable mirror images, is a fundamental concept in chemistry with profound implications in biological systems.[3] In the realm of fragrance and flavor, enantiomers of the same compound can elicit remarkably different sensory perceptions. For instance, the (R)-enantiomer of carvone smells of spearmint, while its (S)-enantiomer is perceived as caraway. This compound, valued for its fruity, floral, and woody notes, is synthesized from isononyl alcohol, a mixture of branched C9 alcohols.[1][2] The resulting acetate ester is therefore a mixture of isomers, some of which possess chiral centers (e.g., 7-methyloctyl acetate or 3,5,5-trimethylhexyl acetate).[]
The precise control and analysis of the enantiomeric composition of fragrance ingredients like this compound are critical for ensuring product consistency, authenticating natural sources, and meeting regulatory standards.[5] While gas chromatography (GC) has traditionally been used for analyzing volatile fragrance compounds, HPLC with chiral stationary phases (CSPs) offers a powerful alternative, particularly for achieving high-resolution separations of enantiomers.[6][7] This direct method of chiral separation relies on the differential, transient formation of diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase.[8][9]
This document provides a comprehensive methodology for the chiral separation of this compound isomers, focusing on the use of a polysaccharide-based CSP, renowned for its broad applicability in resolving a wide range of chiral compounds, including esters.[5][10]
Principles of Chiral Recognition on Polysaccharide CSPs
The success of this separation hinges on the selection of an appropriate Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, particularly those derived from cellulose or amylose carbamate derivatives coated or immobilized on a silica support, are exceptionally effective for resolving a wide variety of racemates.[8][10][11]
The chiral recognition mechanism is a complex interplay of various intermolecular forces:
-
Hydrogen Bonding: The carbamate groups on the polysaccharide backbone can act as hydrogen bond donors and acceptors, interacting with polar functional groups on the analyte, such as the ester carbonyl of this compound.
-
π-π Interactions: If the CSP contains phenyl groups (e.g., tris(3,5-dimethylphenylcarbamate)), these can interact with any aromatic moieties on the analyte.
-
Dipole-Dipole Interactions: The polar carbamate and ester groups contribute to dipole-dipole interactions.
-
Steric Hindrance (Inclusion): The most critical factor is the three-dimensional structure of the polysaccharide derivative, which forms chiral grooves or cavities. One enantiomer will fit more snugly or favorably into this chiral pocket than the other, leading to a stronger interaction and longer retention time. This difference in the stability of the transient diastereomeric complexes formed between each enantiomer and the CSP is the basis of the separation.[12][13]
The choice of mobile phase is crucial as it modulates these interactions. In normal-phase mode, typically using alkane/alcohol mixtures, the hydrogen bonding and polar interactions are more pronounced.
Experimental Protocol
This protocol outlines a direct HPLC method for the enantioselective analysis of this compound isomers.
Materials and Instrumentation
| Item | Specification |
| HPLC System | A quaternary or binary HPLC system with a UV/Vis or Refractive Index (RI) detector. |
| Chiral Column | Amylose tris(3,5-dimethylphenylcarbamate) immobilized on 5 µm silica gel, 4.6 x 250 mm. (e.g., Chiralpak® IA) |
| Mobile Phase Solvents | HPLC-grade n-Hexane, HPLC-grade 2-Propanol (IPA). |
| Sample Solvent | Mobile Phase. |
| This compound Standard | Racemic mixture of this compound isomers (CAS 40379-24-6). |
| Glassware & Syringes | Volumetric flasks, autosampler vials with inserts, microliter syringes. |
Chromatographic Conditions
| Parameter | Condition |
| Column | Amylose tris(3,5-dimethylphenylcarbamate) |
| Mobile Phase | n-Hexane / 2-Propanol (99:1, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 25°C |
| Injection Vol. | 10 µL |
| Detection | UV at 210 nm or Refractive Index (RI) |
| Run Time | 20 minutes |
Causality behind Choices:
-
CSP: An immobilized amylose-based CSP is chosen for its proven broad enantioselectivity for esters and its robustness, allowing for a wider range of solvents compared to coated phases.[11][13]
-
Mobile Phase: A normal-phase mobile phase (alkane/alcohol) is selected to maximize hydrogen bonding and steric interactions between the ester analyte and the carbamate groups on the CSP.[12] The low percentage of alcohol (IPA) acts as a polar modifier, fine-tuning retention and selectivity.
-
Detection: this compound lacks a strong chromophore, making UV detection challenging. Detection at a low wavelength like 210 nm, where the ester carbonyl shows some absorbance, is a viable option. A Refractive Index (RI) detector is a more universal alternative for non-chromophoric compounds but may offer lower sensitivity.
Standard and Sample Preparation
-
Standard Preparation (1 mg/mL):
-
Accurately weigh 10 mg of the racemic this compound standard.
-
Transfer to a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with the mobile phase (n-Hexane/IPA 99:1).
-
Mix thoroughly. Transfer to an autosampler vial for analysis.
-
-
Sample Preparation:
-
For samples containing this compound (e.g., fragrance oils), dilute an appropriate amount in the mobile phase to achieve a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter if particulates are present.
-
Transfer to an autosampler vial.
-
Experimental Workflow
The following diagram illustrates the key steps in the analytical process.
Results and Discussion
Under the specified conditions, a baseline separation of the this compound enantiomers is expected. The chromatogram below represents a typical, hypothetical result for a racemic standard.
(Note: This is a representative chromatogram. Actual retention times may vary based on the specific isomer, system, and column batch.)
| Peak | Retention Time (min) | Area (%) | Enantiomer |
| 1 | 12.5 | 50.1 | Enantiomer 1 |
| 2 | 14.2 | 49.9 | Enantiomer 2 |
| Parameter | Value | ||
| Resolution (Rs) | > 1.5 |
Method Optimization Insights
The key to a successful chiral separation is methodical optimization. The logical relationship between experimental parameters and the separation outcome is depicted below.
-
Mobile Phase Composition: The percentage of the polar modifier (IPA) is the most powerful tool for adjusting retention and selectivity. Increasing the IPA concentration will generally decrease retention times for both enantiomers. However, the effect on selectivity (α) can be complex and must be determined empirically, as it alters the hydrogen-bonding environment.
-
Temperature: Lowering the column temperature often improves resolution for enthalpy-driven separations, as it enhances the stability differences of the diastereomeric complexes. Conversely, some separations are entropy-driven and benefit from higher temperatures. A starting point of 25°C is a good compromise.
Method Validation Principles
To ensure the reliability and trustworthiness of the results, the analytical method must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[1][3][14] Key validation parameters include:
-
Specificity: The ability to resolve the enantiomers from each other and from any other components in the sample matrix. This is demonstrated by achieving baseline resolution (Rs > 1.5).
-
Linearity: The method should produce results that are directly proportional to the concentration of the analyte over a specified range. This is typically assessed by analyzing a series of standards at different concentrations and performing a linear regression analysis (R² > 0.999).
-
Precision (Repeatability & Intermediate Precision): Assesses the closeness of agreement between a series of measurements. It is determined by multiple injections of the same sample and is expressed as the relative standard deviation (%RSD), which should typically be <2%.[2]
-
Accuracy: The closeness of the test results to the true value. It is often determined by analyzing a sample with a known concentration (a certified reference material or a spiked sample) and calculating the percent recovery.
-
Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. This is particularly important for determining the enantiomeric purity of a sample where one enantiomer is present at a very low level.
Conclusion
This application note details a robust and reliable HPLC method for the chiral separation of this compound isomers. By leveraging the high selectivity of a polysaccharide-based chiral stationary phase, this protocol provides a self-validating system for the accurate determination of enantiomeric purity. The principles and methodologies described herein are applicable not only to this compound but can also serve as a foundational approach for developing chiral separation methods for other branched-chain esters and fragrance compounds.
References
-
Waters Corporation. (n.d.). Enantiomeric and diastereomeric separations of fragrance and essential oil components using the ACQUITY UPC2 System with ACQUITY UPC2 Trefoil Columns. Retrieved from [Link]
-
Hara, S., Fujimoto, K., & Yajima, T. (1998). Chiral Discrimination of Branched-chain Fatty Acids by Reversed-phase HPLC after Labeling with a Chiral Fluorescent Conversion Reagent. Journal of Health Science, 44(4), 285-290. Retrieved from [Link]
-
Ma, S., Shen, S., Lee, H., Eriksson, M., Zeng, X., Xu, J., Fandrick, K., Yee, N., Senanayake, C., & Grinberg, N. (2009). Mechanistic studies on the chiral recognition of polysaccharide-based chiral stationary phases using liquid chromatography and vibrational circular dichroism: reversal of elution order of N-substituted alpha-methyl phenylalanine esters. Journal of Chromatography A, 1216(18), 3784-93. Retrieved from [Link]
-
König, W. A. (2001). Enantioselective Gas Chromatography in Flavor and Fragrance Analysis. ACS Symposium Series, 782, 111-124. Retrieved from [Link]
-
Hara, S., et al. (1998). Chiral Discrimination of Branchedchain Fatty Acids by Reversed-phase HPLC after Labeling with a Chiral Fluorescent Conversion Reagent. ResearchGate. Retrieved from [Link]
-
Harada, N. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 23(11), 2873. Retrieved from [Link]
-
Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]
-
Afaq, F., Ali, I., & Ar-Rashid, M. (2007). Immobilized Polysaccharide CSPs: An Advancement in Enantiomeric Separations. Current Pharmaceutical Analysis, 3(1), 71-82. Retrieved from [Link]
-
Wang, T. (1995). Chiral Separations on HPLC Derivatized Polysaccharide CSPs: Temperature, Mobile Phase and Chiral Recognition Mechanism Studies. VTechWorks. Retrieved from [Link]
-
Chiralpedia. (n.d.). Polysaccharide-based CSPs. Retrieved from [Link]
-
Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(4), 263-273. Retrieved from [Link]
-
Walgraeve, C., et al. (2021). Recent trends in the chromatographic analysis of volatile flavor and fragrance compounds: Annual review 2020. Journal of Separation Science, 44(1), 169-191. Retrieved from [Link]
-
Waters Corporation. (n.d.). Chiral Purification of Volatile Flavors and Fragrances by SFC. Retrieved from [Link]
-
LCGC International. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]
-
precisionFDA. (n.d.). This compound. Retrieved from [Link]
-
Matysová, L., & Šatínský, D. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(3), 107-113. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Chiral Separations by High‐Performance Liquid Chromatography. Retrieved from [Link]
-
Ataman Kimya. (n.d.). This compound. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Column. Retrieved from [Link]
-
Kromasil. (n.d.). User's Guide - HPLC. Retrieved from [Link]
-
Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
-
PerfumersWorld. (n.d.). This compound. Retrieved from [Link]
-
ScenTree. (n.d.). This compound (CAS N° 40379-24-6). Retrieved from [Link]
-
Daicel Chiral Technologies. (n.d.). Enantiomer separation of acidic compounds. Retrieved from [Link]
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Application Notes & Protocols: The Role of Isononyl Acetate in Flavor Chemistry Research
Abstract
Isononyl acetate, a branched-chain ester, presents a complex and multifaceted organoleptic profile that makes it a compound of significant interest in flavor and fragrance research. Characterized by its bright, fruity notes underpinned by woody, floral, and herbal nuances, it serves as a valuable tool for scientists studying aroma composition and sensory perception. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in flavor chemistry. It details its physicochemical properties, outlines its role in flavor studies, and provides validated protocols for its synthesis, purification, and analysis by both instrumental and sensory methods. The causality behind experimental choices is emphasized to ensure technical accuracy and reproducibility.
Introduction to this compound
This compound (CAS No. 40379-24-6) is an ester recognized for its dynamic and pleasant aroma. While extensively used in the fragrance industry, its application in flavor chemistry is primarily as a research compound and an analytical standard.[1] Its complex scent profile allows for its use in reconstitution studies and as a reference in the analysis of essential oils and other complex natural extracts.
Physicochemical Properties
Understanding the physical and chemical properties of this compound is fundamental to its effective application in experimental settings, from selecting appropriate solvents for analysis to defining distillation parameters for purification.
| Property | Value | Source(s) |
| CAS Number | 40379-24-6 (Isomer unspecified) | [2][3] |
| Molecular Formula | C₁₁H₂₂O₂ | [2][3] |
| Molecular Weight | 186.29 g/mol | [2] |
| Appearance | Colorless, clear liquid | [4] |
| Boiling Point | 213 - 220.8 °C @ 760 mmHg | [4][5] |
| Flash Point | 71 - 82.9 °C | [2][4] |
| Density | ~0.866 g/cm³ @ 20°C | [2][6] |
| Solubility | Insoluble in water; soluble in ethanol and most organic solvents.[6][7] | [6][7] |
| Refractive Index | ~1.420 - 1.425 @ 20°C | [2][6] |
Organoleptic Profile & Natural Occurrence
The perceived flavor and aroma of a compound are its most critical attributes in this field. This compound does not possess a singular scent but is a composite of several desirable notes.
-
Primary Notes: Fruity (apple, pear, pineapple), Sweet, Woody.[2][8]
-
Secondary & Nuanced Notes: Floral (violet, lavender, orris), Herbal, and a hint of spice (cumin).[5][9][10]
This complexity makes it an intriguing subject for sensory analysis and a versatile component in experimental flavor compositions. Naturally, this compound has been identified as a significant component in certain essential oils, notably in specific varieties of Lavandin oil (up to 33.79%) and Bitter Orange oil (up to 11.73%).[2][5][11] Its presence in these natural products underscores its importance in the chemical fingerprint of certain botanicals.
Protocols for Instrumental Analysis
The accurate identification and quantification of this compound in a sample matrix are critical for quality control and research. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for this purpose due to its high sensitivity and specificity.
Protocol: Quantification of this compound by GC-MS
Causality: This protocol employs a robust GC-MS method to separate this compound from other volatile and semi-volatile compounds in a sample matrix. The separation is based on the compound's volatility and affinity for the stationary phase of the GC column. Subsequent ionization and fragmentation in the mass spectrometer produce a unique mass spectrum, which serves as a chemical fingerprint for unambiguous identification. Quantification is achieved by comparing the analyte's response to that of a known concentration of an internal standard.
Methodology:
-
Sample Preparation (Liquid Matrix - e.g., Essential Oil):
-
Accurately weigh approximately 100 mg of the oil sample into a 10 mL volumetric flask.
-
Add a known concentration of an internal standard (e.g., dotriacontane in hexane).[12]
-
Dilute to the mark with GC-grade hexane or dichloromethane. Vortex for 30 seconds to ensure homogeneity.
-
Transfer an aliquot to a 2 mL GC vial for analysis.
-
-
Instrumentation & Parameters:
-
System: Agilent 7890A GC with 5975C MS or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet: Split mode (30:1 split ratio) at 290 °C. The high temperature and split ratio ensure rapid volatilization and prevent column overload.[13]
-
Injection Volume: 1 µL.
-
Oven Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Parameters:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mode: Full Scan (m/z 40-400) for identification and Selected Ion Monitoring (SIM) for quantification. Key ions for this compound include m/z 43, 56, 70, 84.
-
-
-
Data Analysis:
-
Identification: Confirm the identity of this compound by matching its retention time and mass spectrum with that of a certified reference standard.
-
Quantification: Calculate the concentration based on the peak area ratio of the analyte to the internal standard against a pre-established calibration curve.
-
Workflow Diagram:
Caption: GC-MS analytical workflow for this compound.
Protocol for Laboratory-Scale Synthesis
For research purposes, synthesizing this compound in the laboratory provides a high-purity standard for analytical and sensory experiments. The most common and efficient method is the Fischer esterification.
Protocol: Fischer Esterification of this compound
Causality: This acid-catalyzed condensation reaction joins isononyl alcohol with acetic acid to form the ester, this compound, and water.[2] The reaction is reversible; therefore, an excess of one reactant (typically the less expensive acetic acid) is used to drive the equilibrium towards the product side. A strong acid catalyst, such as sulfuric acid, is required to protonate the carbonyl oxygen of the acetic acid, making it more susceptible to nucleophilic attack by the alcohol.[14][15] The subsequent work-up procedure is designed to remove the catalyst, unreacted acid, and water to yield a pure product.
Methodology:
-
Reaction Setup:
-
In a 250 mL round-bottom flask, combine isononyl alcohol (e.g., 0.2 mol) and glacial acetic acid (e.g., 0.6 mol, 3 molar equivalents).
-
Add boiling chips to the flask.
-
While swirling in an ice bath, slowly and carefully add concentrated sulfuric acid (2-3 mL) as the catalyst.
-
Assemble a reflux condenser on the flask and place it in a heating mantle.
-
-
Reflux:
-
Heat the mixture to a gentle reflux and maintain for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or a small-scale GC analysis.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel.
-
Water Wash: Add 50 mL of cold deionized water and shake gently. Allow the layers to separate and discard the lower aqueous layer. This removes the bulk of the sulfuric acid and unreacted acetic acid.
-
Neutralization: Add 50 mL of a 5% sodium bicarbonate solution to the organic layer. Swirl gently at first, then stopper and shake, venting frequently to release the CO₂ pressure generated.[14] Discard the lower aqueous layer. Repeat until the aqueous wash is neutral or slightly basic (test with pH paper). This step removes all remaining acid.
-
Brine Wash: Wash the organic layer with 30 mL of saturated sodium chloride (brine) solution. This helps to remove residual water from the organic layer. Discard the aqueous layer.
-
Drying: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous magnesium sulfate or sodium sulfate for 15-20 minutes.
-
Isolation: Decant or filter the dried ester into a clean, dry round-bottom flask.
-
-
Distillation:
-
Purify the crude ester by simple or fractional distillation under reduced pressure to prevent decomposition. Collect the fraction boiling at the appropriate temperature for this compound.
-
Synthesis & Purification Workflow:
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The Strategic Use of Isononyl Acetate as an Internal Standard in Gas Chromatographic Analysis
Abstract
In the landscape of analytical chemistry, the precision and accuracy of quantitative analysis are paramount. The internal standard method stands as a cornerstone technique for mitigating variability inherent in chromatographic analyses. This application note provides a comprehensive guide to the utilization of Isononyl Acetate as an internal standard, specifically tailored for gas chromatography (GC) applications in the quality control of fragrance and essential oil formulations. We will delve into the rationale for its selection, its physicochemical properties, and present a detailed protocol for its implementation, including method validation considerations compliant with ICH guidelines.
Introduction: The Imperative for an Internal Standard
Quantitative analysis by gas chromatography is susceptible to variations in sample injection volume, detector response, and sample preparation efficiency. The internal standard (IS) method is a powerful technique to compensate for these potential errors. An internal standard is a compound of known concentration that is added to all samples, calibration standards, and blanks. By comparing the peak area of the analyte to that of the internal standard, a response ratio is generated. This ratio is then used for quantification, effectively normalizing variations that occur during the analytical workflow.[1][2]
The selection of an appropriate internal standard is critical and is governed by several key criteria:
-
It must be a compound that is not naturally present in the sample matrix.
-
It should be chemically similar to the analyte(s) of interest to ensure similar behavior during sample preparation and analysis.
-
It must be completely resolved from all other components in the chromatogram.
-
It should have a retention time that is close to the analytes of interest, but not so close as to cause co-elution.
-
It must be stable and not react with any components of the sample or the mobile phase.[1][3]
This compound, an ester with a pleasant fruity and floral aroma, is an excellent candidate for an internal standard in the analysis of fragrance and essential oil components, which are often comprised of other esters, terpenes, and aromatic compounds.[4] Its volatility and thermal stability are well-suited for GC analysis.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of an internal standard is essential for its effective application.
| Property | Value | Reference |
| Chemical Formula | C₁₁H₂₂O₂ | [4] |
| Molecular Weight | 186.29 g/mol | [4] |
| Appearance | Colorless liquid | [4] |
| Boiling Point | 214.2 ± 8.0 °C at 760 mmHg | |
| Flash Point | 82.9 ± 8.3 °C | |
| Density | 0.863 - 0.869 g/mL at 20°C | |
| Solubility | Insoluble in water; soluble in ethanol. | |
| Purity (as analytical standard) | ≥98% |
Application: Quantification of Linalyl Acetate in a Lavender Essential Oil Matrix
This section outlines a detailed protocol for the quantification of linalyl acetate, a major component of lavender essential oil, using this compound as an internal standard with GC-Flame Ionization Detection (FID).
Materials and Reagents
-
This compound (Internal Standard): Analytical standard grade (≥98% purity)
-
Linalyl Acetate (Analyte): Analytical standard grade (≥99% purity)
-
Lavender Essential Oil Sample: To be analyzed
-
Solvent: n-Heptane, HPLC grade
-
Volumetric flasks: Class A (10 mL, 50 mL, 100 mL)
-
Micropipettes: Calibrated
-
GC Vials: 2 mL amber glass with PTFE septa
-
Gas Chromatograph: Equipped with a Flame Ionization Detector (FID) and a split/splitless injector
-
GC Column: SLB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column
Preparation of Standard and Sample Solutions
-
Accurately weigh approximately 1000 mg of this compound into a 100 mL volumetric flask.
-
Record the exact weight.
-
Dissolve and dilute to the mark with n-heptane.
-
Mix thoroughly to ensure homogeneity.
-
Accurately weigh approximately 1000 mg of linalyl acetate into a 100 mL volumetric flask.
-
Record the exact weight.
-
Dissolve and dilute to the mark with n-heptane.
-
Mix thoroughly.
Prepare a series of at least five calibration standards by making appropriate dilutions of the analyte stock solution and adding a constant concentration of the internal standard.
-
Label five 10 mL volumetric flasks as CAL-1 through CAL-5.
-
To each flask, add 1.0 mL of the IS Stock Solution (10 mg/mL) to achieve a final IS concentration of 1 mg/mL.
-
Add the volumes of the Analyte Stock Solution (10 mg/mL) as indicated in the table below.
-
Dilute each flask to the 10 mL mark with n-heptane and mix well.
| Calibration Level | Volume of Analyte Stock (mL) | Final Analyte Conc. (mg/mL) | Final IS Conc. (mg/mL) |
| CAL-1 | 0.2 | 0.2 | 1.0 |
| CAL-2 | 0.5 | 0.5 | 1.0 |
| CAL-3 | 1.0 | 1.0 | 1.0 |
| CAL-4 | 2.0 | 2.0 | 1.0 |
| CAL-5 | 4.0 | 4.0 | 1.0 |
-
Accurately weigh approximately 100 mg of the lavender essential oil sample into a 10 mL volumetric flask.
-
Record the exact weight.
-
Add 1.0 mL of the IS Stock Solution (10 mg/mL).
-
Dilute to the 10 mL mark with n-heptane and mix well.
-
Transfer an aliquot to a GC vial for analysis.
Gas Chromatography (GC-FID) Conditions
-
Carrier Gas: Helium or Nitrogen[5]
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Oven Temperature Program:
-
Initial Temperature: 60 °C, hold for 2 minutes
-
Ramp: 5 °C/min to 240 °C
-
Hold: 5 minutes at 240 °C
-
-
Detector: FID
-
Detector Temperature: 280 °C
-
Data System: Chromatographic data acquisition and processing software
Data Analysis and Quantification
-
Calibration Curve Construction:
-
Inject each calibration standard.
-
For each chromatogram, identify and integrate the peaks for linalyl acetate and this compound.
-
Calculate the peak area ratio (Analyte Area / IS Area) for each calibration level.
-
Plot a calibration curve of the peak area ratio (y-axis) versus the analyte concentration (x-axis).
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). The r² value should be ≥ 0.999 for good linearity.[6]
-
-
Sample Analysis:
-
Inject the prepared sample solution.
-
Identify and integrate the peaks for linalyl acetate and this compound.
-
Calculate the peak area ratio from the sample chromatogram.
-
Using the linear regression equation from the calibration curve, calculate the concentration of linalyl acetate in the sample solution.
Concentration in sample (mg/mL) = (Area Ratio - y-intercept) / slope
-
-
Calculation of Linalyl Acetate Content in the Original Essential Oil:
% Linalyl Acetate (w/w) = (Conc. in sample (mg/mL) * Volume of sample flask (mL)) / (Weight of essential oil (mg)) * 100
Experimental Workflow Diagram
Caption: Workflow for quantitative analysis using an internal standard.
Method Validation: Ensuring Trustworthiness
A self-validating system is crucial for trustworthy results. The analytical method should be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[7][8]
Key Validation Parameters
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention times of linalyl acetate and this compound in a blank (solvent) and a matrix blank (if available).
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A linear relationship should be established across a range of concentrations, with a correlation coefficient (r²) of ≥ 0.999.[6]
-
Accuracy: The closeness of the test results to the true value. This can be assessed by performing recovery studies on a sample matrix spiked with known amounts of linalyl acetate at different concentration levels (e.g., 80%, 100%, and 120% of the expected concentration). Recoveries should typically be within 98-102%.[6]
-
Precision: The degree of scatter between a series of measurements.
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time. This is assessed by performing multiple analyses of the same sample. The relative standard deviation (RSD) should be < 2%.[6]
-
Intermediate Precision: The precision within the same laboratory, but on different days, with different analysts, or on different equipment.
-
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Caption: Core parameters for analytical method validation.
Conclusion
This compound serves as a robust and reliable internal standard for the quantitative GC analysis of components in complex matrices such as essential oils. Its chemical properties make it an ideal choice for pairing with analytes like linalyl acetate. The detailed protocol and validation guidelines presented herein provide a comprehensive framework for researchers, scientists, and drug development professionals to implement this method, ensuring the generation of accurate, precise, and trustworthy analytical data. The principles outlined can be readily adapted for the quantification of other volatile and semi-volatile compounds in similar sample matrices.
References
-
SCION Instruments. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them? Retrieved from [Link]
-
Environics, Inc. (2024, September 16). How to Prepare Multi-Component Internal Standards for GC Calibration. Retrieved from [Link]
-
Wikipedia. (2023, November 28). Internal standard. Retrieved from [Link]
-
Chemistry For Everyone. (2025, February 10). What Is An Internal Standard In Gas Chromatography? [Video]. YouTube. Retrieved from [Link]
-
Scribd. (n.d.). Validation of Analytical Methods in Accordance With ICH Guidelines Q2. Retrieved from [Link]
- Impactfactor. (2013).
-
JoVE. (2015, August 24). Internal Standards for Quantitative Analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Analysis of Essential Oils Using GC- FID And GC-MS. Retrieved from [Link]
-
Environics, Inc. (2024, August 23). Conducting GC Method Validation Using High Accuracy Standards. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences. (n.d.). Method Development and Validation of Gas Chromatography. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, October 2). Internal Standard. Retrieved from [Link]
-
ResearchGate. (2022, February 22). What is the procedure for internal standard Calibration? Retrieved from [Link]
-
Chromaleont. (n.d.). GC-FID method for simple-routine analyses of essential oils using nitrogen as carrier gas. Retrieved from [Link]
-
ResearchGate. (n.d.). Chromatogram of an essential oils standard mix analyzed by GC-FID. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Analysis of the Chemical Composition of the Essential Oil of Polygonum minus Huds. Using Two-Dimensional Gas Chromatography-Time-of-Flight Mass Spectrometry (GC-TOF MS). Retrieved from [Link]
-
ScenTree. (n.d.). This compound (CAS N° 40379-24-6). Retrieved from [Link]
-
The Good Scents Company. (n.d.). This compound, 40379-24-6. Retrieved from [Link]
-
Institute of Validation Technology. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]
-
Journal of Pharmacognosy and Phytochemistry. (n.d.). Identification and characterization of diterpenes from ethyl acetate fraction of stem barks of Boswellia papyrifera (del). Retrieved from [Link]
-
RIFM. (n.d.). RIFM fragrance ingredient safety assessment, this compound (isomer unspecified), CAS Registry Number 40379-24-6. Retrieved from [Link]
-
Ataman Kimya. (n.d.). This compound. Retrieved from [Link]
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- 7. scribd.com [scribd.com]
- 8. impactfactor.org [impactfactor.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Peak Tailing in Isononyl Acetate GC Analysis
Welcome to the technical support center for Gas Chromatography (GC) analysis. As a Senior Application Scientist, this guide is designed to provide you, our fellow researchers, scientists, and drug development professionals, with a structured, in-depth approach to troubleshooting one of the most common chromatographic challenges: peak tailing, with a specific focus on the analysis of Isononyl acetate.
Peak tailing, characterized by an asymmetrical peak with a trailing edge, can significantly compromise the accuracy of integration and the resolution of closely eluting compounds. This guide follows a logical progression from simple, common issues to more complex, systemic problems, providing not just the "what" but the "why" behind each troubleshooting step.
Frequently Asked Questions (FAQs)
Q1: My this compound peak is tailing. Where do I even begin to troubleshoot?
A1: A systematic approach is crucial to efficiently identify the root cause of peak tailing. Before delving into complex hardware issues, it's essential to differentiate between a system-wide problem and a compound-specific issue.
Initial Diagnostic Steps:
-
Assess the Scope of the Problem:
-
Are all peaks in your chromatogram tailing? If yes, this often points to a physical or mechanical issue within the GC system, such as a flow path disruption.[1][2]
-
Is it only the this compound peak (and potentially other polar or high-boiling point compounds) that is tailing? This suggests a chemical interaction between your analyte and active sites within the system.[1][2]
-
-
Review Recent System Changes: Have you recently changed the column, septum, liner, or carrier gas cylinder? Often, the problem can be traced back to a recent maintenance event or a new consumable.
The following flowchart provides a high-level overview of the initial diagnostic thought process.
Caption: Initial troubleshooting decision tree for peak tailing.
Q2: I suspect active sites in my GC inlet are causing the peak tailing. How can I confirm and resolve this?
A2: This is one of the most common causes of peak tailing for moderately polar compounds like esters. Active sites are locations within the GC system that can interact with your analyte through hydrogen bonding or other mechanisms, causing a portion of the analyte molecules to be retained longer than the bulk, resulting in a tailing peak.[3][4] The primary location for these active sites is the inlet liner.
Causality: Inlet liners, typically made of glass or quartz, have surface silanol groups (Si-OH) that are inherently acidic and active.[3] While manufacturers deactivate these surfaces, this deactivation can be compromised by repeated injections of complex samples, high temperatures, or physical damage (e.g., scratches).[5][6]
Troubleshooting Protocol:
-
Inlet Maintenance: The most straightforward way to address inlet activity is to perform routine maintenance. This is often the quickest solution.
-
Replace the Inlet Liner: The liner is a consumable item. Replace it with a new, high-quality deactivated liner.[5][7] Using a liner with glass wool can aid in sample vaporization and trap non-volatile residues, but the wool must also be thoroughly deactivated.[6][8]
-
Replace the Septum: A cored or leaking septum can be a source of contamination and leaks.
-
Inspect and Clean the Inlet Seal: The metal seal at the bottom of the inlet can also accumulate residue and become active.[9]
-
Step-by-Step Protocol for Inlet Liner Replacement (Agilent-style Inlet):
-
Cool Down: Set the inlet and oven temperatures to a safe, low temperature (e.g., 40°C) and wait for them to cool down.
-
Turn Off Gas Flow: Turn off the carrier gas flow to the inlet.
-
Remove the Septum Nut: Unscrew the septum retaining nut.
-
Remove the Old Liner: Carefully remove the old liner using tweezers.
-
Clean the Inlet: Wipe the sealing surfaces with a lint-free cloth dampened with a suitable solvent (e.g., methanol or hexane).
-
Install the New Liner: Wearing clean, lint-free gloves, place the new O-ring on the new liner and insert it into the inlet.
-
Reassemble: Replace the septum and septum nut.
-
Restore Gas Flow and Leak Check: Turn the carrier gas back on and perform a leak check around the septum nut using an electronic leak detector.
-
Equilibrate: Allow the system to purge with carrier gas for 15-20 minutes before heating the inlet back to its setpoint.
| Liner Selection for Ester Analysis | Characteristics | Particularly Useful For |
| Deactivated Single Taper w/ Wool | Excellent for sample vaporization and mixing. Wool traps non-volatile residues. | General purpose, good for trace analysis and dirty samples.[6] |
| Deactivated Cyclo Splitter | Provides enhanced mixing for better reproducibility. | Split injections. |
| Ultra Inert (UI) Liners | Highest level of deactivation available. | Analysis of highly active or sensitive compounds, trace-level analysis. |
Q3: My peak tailing persists even after inlet maintenance. Could the issue be my GC column?
A3: Yes, if inlet maintenance doesn't resolve the issue, the column is the next logical place to investigate. Several column-related problems can cause peak tailing.
Potential Column Issues and Solutions:
-
Improper Column Installation: This is a very common and often overlooked cause of peak tailing.
-
Poor Column Cut: A jagged or angled cut on the end of the fused silica column creates turbulence in the flow path, leading to band broadening and tailing peaks.[7][10] The cut should be clean and perfectly perpendicular (90°) to the column wall.
-
Incorrect Insertion Depth: If the column is not inserted to the correct depth in the inlet or detector, it can create "dead volumes" where the sample can swirl and mix, causing peak distortion.[1] Always follow your instrument manufacturer's recommendations for insertion distances.
-
-
Column Contamination: The front end of the column can become contaminated with non-volatile sample residue. This contamination creates active sites and disrupts the proper partitioning of the analyte with the stationary phase.[4][11]
-
Column Degradation or Inappropriate Phase:
-
Degradation: Over time, especially at high temperatures and in the presence of oxygen, the stationary phase can degrade, exposing active sites on the fused silica tubing. If trimming the column doesn't help and the column is old, it may need to be replaced.
-
Phase Mismatch: this compound is a relatively non-polar ester. Using a highly polar column (like a WAX column) could potentially lead to peak shape issues if there are secondary interactions. A non-polar (e.g., DB-1, HP-5) or intermediate-polarity column is generally recommended for such compounds.[12][13]
-
Protocol for Column Trimming and Re-installation:
Caption: Workflow for proper column trimming and installation.
Q4: How do I properly condition a new GC column for this compound analysis?
A4: Proper column conditioning is vital to remove any residual solvents, contaminants, and moisture from the manufacturing process, and to ensure a stable baseline.[14][15] An improperly conditioned column can lead to baseline instability and peak tailing.
General Column Conditioning Protocol:
-
Install the Column in the Inlet: Install the column in the inlet only, leaving the detector end disconnected. This prevents any bleed products from contaminating the detector.[15]
-
Purge with Carrier Gas: Set the carrier gas flow rate to the value recommended for the column diameter (see table below) and purge the column at a low oven temperature (e.g., 40°C) for 15-30 minutes.[16][17] This removes oxygen from the system, which is crucial as heating the column in the presence of oxygen will cause permanent damage.[18]
-
Temperature Program: Ramp the oven temperature at a rate of 5-10°C/minute to a final conditioning temperature. This temperature should be about 20°C above the highest temperature you will use in your analytical method, but never exceeding the column's maximum isothermal temperature limit.[16][18]
-
Hold at Conditioning Temperature: Hold the column at this temperature for 1-2 hours. Thicker film columns may require longer conditioning times.[14]
-
Cool Down and Connect to Detector: Cool the oven down. Trim a few centimeters from the detector end of the column and connect it to the detector, ensuring the correct insertion depth.
-
Final Check: Heat the oven to your method's starting temperature and check for a stable baseline.
| Column I.D. | Recommended Purge/Conditioning Flow Rate (Helium) | Typical Conditioning Time |
| 0.25 mm | 1-2 mL/min | 1-2 hours |
| 0.32 mm | 2-4 mL/min | 2-3 hours |
| 0.53 mm | 5-10 mL/min | 3-4 hours |
Q5: Could my GC method parameters be the cause of the peak tailing?
A5: Absolutely. Sub-optimal method parameters can lead to poor peak shape. Given that this compound has a relatively high boiling point (around 214-218°C), certain parameters are particularly critical.[19]
Method Parameters to Investigate:
-
Inlet Temperature: If the inlet temperature is too low, it can lead to slow or incomplete vaporization of high-boiling point analytes like this compound, causing band broadening and tailing.[1][20] A general rule of thumb is to set the inlet temperature at least 20-30°C above the boiling point of the least volatile analyte.
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting or tailing.[21][22] If you suspect this, try diluting your sample by a factor of 10 and re-injecting. If the peak shape improves, you were likely overloading the column.
-
Carrier Gas Flow Rate: An excessively low flow rate can increase the time the analyte spends in the column, leading to broader peaks due to diffusion. Conversely, a very high flow rate can reduce separation efficiency. Ensure your flow rate is optimized for your column dimensions.
-
Split/Splitless Injection Parameters:
-
Low Split Ratio: In split mode, if the split ratio is too low, the flow through the inlet may not be sufficient to efficiently sweep the sample onto the column, which can cause tailing.[10]
-
Solvent Focusing (Splitless): In splitless injection, the initial oven temperature must be low enough (typically 20°C below the solvent boiling point) to allow for proper focusing of the analyte band at the head of the column.[7] If the initial temperature is too high, poor peak shape can result.
-
By systematically working through these potential causes, from simple maintenance to method optimization, you can effectively diagnose and resolve peak tailing issues in your this compound analysis, ensuring the integrity and accuracy of your chromatographic data.
References
-
Chromtech. (n.d.). Evaluation of GC Inlet Liner Deactivations and GC Column Deactivations for Basic Drug Analysis Using Mass Spectrometry. Retrieved from [Link]
-
American Chemical Society. (2007). Improvement of GC Sensitivity for Polar and Nonpolar PAHs by Using a Deactivated Liner. Journal of Chromatographic Science. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Troubleshooting GC peak shapes. Retrieved from [Link]
-
Restek. (n.d.). How to Condition a New Capillary GC Column. Retrieved from [Link]
-
SilcoTek Corporation. (n.d.). An Evaluation of Inlet Liner Deactivation Surfaces for a Wide Range of Analytes. Retrieved from [Link]
-
American Laboratory. (2016). Selecting a GC Inlet Liner. Retrieved from [Link]
-
LCGC International. (2020). The LCGC Blog: GC Diagnostic Skills I | Peak Tailing. Retrieved from [Link]
-
Axial Scientific. (n.d.). GC Liners. Retrieved from [Link]
-
Restek. (n.d.). Peak Tailing in GC Trace Analysis. Retrieved from [Link]
-
Phenomenex. (n.d.). Gas Chromatography (GC) Column Conditioning, Testing and Checks. Retrieved from [Link]
-
LCGC International. (2016). GC Column Conditioning. Retrieved from [Link]
-
Phenomenex. (n.d.). GC Tech Tip: Peak Shape Problems - Tailing Peaks. Retrieved from [Link]
-
ALWSCI. (2023). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]
-
Chromtech. (n.d.). Restek General Article - How to Condition a New Capillary GC Column. Retrieved from [Link]
-
ResearchGate. (2019). Reason for loss of sterol esters during GC analysis?. Retrieved from [Link]
-
Ataman Kimya. (n.d.). This compound. Retrieved from [Link]
-
Organomation. (n.d.). Common Mistakes in Preparing Samples for Chromatography. Retrieved from [Link]
-
Separation Science. (2025). Fixing GC Peak Tailing for Cleaner Results. Retrieved from [Link]
-
Pharma Growth Hub. (2023). Peak Tailing: Phenomenon, Symptoms and Corrections. Retrieved from [Link]
-
Drawell. (n.d.). GC Sample Preparation - Techniques and Challenges. Retrieved from [Link]
-
Chromatography Forum. (2016). Inlet temperature GCMS. Retrieved from [Link]
-
ResearchGate. (2015). Effect of the inlet temperature on peak area of impurities. Retrieved from [Link]
-
SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]
-
LCGC International. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. Retrieved from [Link]
-
ResearchGate. (2015). Intensity and peak area of analytes at 200 °C and 250 °C of inlet temperature, respectively. Retrieved from [Link]
-
Agilent. (2019). Impact of Temperature on the Efficiency of High-Temperature GC Columns. Retrieved from [Link]
-
Agilent. (n.d.). SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. Retrieved from [Link]
-
Chromatography Forum. (2010). High Boilers - Bad Peak Shapes Suddenly - Dirty Source?. Retrieved from [Link]
-
Agilent. (2016). Changes in Peak Size - GC Troubleshooting Series - Part 7. YouTube. Retrieved from [Link]
-
Agilent. (n.d.). Recommended GC Columns for USP Phase Classification. Retrieved from [Link]
-
Prodasynth. (n.d.). ACETATE D'ISONONYLE | TECHNICAL DATA. Retrieved from [Link]
-
ScenTree. (n.d.). This compound (CAS N° 40379-24-6). Retrieved from [Link]
-
PerfumersWorld. (n.d.). This compound. Retrieved from [Link]
-
The Good Scents Company. (n.d.). This compound. Retrieved from [Link]
-
RIFM. (n.d.). RIFM fragrance ingredient safety assessment, this compound (isomer unspecified), CAS Registry Number 40379-24-6. Retrieved from [Link]
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- 22. pharmagrowthhub.com [pharmagrowthhub.com]
Technical Support Center: Optimizing GC-MS Injection Parameters for Isononyl Acetate
Welcome to the technical support center dedicated to the robust analysis of Isononyl acetate by Gas Chromatography-Mass Spectrometry (GC-MS). As a high-boiling point ester commonly used as a fragrance and flavoring agent, its accurate quantification demands a well-optimized injection method to prevent issues like peak tailing, sample discrimination, and poor reproducibility.[1][2][] This guide provides field-proven insights and systematic troubleshooting protocols to empower researchers, scientists, and drug development professionals in achieving high-quality, reliable data.
Part 1: Frequently Asked Questions (FAQs) on Method Development
This section addresses the foundational questions for setting up a GC-MS method for this compound, explaining the causality behind each parameter choice.
Q1: What are the key physicochemical properties of this compound that influence GC-MS parameter selection?
A1: Understanding the properties of this compound is the first step to a successful method. Two key parameters are critical:
-
Boiling Point: this compound has a relatively high boiling point, approximately 213-220°C (415-428°F) at atmospheric pressure.[1][2][] This dictates that a sufficiently high injector temperature is necessary to ensure its rapid and complete vaporization upon injection. Incomplete vaporization is a primary cause of peak broadening and discrimination against higher-boiling compounds.
-
Polarity and Thermal Stability: As an ester, this compound is a relatively non-polar and thermostable compound.[4] Its stability allows for the use of higher inlet temperatures without significant risk of thermal degradation, which can be a concern for more labile molecules.[5]
Q2: Should I use a Split or Splitless injection for this compound analysis?
A2: The choice between split and splitless injection depends entirely on the concentration of this compound in your sample and the sensitivity required.[6][7]
-
Split Injection: This is the most common and robust technique, ideal when your analyte concentration is relatively high (e.g., >10 µg/mL).[8][9] In this mode, a large portion of the vaporized sample is vented, and only a small, representative fraction enters the column. The high flow rates through the inlet minimize the analyte's residence time, leading to sharp, narrow peaks and reducing the chance of analyte degradation or adsorption on active sites.[10] A typical starting point for fragrance analysis is a split ratio between 20:1 and 50:1.[9][11]
-
Splitless Injection: This technique should be reserved for trace-level analysis (e.g., <1 µg/mL) where maximum sensitivity is needed.[12] The split vent is closed during injection, allowing for the transfer of nearly the entire sample onto the column.[7][12] However, this method is more complex to optimize. The slow transfer of analyte from the inlet to the column can lead to broader peaks, especially for volatile compounds.[6] Success relies heavily on achieving good "solute focusing" at the head of the column, which requires careful optimization of the initial oven temperature relative to the solvent's boiling point.[5][13]
Q3: What is an appropriate starting point for the injector temperature?
A3: For a high-boiling compound like this compound, a good starting injector temperature is 250°C . This is well above its boiling point, ensuring efficient vaporization.[9][11] For some applications involving complex matrices, temperatures up to 295°C have been used for similar acetate compounds to ensure rapid volatilization of all components.[4]
Causality: The goal is to convert the liquid sample into a vapor cloud instantaneously. If the temperature is too low, the analyte will vaporize slowly and incompletely, leading to broad, tailing peaks and poor transfer to the column. Conversely, while this compound is stable, excessively high temperatures (>300°C) should be avoided as they can degrade the inlet septum, leading to ghost peaks, and potentially cause degradation of other matrix components.[14][15]
Q4: How do I select the correct carrier gas flow rate?
A4: The carrier gas flow rate (typically Helium for MS applications) affects both analysis time and separation efficiency. For a standard 30 m x 0.25 mm ID column, a constant flow rate of 1.0 to 1.5 mL/min is a robust starting point.[9][11]
Expert Insight: Using a "Constant Flow" mode is highly recommended over "Constant Pressure." As the oven temperature increases during the run, the carrier gas viscosity also increases. In constant pressure mode, this would cause the flow rate to drop. Constant flow mode electronically adjusts the head pressure to maintain a consistent flow rate, ensuring reproducible retention times and optimal separation efficiency across the entire temperature program.[16]
Q5: What type of GC inlet liner is best for analyzing this compound?
A5: For split injections of a relatively clean sample, a split liner with glass wool is an excellent choice.
-
Function of Glass Wool: The glass wool serves multiple purposes. It promotes sample mixing for better reproducibility, provides a large surface area for uniform vaporization, and acts as a trap for non-volatile residues, protecting the analytical column.[17]
-
Inertness is Key: It is crucial to use a deactivated (silanized) liner and deactivated glass wool. This compound is not particularly active, but any free silanol groups (-Si-OH) on non-deactivated surfaces can interact with other, more polar compounds in your sample, causing peak tailing.[18]
Part 2: Troubleshooting Guide for Common Issues
This section provides a systematic approach to diagnosing and resolving specific problems encountered during the analysis of this compound.
Problem: Severe Peak Tailing for this compound
Q: My this compound peak has a significant tail, compromising integration and resolution. What is the cause and how do I fix it?
A: Peak tailing for a relatively non-polar compound like this compound is often a sign of a problem in the sample flow path rather than a chemical interaction with the column phase. The most common culprits are active sites or dead volumes.
Troubleshooting Protocol:
-
Check for Inlet Contamination (Most Likely Cause): The inlet liner is the most common source of activity. Non-volatile sample matrix components can accumulate on the liner and glass wool, creating active sites.
-
Solution: Perform inlet maintenance. Replace the septum and the inlet liner. See Protocol 1: Injection Port Liner Replacement for a detailed methodology. This simple action resolves the majority of peak tailing issues.[19]
-
-
Verify Proper Column Installation: An improperly installed column can create "dead volume" at the inlet or detector connection, where the sample vapor can swirl and be introduced onto the column or into the detector in a diffuse band, causing all peaks to tail.[13][18]
-
Solution: Re-install the column. Ensure the column is cut cleanly and squarely with a ceramic wafer.[18] Insert it to the correct depth in both the injector and the MS transfer line as specified by your instrument manufacturer.
-
-
Assess for Column Overload: Injecting too much analyte can saturate the stationary phase at the front of the column, leading to a distorted, tailing (or fronting) peak shape.[20]
-
Solution: Dilute your sample by a factor of 5 or 10 and re-inject. If the peak shape improves significantly, you were overloading the column.
-
-
Trim the Analytical Column: If the above steps fail, the first few centimeters of the column itself may be contaminated with non-volatile residue.
-
Solution: Cool the oven, carefully remove the column from the inlet, trim 10-15 cm from the front end, and reinstall.[13]
-
Caption: A logical workflow for troubleshooting peak tailing issues.
Problem: Appearance of Ghost Peaks
Q: I am seeing extra peaks in my chromatogram, especially during blank runs, that are not part of my sample. What are they and how can I eliminate them?
A: These are known as "ghost peaks" and they typically originate from contamination within the GC system.[21]
Common Sources and Solutions:
-
Septum Bleed: The injector septum can release volatile siloxanes when heated, which appear as a series of evenly spaced peaks, often late in the chromatogram.[22]
-
Solution: Use a high-quality, low-bleed septum rated for your injector temperature. Always use the septum purge feature on your GC, typically set to 3 mL/min, to vent these contaminants away from the inlet.[14] Replace the septum regularly as part of routine maintenance.
-
-
Sample Carryover: Residue from a previous, more concentrated sample can remain in the injector or syringe and elute in a subsequent run.[14]
-
Solution: Run several solvent blanks after a concentrated sample. Ensure your autosampler syringe wash protocol is adequate, using a strong solvent to clean the syringe between injections. If carryover persists, you may have significant contamination in the inlet that requires cleaning.
-
-
Contaminated Solvents or Vials: The source can sometimes be external to the instrument.
-
Solution: Use high-purity, GC-grade solvents. Test a new, unopened vial of solvent to confirm purity. Ensure vial caps and septa are of high quality to prevent leaching of plasticizers or other contaminants.[22]
-
Part 3: Recommended Parameters & Protocols
Table 1: Recommended Starting GC-MS Injection Parameters for this compound
| Parameter | Recommended Setting | Rationale & Key Considerations |
| Inlet Mode | Split | Ideal for concentrations >10 µg/mL. Provides robust performance and sharp peaks.[8][10] |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of this compound (BP ~214°C).[][9] |
| Split Ratio | 20:1 to 50:1 | A 20:1 ratio is a good starting point. Increase if peaks are overloading the detector.[9] |
| Split Vent Flow | 20 - 50 mL/min | Calculated based on column flow and split ratio. |
| Carrier Gas | Helium | Standard for GC-MS due to its inertness and safety. |
| Column Flow | 1.2 mL/min (Constant Flow) | Optimal for a 0.25 mm ID column, balancing speed and efficiency.[9][11] |
| Injection Volume | 1 µL | Standard volume. Larger volumes risk backflash and column overload.[9] |
| Inlet Liner | Deactivated, Split liner w/ Glass Wool | Promotes vaporization and protects the column. Deactivation is critical to prevent active sites.[17] |
Protocol 1: Injection Port Liner Replacement
Objective: To replace a contaminated injector liner, a critical step in routine GC maintenance to prevent peak tailing and sample carryover.[18]
Methodology:
-
Cool Down System: Set the injector temperature to a safe, ambient temperature (e.g., 40°C) and wait for it to cool completely. Cool the GC oven as well.
-
Turn Off Carrier Gas: Turn off the carrier gas flow to the inlet via the instrument software to prevent venting gas into the lab.
-
Remove Septum Nut: Unscrew the retaining nut that holds the septum in place. Remove the old septum.
-
Remove Old Liner: Carefully remove the old liner using specialized liner-removal tweezers. Note its orientation and the position of the O-ring.
-
Clean the Injector Port (If Necessary): With the liner removed, inspect the inside of the injector port. If visible residue is present, gently wipe it with a lint-free swab lightly dampened with methanol or hexane.
-
Install New Liner: Wearing clean, lint-free gloves, place a new O-ring on the new, deactivated liner. Carefully insert the liner into the injector in the same orientation as the one you removed.
-
Reinstall Septum and Nut: Place a new septum on top of the injector and secure it with the retaining nut. Do not overtighten; finger-tight plus a quarter turn with a wrench is usually sufficient.
-
Restore Gas Flow and Check for Leaks: Turn the carrier gas back on. Use an electronic leak detector to thoroughly check for leaks around the septum nut. A leak here is a common source of analytical problems.
-
Equilibrate System: Bring the injector and oven back to their operational temperatures and allow the system to equilibrate before running samples.
References
-
Ataman Kimya. This compound. [Link]
-
Bee Cool Flowers. This compound. [Link]
-
Perflavory. This compound, 40379-24-6. [Link]
-
Restek. Split vs Splitless Injection. [Link]
-
YouTube. Split vs. Splitless Injection. [Link]
-
Restek. Split vs splitless injection GC-MS: A head-to-head evaluation of calibration performance on a Rxi-5ms GC column using EPA Method 8270 semivolatile organic standards and calibration criteria. [Link]
-
CORESTA. analysis of organic acetates in e-vapor products by gc-ms/ms. [Link]
-
PubMed. Recent update of the various sources originating ghost peaks in gas chromatography: A review. [Link]
-
Phenomenex. Split Vs. Splitless Injection in GC: Key Differences. [Link]
-
Agilent. Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. [Link]
-
GMP Insiders. Peak Tailing In Chromatography: Troubleshooting Basics. [Link]
-
Phenomenex. TROUBLESHOOTING GUIDE. [Link]
-
Restek. Optimizing GC-MS and GC-MS/MS Analysis of 3-MCPD and Glycidyl Esters in Edible Oils. [Link]
-
Chromatography Forum. GC - Ghost Peaks - small hump at 10 mins second time around. [Link]
-
Instrument Solutions. Ghost Peaks in Gas Chromatography Part I. [Link]
-
Agilent. Helpful Hints and Tricks for High Temperature GC Analysis. [Link]
-
LCGC International. Troubleshooting Basics, Part IV: Peak Shape Problems. [Link]
-
Morressier. Optimizing GC-MS and GC-MS/MS analysis of 3-MCPD and glycidyl esters. [Link]
-
Instrument Solutions. Ghost Peaks in Gas Chromatography Part 2. [Link]
-
Agilent. GC Inlets An Introduction. [Link]
-
LCGC International. Understanding the Origins of Siloxane Ghost Peaks in Gas Chromatography. [Link]
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Reddit. Question about temperature in injection for gc/ms. [Link]
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LCGC International. Go With the Flow: Thinking About Carrier Gas Flow in GC. [Link]
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ScenTree. This compound (CAS N° 40379-24-6). [Link]
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Chromaleont. GC-FID method for simple-routine analyses of essential oils using nitrogen as carrier gas. [Link]
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Agilent. Understanding the GC Inlet. Which one is more appropriate for your method? [Link]
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JEOL. GC/TOFMS analysis of high boiling point compounds. [Link]
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Ventos. This compound. [Link]
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FlavScents. This compound. [Link]
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Elsevier. RIFM fragrance ingredient safety assessment, this compound (isomer unspecified), CAS Registry Number 40379-24-6. [Link]
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The Good Scents Company. This compound, 40379-24-6. [Link]
-
ResearchGate. GC temperature program for acetate analysis. [Link]
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Technical Support Center: Synthesis of Isononyl Acetate
Welcome to the technical support center for the synthesis of isononyl acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions encountered during the synthesis of this versatile fragrance and flavoring agent. Our goal is to equip you with the scientific understanding and practical solutions to optimize your experimental outcomes.
Introduction to this compound Synthesis
This compound is a branched-chain ester prized for its characteristic fruity, floral, and slightly woody aroma. The most prevalent and economically viable method for its synthesis is the Fischer-Speier esterification . This reaction involves the acid-catalyzed esterification of isononyl alcohol with acetic acid.[1] While seemingly straightforward, the branched nature of isononyl alcohol and the reversible nature of the reaction can lead to the formation of various byproducts, impacting yield and purity.
This guide will delve into the common challenges and their root causes, providing you with the expertise to identify and mitigate the formation of unwanted byproducts.
Troubleshooting Guide: Identifying and Mitigating Byproducts
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Low Yield of this compound
Question: My reaction has a consistently low yield of this compound. What are the likely causes and how can I improve it?
Answer: A low yield in Fischer esterification is most commonly attributed to the equilibrium nature of the reaction. The formation of this compound from isononyl alcohol and acetic acid is a reversible process that also produces water as a byproduct.[2][3] To drive the reaction towards the product side, consider the following strategies based on Le Châtelier's principle:
-
Excess of a Reactant: Employing a molar excess of one of the reactants, typically the less expensive one (acetic acid), will shift the equilibrium to favor the formation of the ester.[4]
-
Water Removal: The continuous removal of water as it is formed is a highly effective method to drive the reaction to completion.[5] This can be achieved through techniques such as:
-
Azeotropic Distillation: Using a Dean-Stark apparatus with a suitable solvent (e.g., toluene or hexane) to remove the water-solvent azeotrope.
-
Use of a Dehydrating Agent: Incorporating a drying agent like molecular sieves into the reaction mixture can sequester the water produced.
-
dot
Caption: Driving the Fischer Esterification Equilibrium.
Identification of Common Byproducts
Question: My GC-MS analysis shows several unexpected peaks besides my product and starting materials. What are these common byproducts?
Answer: Beyond unreacted starting materials, several byproducts can form during the synthesis of this compound. The identification of these is crucial for optimizing your reaction and purification processes.
| Byproduct | Formation Mechanism | Key Identifier in GC-MS | Mitigation Strategy |
| Water | Co-product of esterification. | Not typically observed in standard GC-MS due to column and detector limitations. | Use of Dean-Stark trap or drying agents. |
| Unreacted Isononyl Alcohol | Incomplete reaction. | Peak corresponding to the mass spectrum of isononyl alcohol. | Drive reaction to completion (see "Low Yield"). |
| Unreacted Acetic Acid | Incomplete reaction or use of excess. | Peak corresponding to the mass spectrum of acetic acid. | Drive reaction to completion; aqueous workup with a mild base (e.g., sodium bicarbonate). |
| Nonene Isomers | Acid-catalyzed dehydration (elimination) of isononyl alcohol, particularly if the isomer has a tertiary carbon.[6] | A group of peaks with m/z values corresponding to C9H18. | Use a milder acid catalyst or lower reaction temperatures. |
| Diisononyl Ether | Acid-catalyzed self-condensation of two molecules of isononyl alcohol.[7] | A high-boiling point peak with a mass spectrum indicating the loss of water from two isononyl alcohol molecules. | Lower reaction temperatures and ensure efficient mixing. |
dot
Caption: Key Reaction Pathways in this compound Synthesis.
Frequently Asked Questions (FAQs)
Q1: Why am I observing the formation of nonene isomers in my reaction?
A1: The formation of nonene isomers is a result of the acid-catalyzed dehydration of isononyl alcohol.[6] Isononyl alcohol is a mixture of C9 isomers, and some of these branched structures may be more susceptible to elimination reactions, especially at higher temperatures and in the presence of a strong acid catalyst like sulfuric acid. To minimize this side reaction, consider using a milder catalyst such as p-toluenesulfonic acid or an acidic ion-exchange resin, and maintain the reaction temperature at the lower end of the effective range (e.g., 80-100°C).
Q2: I have a high-boiling point impurity that is difficult to remove by distillation. What could it be?
A2: A common high-boiling point impurity is diisononyl ether. This byproduct forms from the intermolecular dehydration of two molecules of isononyl alcohol under acidic conditions.[7] Its formation is favored at higher temperatures. To avoid this, it is crucial to control the reaction temperature and ensure efficient stirring to prevent localized overheating. If formed, a careful fractional distillation may be required for its removal, though prevention is the more effective strategy.
Q3: Can I use acetic anhydride instead of acetic acid? What are the implications for byproducts?
A3: Yes, acetic anhydride can be used and often leads to a higher yield as the reaction is not reversible in the same way as with acetic acid.[1] The byproduct of this reaction is acetic acid, not water. While this avoids the challenges of water removal, it introduces a new consideration: the need to neutralize and remove the acetic acid byproduct during the workup.
Q4: How can I confirm the identity of the byproducts I am seeing in my analysis?
A4: Gas Chromatography-Mass Spectrometry (GC-MS) is the most powerful tool for identifying byproducts. By comparing the mass spectra of the unknown peaks with a spectral library (e.g., NIST), you can tentatively identify the compounds. For definitive identification, it is recommended to obtain a pure standard of the suspected byproduct and compare its retention time and mass spectrum with your experimental data.
Experimental Protocols
Protocol 1: Synthesis of this compound via Fischer Esterification with Dean-Stark Water Removal
-
Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.
-
Charging Reactants: To the round-bottom flask, add isononyl alcohol (1.0 molar equivalent), acetic acid (1.5 molar equivalents), a catalytic amount of p-toluenesulfonic acid (0.02 molar equivalents), and toluene (as the azeotroping solvent).
-
Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue the reaction until no more water is collected.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the remaining acetic acid and catalyst.
-
Wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
-
Purification: Purify the crude this compound by fractional distillation under reduced pressure.
Protocol 2: GC-MS Analysis of Reaction Mixture
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
GC-MS Parameters (Typical):
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms or HP-5ms).
-
Injector Temperature: 250°C.
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp up to 280°C at a rate of 10°C/min.
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 400.
-
-
Data Analysis: Identify the peaks corresponding to this compound, unreacted starting materials, and potential byproducts by comparing their mass spectra with a reference library.
References
- Chemistry LibreTexts. (2020). 21.
- Wikipedia. (n.d.).
- Johnson M
- Organic Chemistry Portal. (n.d.).
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- ScenTree. (n.d.).
- Journal of the Chemical Society, Faraday Transactions. (1995).
- PubChem. (n.d.).
- euonym.us. (n.d.). CHM 102 Synthesis of Fragrant Esters.
- SVC. (n.d.).
- YouTube. (2022).
- Scent Journer. (n.d.). The Essential Role of Esters in the Fragrance Industry: The Makings of A Sweet Floral Symphony.
- Imbibe. (2016). Esters – The Fruity Building Blocks of Flavor.
- Wikipedia. (n.d.). Isononyl alcohol.
- Prodasynth. (n.d.).
- RIFM. (2018). RIFM fragrance ingredient safety assessment, this compound (isomer unspecified), CAS Registry Number 40379-24-6.
- NOAA. (n.d.).
- Universiti Sains Malaysia. (n.d.). Process Modelling of Isoamyl Acetate Synthesis Catalysed by Lipase from Candida antarctica in a Solvent-free System.
- Scribd. (n.d.).
- Evonik Industries. (n.d.). Isononanol (INA).
- ResearchGate. (2014).
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Minimizing Isononyl acetate degradation during sample preparation
Welcome to the technical support center for the analysis of Isononyl acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing analyte degradation during sample preparation. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure the integrity of your results.
Introduction: The Challenge of this compound Stability
This compound is a volatile ester commonly used as a fragrance ingredient.[1][2] Its ester functional group makes it susceptible to degradation, primarily through hydrolysis, which can be catalyzed by acids or bases.[3] Furthermore, its volatility presents challenges related to sample loss during preparation and analysis. For researchers working with biological matrices, enzymatic degradation by endogenous esterases poses another significant threat to accurate quantification.
This guide provides a systematic approach to minimizing these degradation pathways, ensuring robust and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound recovery is consistently low. What are the primary causes of analyte loss?
Low recovery of this compound is a common issue that can stem from several factors throughout the analytical workflow. The degradation is primarily driven by chemical hydrolysis and enzymatic activity, compounded by physical loss due to its volatility.
Primary Causes of Low Recovery:
-
Chemical Hydrolysis: The ester linkage in this compound is prone to cleavage in the presence of acidic or basic conditions, yielding isononyl alcohol and acetic acid. This process is accelerated by elevated temperatures.[3]
-
Enzymatic Degradation: Biological samples (e.g., plasma, tissue homogenates) contain carboxylesterases that can rapidly hydrolyze this compound.[4][5][6]
-
Evaporative Loss: As a volatile organic compound (VOC), this compound can be lost during sample preparation steps that involve high temperatures, vigorous mixing, or exposure to the atmosphere (e.g., solvent evaporation, sample transfer).[7][8][9]
-
Adsorption: Active sites in glassware, plasticware, or within the GC system (e.g., inlet liner) can adsorb the analyte, leading to signal loss.[10]
Below is a workflow to help you troubleshoot the source of low recovery.
Caption: Troubleshooting workflow for low this compound recovery.
Q2: How can I prevent hydrolytic degradation of this compound during sample preparation?
Controlling pH and temperature are the most critical factors in preventing chemical hydrolysis.
Best Practices for Preventing Hydrolysis:
-
Maintain Neutral pH: Adjust the sample pH to a neutral range (approximately 6.5-7.5) as soon as possible after collection. Esters are generally most stable in this range.[11] Avoid exposing the sample to strong acids or bases at any stage of the preparation.[3][9][10]
-
Temperature Control: Perform all sample preparation steps at reduced temperatures. Use ice baths for sample thawing, extraction, and centrifugation. High temperatures significantly accelerate the rate of hydrolysis.[5]
-
Solvent Selection: Use high-purity, neutral, and anhydrous solvents for extraction and reconstitution.[7] Water should be avoided as a primary solvent due to its role in hydrolysis.[9][10]
-
Limit Exposure Time: Minimize the time between sample collection, preparation, and analysis to reduce the opportunity for degradation.
The degradation of this compound via hydrolysis is depicted below.
Caption: Primary degradation pathways for this compound.
Q3: I am working with plasma samples. What steps should I take to prevent enzymatic degradation?
For biological matrices, immediate action is required to inhibit esterase activity.
Protocol for Stabilizing Biological Samples:
-
Immediate Cooling: As soon as the sample (e.g., whole blood, plasma) is collected, place it on ice.
-
Esterase Inhibition: Add an esterase inhibitor to the collection tube. The choice of inhibitor can be critical and may require screening.[4][5]
-
pH Adjustment: If necessary, adjust the pH of the plasma to a slightly acidic or neutral range (e.g., pH 6.0-7.0) to further reduce esterase activity.[5]
-
Low-Temperature Processing: Conduct all subsequent steps (e.g., protein precipitation, extraction) at low temperatures (e.g., 4°C).
Table 1: Common Esterase Inhibitors for Sample Stabilization
| Inhibitor | Common Working Concentration | Target Esterases | Considerations |
| Sodium Fluoride (NaF) | 10-20 mg/mL | Serine hydrolases | Standard in many blood collection tubes. |
| Phenylmethylsulfonyl Fluoride (PMSF) | 1-2 mM | Serine proteases, some esterases | Short half-life in aqueous solutions. Prepare fresh. |
| Diisopropylfluorophosphate (DFP) | 1-10 mM | Serine hydrolases (potent) | Highly toxic, handle with extreme care. |
| Eserine (Physostigmine) | 1-10 mM | Cholinesterases | Can interfere with some LC-MS/MS analyses.[12] |
Note: The effectiveness of an inhibitor is compound- and matrix-specific. A pilot study to determine the optimal inhibitor and concentration is highly recommended.[4][5]
Q4: Which solvents and storage conditions are recommended for this compound samples and standards?
Proper solvent selection and storage are crucial for maintaining the long-term stability of your analyte.
Recommendations for Solvents and Storage:
-
Recommended Solvents: High-purity, non-polar, or moderately polar aprotic solvents are preferred.[9][10]
-
Hexane
-
Dichloromethane
-
Ethyl acetate
-
Acetonitrile
-
-
Solvents to Avoid:
-
Storage Conditions:
-
Temperature: Store all samples, extracts, and standard solutions at or below -20°C, preferably at -80°C for long-term storage.
-
Containers: Use amber glass vials with PTFE-lined caps to prevent photodegradation and analyte loss through adsorption.[9] Ensure vials are tightly sealed to prevent evaporation.
-
Atmosphere: For maximum stability of stock solutions, consider overlaying the solvent with an inert gas like nitrogen or argon before sealing.
-
Table 2: Recommended Storage Conditions
| Sample Type | Solvent/Matrix | Temperature | Duration | Container |
| Stock Standard | Acetonitrile or Hexane | ≤ -20°C | Up to 12 months | Amber glass vial, PTFE-lined cap |
| Working Standards | Acetonitrile or Hexane | 2-8°C | Short-term (≤ 24h) | Amber glass autosampler vial |
| Processed Samples | Final extraction solvent | ≤ -20°C | Up to 1 week | Amber glass autosampler vial |
| Biological Matrix | Plasma/Tissue with inhibitor | ≤ -70°C | Long-term | Polypropylene tube |
References
-
Fung, E. N., et al. (2011). Effective screening approach to select esterase inhibitors used for stabilizing ester-containing prodrugs analyzed by LC-MS/MS. Bioanalysis, 3(1), 59-69. Available at: [Link]
-
Joyce, R., et al. (2015). Effective Screening Approach to Select Esterase Inhibitors Used for Stabilizing Ester-Containing Prodrugs Analyzed by LC–MS/MS. ResearchGate. Available at: [Link]
-
Phenomenex. (n.d.). Low Recovery- SPE Method. Available at: [Link]
-
University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS. Available at: [Link]
-
IMM Instrument Guides. (n.d.). Sample preparation (GC-FID, GC-MS). Available at: [Link]
-
Li, W., et al. (2012). Esterase inhibitors as ester-containing drug stabilizers and their hydrolytic products: potential contributors to the matrix effects on bioanalysis by liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 26(11), 1237-1248. Available at: [Link]
-
Integrated Liner Technologies. (2025). A Guide to GC Sample Preparation. Available at: [Link]
-
Welch Lab. (2025). Troubleshooting Low Recovery Rates in Chromatographic Analysis. Available at: [Link]
-
ScenTree. (n.d.). This compound (CAS N° 40379-24-6). Available at: [Link]
-
Ataman Kimya. (n.d.). ISONONYL ISONONANOATE. Available at: [Link]
-
SCION Instruments. (n.d.). Sample preparation GC-MS. Available at: [Link]
-
ResearchGate. (2018). Anyone has tips on how to optimize a GC-MS system for highly volatile compounds?. Available at: [Link]
-
Api, A. M., et al. (2018). RIFM fragrance ingredient safety assessment, this compound (isomer unspecified), CAS Registry Number 40379-24-6. Food and Chemical Toxicology, 122 Suppl 1, S714-S722. Available at: [Link]
-
The Good Scents Company. (n.d.). isoamyl acetate. Available at: [Link]
-
CORESTA. (n.d.). analysis of organic acetates in e-vapor products by gc-ms/ms. Available at: [Link]
-
Biocompare. (n.d.). Esterase Inhibitors. Available at: [Link]
-
Prodasynth. (n.d.). ACETATE D'ISONONYLE | TECHNICAL DATA. Available at: [Link]
-
PubMed. (2018). RIFM fragrance ingredient safety assessment, this compound (isomer unspecified), CAS Registry Number 40379-24-6. Available at: [Link]
-
Elmes, R. B. P., et al. (2023). Determination of Intracellular Esterase Activity Using Ratiometric Raman Sensing and Spectral Phasor Analysis. Analytical Chemistry, 95(12), 5276–5282. Available at: [Link]
-
Kim, S., et al. (2020). Kinetics of alkaline hydrolysis of synthetic organic esters. ChemRxiv. Available at: [Link]
-
Agilent Technologies. (n.d.). Solvents and Caveats for LC/MS. Available at: [Link]
-
Midwest Fragrance Company. (2025). Room Spray Base | Troubleshooting Guide. Available at: [Link]
-
The Good Scents Company. (n.d.). This compound. Available at: [Link]
-
University of Toronto. (n.d.). Fragrant Esters. Available at: [Link]
-
Harris, T. K., et al. (2008). Use of pH and Kinetic Isotope Effects to Establish Chemistry As Rate-Limiting in Oxidation of a Peptide Substrate by LSD1. Biochemistry, 47(51), 13640–13647. Available at: [Link]
-
Api, A. M., et al. (2022). RIFM fragrance ingredient safety assessment, isodecyl acetate, CAS Registry Number 69103-24-8. Food and Chemical Toxicology, 163 Suppl 1, 112948. Available at: [Link]
-
Perfumer & Flavorist. (n.d.). The Loss of Volatile Esters from Cookies. Available at: [Link]
-
ResearchGate. (n.d.). A typical plot of pH vs. time for the simple hydrolysis of acetic.... Available at: [Link]
-
Asian Journal of Pharmaceutical Analysis. (n.d.). Comparative Study of Kinetics of Saponification of Ethyl Acetate by pH Method and Titration Method. Available at: [Link]
-
Nottebohm, T., et al. (2018). Temperature-Dependent Kinetics of Phenyl Acetate Hydrolysis. Stanford Geothermal Program. Available at: [Link]
-
Drug Development and Delivery. (2026). The Role of Microemulsions in Enhancing the Stability of Biopharmaceut. Available at: [Link]
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- 12. coresta.org [coresta.org]
Technical Support Center: A Scientist's Guide to Isononyl Acetate Isomer Separation
Welcome to the Technical Support Center. This guide is designed for researchers, analytical chemists, and formulation scientists facing the complex challenge of chromatographically resolving isononyl acetate isomers. This compound, a key component in fragrance and flavor industries, is not a single chemical entity but rather a complex mixture of structural isomers. These isomers often possess nearly identical boiling points and polarities, making their separation by gas chromatography (GC) a significant analytical hurdle.
This document provides a logical, experience-driven framework for column selection, method development, and troubleshooting. We will move beyond simple procedural lists to explain the fundamental principles governing separation, empowering you to make informed decisions in your laboratory.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses the foundational knowledge required to approach this specific separation challenge.
Q1: What exactly is "this compound," and why is it so difficult to separate its components?
This compound refers to a group of acetate esters where the alcohol portion is a branched, nine-carbon (isononyl) chain. The commercial product is synthesized from a mixture of isononanol isomers, leading to multiple structural variants in the final product. Common isomers include 7-methyloctyl acetate and 3,5,5-trimethylhexyl acetate.[][2]
The primary analytical challenge stems from the high degree of similarity in the physicochemical properties of these isomers:
-
Nearly Identical Boiling Points: Most isomers boil within a very narrow range of 213-215 °C, rendering separation based on volatility (the primary mechanism for non-polar GC columns) ineffective.[3][4]
-
Subtle Polarity Differences: As they are all acetate esters of a C9 alcohol, their overall polarities are very similar.
Separating these components requires a GC column stationary phase that can exploit subtle differences in molecular shape, dipole moment, or polarizability rather than just boiling point.[5]
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₂O₂ | [6] |
| Molecular Weight | ~186.29 g/mol | [6] |
| Boiling Point Range | 213 - 215 °C (@ 760 mmHg) | [3][4] |
| Log P (o/w) | ~4.2 | [3][4] |
| General Polarity | Considered polar due to the ester group, but with a large non-polar alkyl chain. | [7] |
Q2: What is the most critical factor in selecting a GC column for this analysis?
Without question, the stationary phase is the most critical factor.[8][9] It dictates the column's selectivity, which is its ability to differentiate between the subtle structural variations of the isomers. While column dimensions like length and internal diameter affect overall efficiency, they cannot compensate for a stationary phase that lacks the proper selectivity for the analytes.[9] The fundamental principle of chromatography, "likes dissolves like," is our starting point, but for isomers, a deeper understanding of intermolecular interactions is necessary.[8][10]
Q3: How do I choose a starting stationary phase for a new isomer separation method?
For acetate esters, a logical starting point is a polar stationary phase, as this will maximize interaction with the ester group.[7]
Primary Recommendation: A polyethylene glycol (PEG) phase, commonly known as a WAX column .
-
Mechanism: WAX phases separate compounds based on polarity and hydrogen bonding capacity. The subtle differences in the exposure of the ester group among the various branched isomers can lead to differential retention and, therefore, separation.
-
Why it's a good start: WAX columns are robust, widely available, and offer a different selectivity mechanism than standard non-polar or intermediate-polar phases, making them ideal for tackling challenging ester isomer separations.[11]
Section 2: The Column Selection Workflow - A Strategic Approach
If your initial attempts on a standard column fail, a systematic approach is needed to explore different selectivities. Co-elution of isomers is not a dead end; it is a data point indicating that the current stationary phase does not possess the right interaction mechanism to resolve your specific mixture.
Q4: My isomers are co-eluting on a WAX column. What is my next step?
Co-elution on a WAX column signifies that the differences in polarity and hydrogen-bonding potential are insufficient for separation. The next logical step is to target other intermolecular forces by changing the stationary phase chemistry.
-
Exploit Dipole-Dipole Interactions with a High-Polarity Cyanopropyl Phase:
-
Recommended Phases: Columns with high cyanopropyl content (e.g., phases like DB-225, Rtx-225, or BPX70).
-
Causality: The cyano group (-C≡N) is a strong dipole. A stationary phase rich in these groups will interact strongly with the dipole of the ester group in the this compound isomers. Minor differences in the steric hindrance around the ester group from the branched alkyl chains will alter the strength of this dipole-dipole interaction, providing a powerful mechanism for separation.
-
-
Exploit π-π Interactions and Polarizability with a Mid-to-High Polarity Phenyl Phase:
-
Recommended Phases: Columns with a high percentage of phenyl substitution (e.g., 50% Phenyl-methylpolysiloxane like DB-17 or Rtx-50).
-
Causality: While this compound itself lacks aromatic rings, the phenyl groups in the stationary phase create a highly polarizable environment. The different shapes of the isomers will influence how they interact with this electron-rich stationary phase, offering a unique selectivity based on molecular shape and induced dipoles.
-
-
Employ Shape-Selective Stationary Phases for the Most Demanding Separations:
-
Recommended Phases: Cyclodextrin-based columns (e.g., Betadex, Gammadex).
-
Causality: These are the ultimate tool for isomer separations. Cyclodextrin derivatives have a toroidal (donut-like) structure, creating a chiral cavity.[12] Separation occurs based on how well the specific three-dimensional shape of an isomer fits into this cavity. This mechanism is less dependent on boiling point or polarity and is driven almost entirely by molecular geometry, making it exceptionally powerful for resolving structurally similar compounds.[12][13]
-
Column Selection Workflow Diagram
The following diagram illustrates the decision-making process for selecting an appropriate column.
Caption: Column selection workflow for this compound isomers.
Section 3: Troubleshooting Guide
Even with the correct column, chromatographic problems can arise. This table addresses common issues encountered during the analysis of ester isomers.
| Symptom | Probable Cause(s) | Recommended Solution(s) |
| Poor Resolution / Peak Co-elution | 1. Incorrect Stationary Phase Selectivity: The chosen phase does not interact differently enough with the isomers. 2. Oven Temperature Ramp is Too Fast: Isomers are not spending enough time in the stationary phase to resolve.[14] 3. Insufficient Column Efficiency: The column may be too short or have too large an internal diameter.[14] | 1. Change Stationary Phase: Follow the workflow in Section 2 to select a phase with alternative selectivity. 2. Reduce Ramp Rate: Decrease the oven ramp rate (e.g., from 10 °C/min to 2-3 °C/min) through the elution range of the isomers. 3. Increase Efficiency: Use a longer column (e.g., 60 m instead of 30 m) or a column with a smaller internal diameter (e.g., 0.18 mm). |
| Asymmetric Peaks (Tailing) | 1. Active Sites in the Inlet: The glass liner or packing may have silanol groups that interact with the ester's oxygen atoms. 2. Column Contamination/Degradation: Accumulation of non-volatile material or phase degradation from oxygen exposure.[15] 3. Sample Solvent Mismatch: Injecting a highly polar sample solvent onto a non-polar phase can cause distortion. | 1. Inlet Maintenance: Use a fresh, deactivated (silanized) inlet liner. Replace the septum.[15] 2. Column Maintenance: Condition the column according to the manufacturer's instructions. Trim 10-15 cm from the column inlet. Ensure high-purity carrier gas with an oxygen trap. 3. Solvent Choice: Ensure the sample solvent is compatible with the stationary phase. |
| Asymmetric Peaks (Fronting) | 1. Column Overload: Too much sample mass has been injected onto the column.[15] 2. Condensation Effects: The initial oven temperature may be too low, causing the sample to condense and then move through the column as an overloaded band. | 1. Reduce Sample Amount: Dilute the sample or increase the split ratio (e.g., from 50:1 to 100:1). 2. Use a Thicker Film Column: A column with a thicker stationary phase (e.g., 0.5 µm) has a higher sample capacity.[11] 3. Adjust Temperatures: Ensure the injector temperature is sufficient for rapid vaporization and review the initial oven temperature. |
| Ghost Peaks | 1. Septum Bleed: Coring of the injector septum can deposit small particles in the liner that outgas on subsequent runs. 2. Contamination: Carryover from a previous injection or contamination in the sample solvent or carrier gas.[16] | 1. Replace Septum: Use a high-quality, low-bleed septum. 2. Clean System: Run a solvent blank with a high-temperature bakeout. Replace the inlet liner. Check the purity of your solvent and carrier gas traps.[15] |
Section 4: Experimental Protocol - A Validated Starting Point
This protocol provides a robust starting method for the separation of this compound isomers using a standard polar WAX column. It is designed to be a self-validating system; successful implementation should yield sharp, symmetrical peaks, providing a reliable baseline for further optimization.
Objective: To establish a baseline separation of this compound isomers.
Column and Consumables:
-
GC Column: Zebron™ ZB-WAXplus, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent PEG/WAX column from another manufacturer).
-
Inlet Liner: Deactivated, split-type glass liner with glass wool.
-
Septum: High-temperature, low-bleed septum.
-
Vials: 2 mL amber glass vials with PTFE-lined caps.
-
Solvent: Hexane or Ethyl Acetate (High Purity/GC Grade).
Sample Preparation:
-
Prepare a stock solution of the this compound sample at 10 mg/mL in your chosen solvent.
-
Create a working solution by performing a 1:100 dilution of the stock solution (~100 µg/mL or 100 ppm). This prevents column overload.
GC-FID Instrument Parameters:
-
Inlet: Split/Splitless (Operated in Split Mode)
-
Inlet Temperature: 250 °C
-
Split Ratio: 50:1
-
Injection Volume: 1 µL
-
Carrier Gas: Helium or Hydrogen
-
Flow Rate: Set to achieve an optimal linear velocity for the carrier gas (e.g., Helium @ ~35 cm/sec; set as constant flow).
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 minutes.
-
Ramp: 5 °C/min to 220 °C.
-
Hold: Hold at 220 °C for 5 minutes.
-
-
Detector: Flame Ionization Detector (FID)
-
Detector Temperature: 260 °C
-
Hydrogen Flow: 30 mL/min
-
Air Flow: 300 mL/min
-
Makeup Gas (N₂ or He): 25 mL/min
Self-Validation and Expected Outcome:
-
System Suitability: Before running the sample, inject a solvent blank to ensure the system is clean and free of ghost peaks.
-
Peak Shape: The resulting chromatogram should show a cluster of peaks eluting late in the run. These peaks should be sharp and symmetrical (asymmetry factor between 0.9 and 1.3). Significant tailing or fronting indicates a problem that should be addressed using the troubleshooting guide.
-
Resolution: This starting method may not fully resolve all isomers, but it should provide partial separation. The degree of separation will serve as the benchmark. If resolution is insufficient, proceed to the next steps outlined in the Column Selection Workflow (Section 2), such as using a more selective stationary phase or optimizing the temperature ramp to be even slower (e.g., 2-3 °C/min).
References
- Benchchem Technical Support Team. (n.d.). Technical Support Center: Overcoming Poor Resolution in GC Analysis of Isomers. Benchchem.
-
Sivakumar, A., & Anderson, J. L. (2007). Separation of positional isomers by the use of coupled shape-selective stationary phase columns. Journal of Chromatography A, 1163(1-2), 253-261. Retrieved from [Link]
-
The Good Scents Company. (n.d.). This compound. Retrieved from [Link]
-
Ciucanu, I., & Kerek, F. (1984). OPTIMISATION OF THE GC METHOD FOR ASSESSING VOLATILE FATTY ACIDS IN RUMEN LIQUID. Journal of Chromatographic Science, 22(7), 289-293. Retrieved from [Link]
-
ScenTree. (n.d.). This compound (CAS N° 40379-24-6). Retrieved from [Link]
-
Ataman Kimya. (n.d.). This compound. Retrieved from [Link]
-
Krupcik, J., et al. (2006). Separation of Isomers on Nematic Liquid Crystal Stationary Phases in Gas Chromatography: A Review. Journal of Chromatographic Science, 44(9), 589-601. Retrieved from [Link]
-
Hinshaw, J. V. (1993). Gas Chromatography Problem Solving and Troubleshooting. LCGC North America, 11(10), 734-738. Retrieved from [Link]
-
Phenomenex. (n.d.). Types of stationary phases in gas chromatography. Retrieved from [Link]
-
Agilent Technologies. (n.d.). GC Troubleshooting Guide. Retrieved from [Link]
-
Papurello, D., et al. (2018). ISOMER SEPARATIONS BY INNOVATIVE GAS CHROMATOGRAPHY STATIONARY PHASES. IRIS Aperto. Retrieved from [Link]
-
Phenomenex. (n.d.). Guide to Choosing a GC Column. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Gas Chromatographic Columns and Stationary Phases. Retrieved from [Link]
-
SCION Instruments. (n.d.). Gas Chromatography GC Troubleshooting Guide. Retrieved from [Link]
-
Restek. (2021). Guide to GC Column Selection and Optimizing Separations. Retrieved from [Link]
-
Perflavory. (n.d.). This compound, 40379-24-6. Retrieved from [Link]
-
De Feyter, S., et al. (2016). A rapid method for quantifying free and bound acetate based on alkylation and GC-MS analysis. Metabolomics, 12(9), 146. Retrieved from [Link]
-
PerfumersWorld. (n.d.). This compound. Retrieved from [Link]
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Technical Support Center: Quantification of Isononyl Acetate
Welcome to the technical support guide for the accurate quantification of Isononyl acetate. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of analytical chemistry. Here, we will delve into the common challenges associated with matrix effects and provide robust, field-proven strategies to ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What is "matrix effect" and why is it a concern for this compound quantification?
A: The matrix effect is the alteration of an analyte's signal by co-eluting compounds from the sample matrix.[1][2][3] In the context of this compound analysis, particularly with sensitive techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), components of the sample other than this compound can interfere with the ionization process.[4][5][6] This interference can either suppress or enhance the signal, leading to inaccurate quantification.[7][8] For instance, in biological samples like plasma or urine, or in complex matrices like food products, lipids, salts, and other small molecules can affect the vaporization and ionization of this compound in the MS source.[7][9]
Q2: How can I know if my this compound measurement is affected by matrix effects?
A: A common method to qualitatively assess matrix effects is the post-column infusion experiment.[5][10] In this technique, a constant flow of this compound standard is introduced into the mass spectrometer after the analytical column. A blank sample extract is then injected. Any deviation (a dip or a peak) in the constant this compound signal indicates the elution of matrix components that cause ion suppression or enhancement at that specific retention time.[5] Quantitatively, the matrix effect can be evaluated by comparing the peak area of an analyte in a post-extraction spiked matrix sample to the peak area of the analyte in a neat solvent standard at the same concentration.[11]
Q3: What are the primary strategies to overcome matrix effects?
A: There are three main strategies, which can be used in combination:
-
Advanced Sample Preparation: Techniques like Solid-Phase Extraction (SPE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) can remove a significant portion of interfering matrix components before analysis.[12][13]
-
Chromatographic Separation: Optimizing your GC or LC method to separate this compound from co-eluting matrix components is a crucial step.[5]
-
Calibration and Correction Methods: Employing specific calibration techniques can compensate for matrix effects that cannot be eliminated through sample prep or chromatography.[4] The most effective methods include:
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is identical to the sample matrix.[12][14][15]
-
Standard Addition: Adding known amounts of the analyte to the sample itself to create a calibration curve within the sample's own matrix.[1][16][17][18]
-
Stable Isotope Dilution (SID): Using a stable isotope-labeled version of this compound as an internal standard is considered the gold standard for correcting matrix effects.[5][19][20][21]
-
Troubleshooting Guides
This section provides in-depth, step-by-step guidance to diagnose and mitigate matrix effects in your this compound quantification assays.
Guide 1: Diagnosing the Presence and Severity of Matrix Effects
Before implementing corrective actions, it's essential to confirm that a matrix effect is indeed the root cause of inaccuracy or irreproducibility.
Experimental Protocol: Quantitative Assessment of Matrix Effect
-
Prepare Analyte Solution (A): Prepare a standard solution of this compound in a pure solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 100 ng/mL).
-
Prepare Blank Matrix Extract (B): Extract a sample that does not contain this compound (a "blank" matrix) using your established sample preparation protocol.
-
Prepare Post-Extraction Spiked Sample (C): Take a known volume of the Blank Matrix Extract (B) and spike it with the Analyte Solution (A) to achieve the same final concentration as solution A.
-
Analysis: Analyze all three solutions (A, B, and C) using your LC-MS or GC-MS method. Ensure the blank extract (B) shows no peak for this compound.
-
Calculation: Calculate the Matrix Effect (%) using the following formula:
Matrix Effect (%) = (Peak Area in C / Peak Area in A) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
Values between 85% and 115% are often considered acceptable, but this can depend on the specific requirements of the assay.
-
| Scenario | Matrix Effect (%) | Interpretation | Recommended Action |
| 1 | 95% | Negligible Matrix Effect | Proceed with solvent-based calibration. |
| 2 | 60% | Significant Ion Suppression | Proceed to Guide 2 for mitigation strategies. |
| 3 | 140% | Significant Ion Enhancement | Proceed to Guide 2 for mitigation strategies. |
Guide 2: Methodical Approaches to Mitigation
Once a significant matrix effect is confirmed, the following strategies can be employed. The choice of method depends on the availability of a blank matrix and stable isotope-labeled standards.
Caption: General workflow for the QuEChERS sample preparation method.
Protocol: QuEChERS for this compound
-
Extraction:
-
Weigh 10-15 g of a homogenized sample into a 50 mL centrifuge tube. [22] * Add 10-15 mL of acetonitrile. If using a stable isotope dilution method, add the internal standard at this stage. [22] * Add the appropriate QuEChERS extraction salt packet (commonly containing magnesium sulfate and sodium chloride). [23] * Shake vigorously for 1 minute and then centrifuge to separate the layers. [22]2. Cleanup (Dispersive SPE):
-
Take an aliquot of the upper acetonitrile layer and transfer it to a dSPE cleanup tube. This tube contains a sorbent like Primary Secondary Amine (PSA) to remove sugars and fatty acids, and magnesium sulfate to remove residual water.
-
Vortex the dSPE tube for 30 seconds and centrifuge. 3. Analysis:
-
The resulting supernatant is the cleaned extract, ready for direct injection or dilution before GC-MS or LC-MS analysis. By systematically diagnosing and addressing matrix effects using these guides, you can significantly improve the accuracy, precision, and reliability of your this compound quantification.
-
References
- OneLab. (2024, May 19).
- ResearchGate. (n.d.).
- Chromatography Online. (n.d.).
- YouTube. (2011, January 26). Standard Addition Method.
- AlpHa Measure. (2023, March 23). Standard Addition Method.
- Sigma-Aldrich. (n.d.). Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples.
- PMC - NIH. (n.d.). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review.
- AlpHa Measure. (2023, March 23). Standard Addition Procedure in Analytical Chemistry.
- PMC - NIH. (n.d.).
- Chemistry LibreTexts. (2022, August 15). Standard Addition Method.
- Fiveable. (n.d.). Calibration methods and standard addition | Analytical Chemistry Class Notes.
- Taylor & Francis Online. (2025, August 6).
- Restek. (n.d.).
- Technische Universität München. (n.d.).
- GERSTEL. (n.d.). Automating the Preparation of Matrix Matched Calibration Standards for the Analysis of Food Contaminants by LC/MS/MS.
- Separation Science. (2024, October 31).
- PMC - PubMed Central. (n.d.).
- NUCLEUS information resources. (n.d.). QuEChERS Methodology: AOAC Method.
- ResearchGate. (n.d.).
- Hawach Scientific. (2025, October 14).
- ResearchGate. (n.d.). The Power of Stable Isotope Dilution Assays in Brewing.
- Sigma-Aldrich. (n.d.). QuEChERS Method for Pesticide Residue Analysis.
- Technische Universität München. (n.d.). Stable Isotope Dilution Assay.
- Wikipedia. (n.d.). Isotope dilution.
- Biotage. (2023, April 3).
- PubMed. (2013, May 3). Overcoming Matrix Effects in Electrospray: Quantitation of β-agonists in Complex Matrices by Isotope Dilution Liquid Chromatography-Mass Spectrometry Using Singly (13)C-labeled Analogues.
- ResearchGate. (n.d.).
- NIH. (n.d.). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples.
- ScienceDirect. (n.d.). RIFM fragrance ingredient safety assessment, this compound (isomer unspecified), CAS Registry Number 40379-24-6.
- ResearchGate. (2025, August 5).
- CABI Digital Library. (n.d.). Matrix-effect free quantitative liquid chromatography mass spectrometry analysis in complex matrices using nanoflow liquid chromatography with integrated emitter tip and high dilution factors.
- ResearchGate. (2017, November 24).
- PubMed Central. (2025, July 17). Targeted Gas Chromatography‐Mass Spectrometry Analysis of 31 Phthalates and Replacements: Method Optimization and Application to Edible Oils and Silicone Wristbands.
- PMC - NIH. (n.d.).
- PubMed. (2008, December 1).
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- The Good Scents Company. (n.d.).
- Benchchem. (n.d.).
- Farmacia Journal. (2016).
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Technical Support Center: Preventing Isononyl Acetate Contamination
Prepared by: Gemini, Senior Application Scientist
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying, eliminating, and preventing Isononyl acetate contamination in the laboratory. As a volatile organic compound with a characteristically sweet, fruity odor, this compound is a common fragrance ingredient in many personal care and cleaning products.[1][2] Its presence, even at trace levels, can interfere with sensitive analytical methods like mass spectrometry and compromise cell culture experiments. This document offers a structured approach to troubleshooting and prevention, grounded in established scientific principles and laboratory best practices.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and where does it typically come from?
This compound is an ester compound primarily used as a fragrance agent.[2] It is a colorless liquid, insoluble in water but soluble in organic solvents like ethanol.[3] In a laboratory setting, it is almost never an intended reagent but rather a contaminant. The most common sources are personal and consumer products used by laboratory personnel, including:
-
Perfumes, colognes, and body sprays
-
Scented lotions, deodorants, and hair products
-
Fragranced laundry detergents and fabric softeners
-
Air fresheners and scented cleaning products used in or near the lab[4][5]
Q2: Why is this compound contamination a concern for my experiments?
This compound is a semi-volatile organic compound (SVOC) that can adsorb onto laboratory surfaces, including glassware, plasticware, and the internal components of analytical instruments. Its presence can lead to significant experimental artifacts:
-
In Mass Spectrometry (LC-MS, GC-MS): It can appear as a persistent background ion, creating "ghost peaks" that interfere with the detection of target analytes and complicate data interpretation.[6]
-
In Cell Culture: As an organic solvent, it can have cytotoxic effects on sensitive cell lines, altering cellular behavior or viability.
-
In Trace Analysis: It can mask or co-elute with trace analytes, leading to inaccurate quantification.
Q3: What are the common signs of this compound contamination?
The most obvious sign is a faint, sweet, or fruity odor in the laboratory that is not associated with any specific reagent. Analytically, you may observe a recurring, unidentified peak in your chromatograms (especially GC-MS) or a persistent background ion in your mass spectra, often at m/z corresponding to its molecular weight or common fragments.
Q4: I suspect a minor, recent contamination. What is the quickest way to address it?
For a minor, localized contamination on a non-sensitive surface like a lab bench, a multi-step wipe-down is effective. First, clean the surface with a laboratory-grade detergent and warm water to remove any gross contaminants.[7] Follow this with a thorough wipe-down using a lint-free cloth wetted with 70% ethanol or isopropanol.[8] Ensure the area is well-ventilated and allow the surface to air dry completely.
Section 2: Troubleshooting Guide: Identifying and Eliminating Contamination
Persistent contamination requires a more systematic approach to identify the source and decontaminate the affected areas thoroughly.
Identifying the Contamination Source
The following workflow provides a logical path to pinpointing the origin of the contamination. This proactive approach is more effective than repeatedly cleaning without removing the source.[9]
Decontamination Protocols
Decontamination is a multi-step process: an initial cleaning to remove grime, a solvent wash to remove the specific contaminant, and a final rinse to eliminate residues.[10] Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses, during these procedures.
Protocol 2.2.1: Glassware and Stainless Steel Decontamination
-
Initial Detergent Wash: Manually scrub items with a laboratory-grade, non-scented detergent (e.g., Alconox, Liquinox) and warm water.[11] Use appropriate brushes to access all surfaces.
-
Initial Rinse: Rinse thoroughly with tap water to remove all detergent.
-
Solvent Wash: Rinse or immerse the items in HPLC-grade ethanol or isopropanol. For heavily contaminated items, sonication in the solvent for 15-20 minutes can be effective.
-
Final Rinse: Rinse 2-3 times with high-purity, deionized water to remove the organic solvent.
-
Drying: Allow items to air dry completely in a clean environment (e.g., a clean drying rack) or dry in an oven at an appropriate temperature.
Protocol 2.2.2: Solvent-Resistant Plasticware (PTFE, PEEK) Decontamination
-
Initial Detergent Wash: Follow Step 1 from Protocol 2.2.1.
-
Initial Rinse: Follow Step 2 from Protocol 2.2.1.
-
Solvent Wash: Due to the potential for absorption, immerse plastics in HPLC-grade ethanol or isopropanol for a defined period (e.g., 30-60 minutes). Avoid prolonged exposure , which can cause swelling or leaching. Refer to the compatibility table below.
-
Final Rinse: Rinse thoroughly with deionized water.
-
Drying: Allow to air dry completely. Do not oven-dry plasticware unless it is explicitly rated for the intended temperature.
Protocol 2.2.3: Sensitive Equipment and Flow Paths (e.g., HPLC Tubing)
-
System Flush: Disconnect the column and detector.
-
Aqueous Wash: Flush all tubing with a filtered, degassed solution of mild laboratory detergent (e.g., 0.1% Liquinox) in water for at least 30 minutes.
-
Water Rinse: Flush the system thoroughly with HPLC-grade water for at least 60 minutes to remove all traces of detergent.
-
Solvent Flush: Flush the system with HPLC-grade isopropanol or ethanol for at least 60 minutes. Isopropanol is often preferred for its ability to dissolve both polar and nonpolar residues.
-
Re-equilibration: Flush the system with your initial mobile phase until the baseline is stable.
Material and Solvent Compatibility
Choosing the right cleaning agent is critical to avoid damaging your equipment. This table provides a general guide. Always test on a small, non-critical area first.
| Material | Mild Detergent | 70% Ethanol/Isopropanol | Acetone | Hexane | Strong Oxidizers (Bleach) |
| Borosilicate Glass | Excellent | Excellent | Excellent | Excellent | Excellent |
| Stainless Steel (316) | Excellent | Excellent | Excellent | Excellent | Poor (Corrosion risk) |
| Polypropylene (PP) | Good | Good | Fair (Short-term) | Poor (Risk of cracking) | Not Recommended |
| PTFE / Teflon® | Excellent | Excellent | Good | Good | Good |
| PEEK | Excellent | Excellent | Good | Good | Not Recommended |
| Data synthesized from multiple chemical compatibility charts.[12][13][14][15] |
Section 3: Verification of Cleaning Effectiveness
Visual inspection is insufficient for confirming the removal of molecular-level contaminants. A verification step is crucial to ensure a cleaning protocol is effective.[16]
Protocol: Surface Wipe Analysis
This protocol is adapted from established environmental sampling methods and is ideal for verifying the cleanliness of benchtops, fume hoods, and external equipment surfaces.[9][16][17]
-
Preparation: Put on a new pair of powder-free nitrile gloves.[9] Define a standardized sampling area, typically 10 cm x 10 cm, using a sterile, disposable template.[16]
-
Wipe Preparation: Using clean forceps, remove a sterile, low-lint gauze or cotton wipe from its packaging. Moisten it with a small, measured amount of a high-purity solvent like methanol or isopropanol. Methanol is often recommended for volatile organics.[9]
-
Sampling: Wipe the defined area with firm, even pressure. First, wipe in parallel, overlapping "S"-shaped strokes horizontally.[9] Fold the wipe in half with the exposed side inward. Then, wipe the same area again with vertical "S"-shaped strokes.[9]
-
Storage: Fold the wipe again, exposed side inward, and place it into a pre-labeled, clean glass vial with a PTFE-lined cap.
-
Analysis: Extract the wipe with a measured volume of solvent in the vial (e.g., by adding 2 mL of solvent and sonicating). Analyze the solvent extract using the GC-MS method described below.
Protocol: Equipment Rinse Analysis
This method is used to verify the cleanliness of internal surfaces, such as glassware or instrument flow paths.
-
Rinsing: For an item like a beaker, add a measured volume of high-purity solvent (e.g., 5 mL of methanol) to the vessel.
-
Extraction: Swirl the solvent to ensure it contacts all internal surfaces for at least 60 seconds.
-
Collection: Pour the solvent rinse into a pre-labeled, clean glass vial.
-
Analysis: Analyze the rinse solvent directly via GC-MS.
Recommended Analytical Method: GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) provides the sensitivity and specificity required to detect trace levels of this compound.
| Parameter | Recommended Setting | Rationale |
| Injection Mode | Splitless | Maximizes sensitivity for trace-level contaminants.[6] |
| Injector Temp. | 250 °C | Ensures complete volatilization of the analyte. |
| Column | Low-bleed 5% Phenyl / 95% Dimethylpolysiloxane (e.g., DB-5ms, HP-5ms) | Standard nonpolar column providing good peak shape for esters.[18] |
| Carrier Gas | Helium, constant flow (~1.2 mL/min) | Inert and provides good chromatographic efficiency. |
| Oven Program | Initial 50°C (hold 2 min), ramp 15°C/min to 280°C (hold 2 min) | Provides good separation from solvent front and other potential contaminants. |
| MS Ionization | Electron Ionization (EI) at 70 eV | Standard, robust ionization method creating a reproducible fragmentation pattern.[19] |
| MS Acquisition | Selected Ion Monitoring (SIM) | Increases sensitivity by monitoring for specific, characteristic ions of this compound (e.g., m/z 43, 57, 70). |
| These parameters are a starting point and should be optimized for your specific instrumentation and column dimensions. |
Section 4: Proactive Prevention Strategies
The most effective long-term solution is to prevent this compound from entering the laboratory environment in the first place.
Implement a Fragrance-Free Laboratory Policy
The single most impactful preventative measure is establishing a formal "fragrance-free" or "scent-free" policy. This is a recognized workplace accommodation and safety practice used by health and government organizations, including the U.S. Centers for Disease Control (CDC).[5][20][21]
-
Policy Scope: The policy should explicitly ban the use of perfumes, colognes, scented lotions, and other personal care products within the laboratory and adjacent office spaces.[21]
-
Communication: Clearly communicate the scientific reasons for the policy to all personnel. Explain that it is not about personal preference but about protecting the integrity of experimental data.[4]
-
Lab-Provided Supplies: Provide fragrance-free hand soap and cleaning supplies for communal use to eliminate potential sources. The CDC policy ensures that only odor-free or low-VOC cleaning products are used.[5]
Environmental and Workflow Controls
The following workflow illustrates a preventative mindset that should be adopted as part of the laboratory's standard operating procedures (SOPs).
References
-
Ventos. (n.d.). This compound. Retrieved from [Link]
-
CP Lab Safety. (n.d.). Polypropylene Chemical Compatibility Chart. Retrieved from [Link]
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Eastern Analytical, Inc. (n.d.). Wipe Sampling. Retrieved from [Link]
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University of Nebraska-Lincoln Environmental Health and Safety. (2022, November). Laboratory Cleaning and Disinfection (SOP). Retrieved from [Link]
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Fragrance Free Coalition. (n.d.). Fragrance-Free Policies. Retrieved from [Link]
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University of California, Berkeley, Environmental Health & Safety. (n.d.). Cleaning Procedures for Laboratories with Suspected or Confirmed COVID-19 Cases. Retrieved from [Link]
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Kupferman, M. J. (2018). Surface Wipe Sampling for Antineoplastic (Chemotherapy) and Other Hazardous Drug Residue in Healthcare Settings: Methodology and Recommendations. Journal of occupational and environmental hygiene, 15(7), 535–545. Retrieved from [Link]
-
SKC Ltd. (n.d.). WIPE SAMPLE KIT INSTRUCTIONS. Retrieved from [Link]
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California State University, Los Angeles. (n.d.). Wipe Test and Evaluation Procedure. Retrieved from [Link]
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Ice Cleaning Services. (2024, March 13). What Is A Laboratory Cleaning Procedure?. Retrieved from [Link]
-
University of Colorado Anschutz Medical Campus. (2021, January). Cleaning Procedures for Laboratory Equipment. Retrieved from [Link]
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CELLTREAT Scientific Products. (n.d.). Chemical Compatibility Guide Polypropylene. Retrieved from [Link]
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University of Massachusetts Lowell. (n.d.). SOP for Decontamination of Reusable Labware, Work-Surfaces and Equipment. Retrieved from [Link]
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Scribd. (n.d.). Polypropylene Chemical Compatibility Chart From Ism. Retrieved from [Link]
-
Labor Law Education Center. (2016, May 16). New ADA Guidelines for Fragrance Sensitivity Explained. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2014, July). Method 3572: Extraction of Chemical Agents from Wipe Samples Using Microextraction. Retrieved from [Link]
-
SafetyHow. (n.d.). Scent-free Policy For The Workplace. Retrieved from [Link]
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UCLA Center for the Study of Women. (n.d.). Fragrance-Free Toolkit. Retrieved from [Link]
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Multiple Chemical Sensitivity (MCS) America. (n.d.). US Centers for Disease Control Follows Fragrance-Free Policy. Retrieved from [Link]
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Millipore. (n.d.). Chemical Compatibility of Filter Components. Retrieved from [Link]
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Industrial Specialties Mfg. (2021, September 14). Polypropylene Chemical Compatibility Chart. Retrieved from [Link]
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CORESTA. (n.d.). Analysis of organic acetates in e-vapor products by GC-MS/MS. Retrieved from [Link]
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Hui, S., Ghergurovich, J. M., & Rabinowitz, J. D. (2016). A rapid method for quantifying free and bound acetate based on alkylation and GC-MS analysis. BMC chemical biology, 16, 21. Retrieved from [Link]
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Prodasynth. (2020, January 20). ACETATE D'ISONONYLE | TECHNICAL DATA. Retrieved from [Link]
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The Good Scents Company. (n.d.). This compound. Retrieved from [Link]
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The Good Scents Company. (n.d.). isoamyl acetate. Retrieved from [Link]
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Kofroňová, O., et al. (2025). A New, Validated GC-PICI-MS Method for the Quantification of 32 Lipid Fatty Acids. International Journal of Molecular Sciences, 26(4), 2135. Retrieved from [Link]
-
LCGC International. (2024, December 12). A Green Analytical Method for Simultaneously Determining Plasticizers Residues in Honeys. Retrieved from [Link]
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Mass spectral fragmentation pattern of Isononyl acetate for identification
Welcome to our dedicated technical support center for the mass spectral analysis of isononyl acetate. This guide is designed for researchers, scientists, and drug development professionals who are utilizing mass spectrometry for the identification and characterization of this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.
Understanding the Mass Spectral Fragmentation of this compound
This compound (C₁₁H₂₂O₂, molecular weight: 186.29 g/mol ) is a branched-chain ester. Its structural isomers can present a challenge in mass spectral identification. Unlike its straight-chain counterpart, n-nonyl acetate, the fragmentation of this compound is heavily influenced by the location of branching on the nonyl group. This branching dictates the formation of stable carbocations, leading to a characteristic mass spectrum.
A common isomer, 3,5,5-trimethylhexyl acetate, provides a representative example of the fragmentation patterns you might observe. The electron ionization (EI) mass spectrum of this isomer is available in the NIST WebBook and serves as a valuable reference.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What are the expected major fragment ions for this compound in an EI-MS spectrum?
A1: The fragmentation of this compound is characterized by several key pathways:
-
α-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is a common fragmentation pathway for esters.
-
McLafferty Rearrangement: This is a characteristic fragmentation for esters with a γ-hydrogen, leading to the elimination of a neutral alkene.
-
Branch-point Cleavage: The branching in the isononyl group leads to preferential cleavage at the branch points, forming stable secondary or tertiary carbocations.
For an isomer like 3,5,5-trimethylhexyl acetate, you can expect to see significant peaks corresponding to the loss of alkyl radicals from the branched chain.
Q2: Why is the molecular ion peak (M⁺) of this compound weak or absent in my EI mass spectrum?
A2: It is common for branched esters to exhibit a weak or absent molecular ion peak under electron ionization (EI) conditions.[4] This is because the branched structure readily undergoes fragmentation to form more stable carbocations. The energy from the electron impact is sufficient to cause immediate fragmentation, reducing the abundance of the intact molecular ion. If you need to confirm the molecular weight, consider using a soft ionization technique such as chemical ionization (CI) or electrospray ionization (ESI).
Q3: How can I differentiate between different isomers of this compound using mass spectrometry?
A3: Differentiating isomers of this compound can be challenging with mass spectrometry alone, as they may produce similar fragment ions. However, subtle differences in the relative abundances of these fragments can provide clues to the branching structure. For definitive identification, it is highly recommended to couple gas chromatography (GC) with mass spectrometry (GC-MS). The retention time from the GC separation, combined with the mass spectrum, provides a much higher degree of confidence in isomer identification. Comparing the retention indices and mass spectra to those of authenticated standards is the gold standard for unambiguous identification.
Troubleshooting Guide
This section addresses common problems encountered during the GC-MS analysis of this compound.
| Problem | Possible Causes | Solutions |
| Poor Peak Shape (Tailing) | 1. Active sites in the GC inlet liner or column. 2. Column contamination. 3. Improper column installation. | 1. Use a deactivated inlet liner. Consider replacing the liner if it's old. 2. Bake out the column according to the manufacturer's instructions. If tailing persists, trim the first few centimeters of the column. 3. Reinstall the column, ensuring a clean cut and correct insertion depth into the injector and detector. |
| Low Signal Intensity/Poor Sensitivity | 1. Leak in the GC-MS system. 2. Contaminated ion source. 3. Incorrect injection volume or split ratio. | 1. Perform a leak check of the entire system, including septa, ferrules, and gas lines. 2. Clean the ion source components (lenses, repeller, and filament) as per the instrument manual. 3. Optimize the injection volume and split ratio to ensure an appropriate amount of analyte reaches the detector. |
| Inconsistent Retention Times | 1. Fluctuation in carrier gas flow rate. 2. Oven temperature instability. 3. Leaks in the system. | 1. Check the carrier gas supply and regulators for consistent pressure. 2. Verify the oven temperature program and ensure the oven is functioning correctly. 3. Perform a thorough leak check. |
| Ghost Peaks | 1. Contamination from previous injections (carryover). 2. Septum bleed. 3. Contaminated solvent or reagents. | 1. Run a blank solvent injection to check for carryover. If present, bake out the column and clean the inlet. 2. Use high-quality, low-bleed septa and replace them regularly. 3. Use high-purity solvents and reagents. |
Experimental Protocol: GC-MS Analysis of this compound
This protocol provides a general starting point for the analysis of this compound. Optimization may be required based on your specific instrumentation and sample matrix.
1. Sample Preparation:
-
Dilute the this compound sample in a suitable solvent (e.g., hexane or ethyl acetate) to a concentration of approximately 1-10 µg/mL.
-
If the sample is in a complex matrix, appropriate extraction and clean-up steps may be necessary.
2. GC-MS Parameters:
-
Gas Chromatograph (GC):
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms) is recommended. A common dimension is 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Inlet: Split/splitless injector.
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 20:1 (can be adjusted based on sample concentration)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-400
-
Solvent Delay: 3-5 minutes (to prevent filament damage from the solvent peak)
-
3. Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time.
-
Examine the mass spectrum of the peak and compare it to reference spectra from databases such as NIST.
-
Identify the molecular ion (if present) and major fragment ions.
-
Propose a fragmentation mechanism consistent with the observed spectrum.
Visualizing the Fragmentation Pathway
The following diagram illustrates a plausible fragmentation pathway for a representative this compound isomer, 3,5,5-trimethylhexyl acetate.
Caption: Proposed fragmentation of this compound.
Key Fragmentation Pathways Explained
Sources
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Isononyl Acetate
For researchers, scientists, and professionals in drug development and quality control, the robust validation of an analytical method is the cornerstone of reliable and reproducible data. This guide provides an in-depth comparison of analytical methodologies for the quantification of Isononyl acetate, a common fragrance and flavor ester.[1][2] We will delve into the validation of a Gas Chromatography (GC) method, the industry standard, and compare its performance with potential alternatives, supported by established principles and experimental data paradigms.
This compound, with its characteristic fresh, fruity aroma, is utilized in a variety of consumer products, from perfumes and soaps to detergents.[1][2] Its accurate quantification is crucial for quality assurance, stability testing, and regulatory compliance. The validation of the analytical method used for this purpose ensures that it is fit for its intended use.[3]
The Primacy of Gas Chromatography (GC) in Volatile Ester Analysis
Gas Chromatography is the preeminent technique for the analysis of volatile and semi-volatile compounds like this compound. The choice between a Flame Ionization Detector (FID) and a Mass Spectrometric (MS) detector is a critical decision, each offering distinct advantages.
Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and widely used technique for quantitative analysis.[4] The FID exhibits a linear response over a wide range of concentrations and is highly sensitive to hydrocarbons.[1][5] This makes it an excellent choice for routine quality control where the identity of the analyte is already known.
Gas Chromatography-Mass Spectrometry (GC-MS) , on the other hand, provides not only quantitative data but also qualitative structural information.[6] This is invaluable for peak identification and for ensuring the specificity of the method, especially in complex matrices where co-elution with other components is possible.[6]
A head-to-head comparison reveals the following:
| Feature | Gas Chromatography-Flame Ionization Detection (GC-FID) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Detects ions formed during the combustion of organic compounds in a hydrogen-air flame.[5] | Separates ions based on their mass-to-charge ratio after ionization.[5] |
| Selectivity | Moderate (based on retention time).[7] | High (based on retention time and mass spectrum).[7] |
| Sensitivity | High.[7] | Very High.[7] |
| Quantitative Performance | Excellent linearity and precision.[6][8] | Good quantitative performance, though can be more complex to calibrate.[6] |
| Cost & Complexity | Lower cost, simpler to operate and maintain.[8] | Higher initial investment and operational complexity. |
| Ideal Application | Routine QC, high-throughput analysis of known compounds. | Method development, impurity profiling, analysis of complex samples. |
For the purpose of this guide, we will focus on the validation of a GC-FID method, as it represents a robust and commonly employed approach for the quantitative analysis of a known compound like this compound in a controlled setting.
Validation of a GC-FID Method for this compound: A Step-by-Step Protocol
The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose.[9] The following protocol outlines the key validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines.[9][10]
Experimental Workflow
Caption: Workflow for the validation of an analytical method.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of other components.[6]
-
Protocol:
-
Prepare a solution of a placebo (matrix without this compound).
-
Prepare a standard solution of this compound.
-
Prepare a spiked sample by adding a known amount of this compound to the placebo.
-
Inject all three solutions into the GC-FID system.
-
-
Acceptance Criteria: The chromatogram of the placebo should show no interfering peaks at the retention time of this compound. The peak for this compound in the spiked sample should be well-resolved from any other peaks.
Linearity and Range
Linearity demonstrates a proportional relationship between the concentration of the analyte and the analytical signal.[10] The range is the interval between the upper and lower concentrations for which the method is shown to be linear, accurate, and precise.[10]
-
Protocol:
-
Prepare a series of at least five standard solutions of this compound at different concentrations (e.g., 50%, 75%, 100%, 125%, 150% of the expected sample concentration).
-
Inject each standard in triplicate.
-
Plot the average peak area against the concentration and perform a linear regression analysis.
-
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.[11] The y-intercept should be close to zero.
Accuracy
Accuracy is the closeness of the test results to the true value.[6] It is often determined by recovery studies.
-
Protocol:
-
Prepare spiked samples at three concentration levels (e.g., 80%, 100%, 120% of the target concentration) by adding known amounts of this compound to the placebo.
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
-
-
Acceptance Criteria: The mean recovery should be within 98-102%.[11]
Precision
Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample.[6] It is evaluated at two levels: repeatability and intermediate precision.
-
Repeatability (Intra-assay precision):
-
Protocol: Analyze a minimum of six replicate samples of the same concentration (e.g., 100% of the target concentration) on the same day, by the same analyst, and on the same instrument.
-
-
Intermediate Precision (Inter-assay precision):
-
Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
-
Acceptance Criteria: The Relative Standard Deviation (RSD) for repeatability should be < 2%, and for intermediate precision, it should be < 3%.[11]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
-
Protocol (based on the standard deviation of the response and the slope of the calibration curve):
-
Determine the standard deviation of the y-intercepts of regression lines or the standard deviation of blank sample responses.
-
Calculate LOD = 3.3 * (σ / S) and LOQ = 10 * (σ / S), where σ is the standard deviation of the response and S is the slope of the calibration curve.
-
-
Acceptance Criteria: The LOQ should be verifiable with acceptable precision and accuracy.
Robustness
Robustness is the capacity of the method to remain unaffected by small, deliberate variations in method parameters.[6]
-
Protocol:
-
Introduce small variations to the method parameters one at a time, such as:
-
GC oven temperature (± 2°C)
-
Carrier gas flow rate (± 5%)
-
Injector temperature (± 5°C)
-
-
Analyze a sample under each modified condition and compare the results to those obtained under the normal conditions.
-
-
Acceptance Criteria: The results should not be significantly affected by the variations, and the system suitability parameters should still be met.
Comparative Analysis with Alternative Methods
While GC is the dominant technique, it is prudent to consider other potential methods for a comprehensive guide.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful separation technique, but it is generally not the first choice for highly volatile compounds like this compound due to challenges in retaining them on the column and the need for a suitable chromophore for UV detection. Derivatization could be employed, but this adds complexity to the sample preparation.
Headspace (HS) Sampling coupled with GC
For samples where this compound is present in a complex, non-volatile matrix (e.g., creams, lotions), Headspace sampling is an excellent sample introduction technique.[12]
-
HS-GC-FID/MS: This method analyzes the vapor phase above the sample, effectively eliminating matrix interference. It is highly sensitive and ideal for trace analysis.[7]
The choice between direct injection and headspace sampling depends heavily on the sample matrix.
Caption: Decision tree for selecting an analytical method for this compound.
Conclusion
The validation of an analytical method for this compound is a critical exercise to ensure data integrity. Gas Chromatography, particularly with a Flame Ionization Detector, stands out as a robust, reliable, and cost-effective method for routine quantitative analysis. The choice of detector and sample introduction technique should be guided by the specific requirements of the analysis, including the complexity of the sample matrix and the need for structural confirmation. By following a systematic validation protocol based on ICH guidelines, researchers and scientists can be confident in the quality and reliability of their analytical results.
References
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A Comparative Guide to GC-FID and GC-MS for the Quantification of Fatty Acid Esters. BenchChem.
-
Eco-Friendly Fragrance Testing: Replacing Helium with Hydrogen and Nitrogen in GC-MS/FID for Sustainable Quality Control. LCGC International.
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Recent trends in the chromatographic analysis of volatile flavor and fragrance compounds: Annual review 2020. PubMed Central.
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Gas Chromatographic Quantification of Fatty Acid Methyl Esters: Flame Ionization Detection vs. Electron Impact Mass Spectrometry. ResearchGate.
-
Cross-Validation of Analytical Methods for Volatile Ester Analysis: A Comparative Guide. BenchChem.
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Comparison of two analytical methods validated for the determination of volatile compounds in virgin olive oil: GC-FID vs GC-MS. Digital CSIC.
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Comparison of same sample run through GC-FID and GC-MS; A. Magnified... ResearchGate.
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This compound. Ataman Kimya.
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Comparison of gas chromatography-combustion-mass spectrometry and gas chromatography-flame ionization detector for the determination of fatty acid methyl esters in biodiesel without specific standards. PubMed.
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Rapid LC-MS Method for the Detection of Common Fragrances in Personal Care Products without Sample Preparation. Request PDF. ResearchGate.
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Validation of a LLME/GC-MS Methodology for Quantification of Volatile Compounds in Fermented Beverages. MDPI.
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A New Method to Quickly Detect and Identify Differences between Samples using Comprehensive GCxGC/MS. Chromatography Today.
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Determination of Alkyl Esters Content by Gas Chromatography: Validation of Method Based on Short Column and Response Factor. SciELO.
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Quality Control of Fragrance Samples by GC-FID: Method Transfer from the Agilent 7890 GC to the Agilent Intuvo 9000 GC. Agilent Technologies.
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In-House Validation of an SPE-GC-FID Method for the Detection of Free and Esterified Hydroxylated Minor Compounds in Virgin Olive Oils. National Institutes of Health.
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Conducting GC Method Validation Using High Accuracy Standards. Environics, Inc.
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ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma.
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Ich guidelines for validation final. SlideShare.
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Sample Preparation – GC-FID. Polymer Chemistry Characterization Lab.
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Analyses of perfumes with SPME-GC-MS and GC-FID : quantification of DBP and investigation of imposter. ResearchGate.
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Investigation of various sample preparation methods for the GC-MS quantification of the extended list of regulated fragrance allergens in. MatheO.
-
Validation of SPME–GC–FID Method for Determination of Fragrance Allergens in Selected Cosmetic Products. AKJournals.
-
GC-MS sample preparation and column choice guide. SCION Instruments.
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Sample preparation approach used in cosmetic analysis. ResearchGate.
-
Validation of SPME-GC-FID Method for Determination of Fragrance Allergens in Selected Cosmetic Products. ResearchGate.
-
RIFM fragrance ingredient safety assessment, this compound (isomer unspecified), CAS Registry Number 40379-24-6. ScienceDirect.
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isoamyl acetate, 123-92-2. The Good Scents Company.
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analysis of organic acetates in e-vapor products by gc-ms/ms. CORESTA.
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RIFM fragrance ingredient safety assessment, this compound (isomer unspecified), CAS Registry Number 40379-24-6. PubMed.
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A Comparative Guide to Isononyl Acetate and Other Acetate Esters in Perfumery: An Application Scientist's Perspective
This guide provides an in-depth technical comparison of isononyl acetate against other commonly utilized acetate esters in the fragrance industry. We will move beyond simple olfactory descriptions to explore the functional performance characteristics that dictate an ester's utility and behavior within a formulation. By examining the causality behind experimental choices and presenting robust, self-validating protocols, this document serves as a practical resource for researchers, perfumers, and formulation scientists.
Introduction: The Role of Acetate Esters in Modern Fragrance Creation
Esters, formed from the reaction of an acid and an alcohol, are fundamental building blocks in perfumery, celebrated for their ability to impart a vast spectrum of fruity and floral notes.[1][2] Among these, the acetate esters—derived from acetic acid—are perhaps the most versatile and widely used family.[3] They generally offer sweet, fruity-floral effects with a well-regarded balance between volatility and tenacity, making them ideal for top and heart note applications.[3]
While molecules like the classic benzyl acetate (jasmine) and linalyl acetate (lavender) are mainstays, the exploration of longer-chain, branched esters such as this compound reveals opportunities for novel effects, improved longevity, and unique textural nuances in a fragrance composition. This guide will dissect the performance of this compound in relation to its more traditional counterparts, providing the experimental framework necessary to validate its application-specific advantages.
Profiling the Acetate Esters: A Comparative Overview
A fragrance ingredient's performance is intrinsically linked to its physico-chemical properties. Before delving into experimental comparisons, it is crucial to understand the individual characteristics of our selected esters.
-
This compound: A branched-chain ester, it presents a complex, modern, and bright fruity odor profile.[4] Descriptions often include crisp apple-pear notes with nuances of banana, soft citrus, and a subtle green touch.[4][5] Its character is also described as having soft, woody-floral aspects with hints of iris, orris, and a lavender-like freshness.[6][7] This complexity makes it a versatile ingredient used to add vibrancy and a "juicy" feel to compositions, from fine fragrances to personal care products.[4]
-
Benzyl Acetate: One of the most ubiquitous esters in perfumery, benzyl acetate is prized for its intense, sweet, floral scent reminiscent of jasmine, often with fruity undertones of pear or banana.[3][8][9] It serves as a cornerstone in many floral and fruity accords, valued for its powerful lift and cost-effectiveness.[8][10]
-
Linalyl Acetate: This ester is the chemical backbone of lavender and bergamot fragrances.[1][11] Its aroma is fresh, clean, and floral, with distinct lavender and bergamot characteristics and a slightly citrusy, fruity edge.[3][11] It is extensively used to impart a natural, soothing, and refreshing quality to a wide array of products.[11]
-
Isoamyl Acetate: Known for its potent and straightforward fruity aroma, isoamyl acetate is overwhelmingly associated with the scent of banana and pear.[1][12] Its high volatility and characteristic profile make it a popular choice for creating strong, recognizable fruity top notes, particularly in tropical and gourmand fragrances.[1]
The following table summarizes the key properties of these esters, which form the basis for our subsequent experimental hypotheses.
| Property | This compound | Benzyl Acetate | Linalyl Acetate | Isoamyl Acetate |
| CAS Number | 40379-24-6[6] | 140-11-4[10] | 115-95-7[10] | 123-92-2[12] |
| Molecular Formula | C₁₁H₂₂O₂[6] | C₉H₁₀O₂ | C₁₂H₂₀O₂ | C₇H₁₄O₂ |
| Molecular Weight ( g/mol ) | 186.29[6] | 150.17 | 196.29 | 116.16 |
| Log P (Octanol/Water) | 4.1[6] | 1.96 | 3.9 | 2.26 |
| Typical Perfume Note | Top to Heart[6][7] | Top to Middle[8] | Middle[11] | Top |
| Primary Odor Description | Complex Fruity (Apple/Pear), Floral, Woody, Green[4][7] | Sweet Floral (Jasmine), Fruity (Pear/Banana)[3][9] | Floral (Lavender), Fresh, Citrus (Bergamot)[3][11] | Sweet Fruity (Banana), Solvent-like[12] |
Key Performance Metrics for Fragrance Esters
To conduct a meaningful comparison, we must define the critical performance attributes for a fragrance ingredient. Our experimental design will focus on quantifying these four pillars of performance.
-
Olfactory Profile & Purity: Beyond a simple description, the profile includes the main character, nuances, and any off-notes. Gas Chromatography-Olfactometry (GC-O) is the gold standard for this, as it allows for the sensory evaluation of individual components as they separate from a mixture.[13]
-
Volatility & Tenacity (Substantivity): Volatility dictates how quickly an ingredient evaporates (its "lift" or "diffusion"), while tenacity, or substantivity, describes how long it lasts on a substrate like skin or fabric.[14] These are influenced by vapor pressure, molecular weight, and interactions with the substrate. Headspace analysis over time is a powerful tool for quantifying this.[15]
-
Odor Impact & Detection Threshold: The Odor Detection Threshold (ODT) is the minimum concentration at which a substance can be detected by the human olfactory system.[16] A lower ODT indicates a more potent material. This metric is crucial for understanding use-efficiency and impact in a blend.
-
Formulation Stability: An ingredient's performance is moot if it degrades in the final product. Esters are susceptible to hydrolysis, especially at non-neutral pH, which can alter the scent profile and product integrity.[6][17] Stability testing under accelerated conditions is essential to predict shelf-life.[18][19]
Comparative Experimental Analysis: Methodologies
The following protocols are designed as a self-validating system to objectively compare the performance of this compound against the selected esters. The causality for each step is explained to provide a framework for robust scientific inquiry.
Logical Workflow for Comparative Analysis
The overall experimental process follows a logical path from initial characterization to application-based performance assessment.
Caption: Experimental workflow for ester comparison.
Protocol 1: Olfactory Profile Characterization via Gas Chromatography-Olfactometry (GC-O)
-
Objective: To dissect the olfactory profile of each ester, identifying primary notes, nuances, and any trace impurities that may contribute to the overall scent.
-
Rationale: GC-O provides a direct link between a chemical compound and its perceived scent, which is impossible with instrumental detectors alone.[13][20] This technique is invaluable for quality control and for understanding the subtle complexities of an aroma chemical.
-
Methodology:
-
Sample Preparation: Prepare 1% solutions of each acetate ester in high-purity ethanol.
-
Instrumentation: Utilize a Gas Chromatograph (GC) equipped with a flame ionization detector (FID) and an olfactory detection port (ODP) with a 50:50 effluent split.
-
GC Conditions:
-
Column: DB-Wax or equivalent polar column (e.g., 30m x 0.25mm x 0.25µm).
-
Injector Temperature: 250°C.
-
Oven Program: Start at 50°C, hold for 2 minutes, ramp to 240°C at 8°C/min, hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
-
Olfactory Assessment: A panel of at least three trained sensory assessors sniffs the effluent from the ODP. They record the time, intensity (on a 1-5 scale), and description of each detected odor.
-
Data Analysis: Correlate the retention times of odor events with the peaks on the FID chromatogram. Compile a list of odor descriptors for each ester's primary peak and any detected impurities.
-
Protocol 2: Volatility and Substantivity Assessment via Headspace-GC-MS
-
Objective: To quantify the evaporation rate and longevity of each ester from a standardized substrate mimicking skin.
-
Rationale: Substantivity is a critical measure of fragrance performance, especially for notes intended to last.[14] Dynamic Headspace (DHS) analysis combined with GC-MS allows for the sensitive, quantitative measurement of volatile compounds released from a surface over time, providing objective data on tenacity.[15][21]
-
Methodology:
-
Substrate Preparation: Use a skin-mimic substrate like Vitro-Skin® or a similar collagen-based film. Cut uniform discs (e.g., 2 cm diameter).
-
Sample Application: Apply 10 µL of a 5% solution of each ester in ethanol to the center of a substrate disc. Allow the ethanol to evaporate for 60 seconds.
-
Headspace Sampling: Place the disc in a 20 mL headspace vial. Samples are to be analyzed at set time points (e.g., T=0.1, 1, 2, 4, 6, and 8 hours) while being held at a constant temperature (32°C).
-
Instrumentation: Use a dynamic headspace system coupled to a GC-MS.
-
Sampling Parameters: At each time point, purge the vial with purified air or nitrogen for 5 minutes onto a sorbent trap (e.g., Tenax®).
-
GC-MS Analysis: Thermally desorb the trap and analyze the compounds via GC-MS using a standard non-polar column (e.g., DB-5ms). Quantify the peak area of each ester.
-
Data Analysis: Plot the normalized peak area of each ester against time. A slower decay curve indicates higher substantivity.
-
Protocol 3: Sensory Panel Evaluation for Odor Intensity and Hedonic Tone
-
Objective: To assess the perceived intensity and pleasantness (hedonic tone) of the esters by a trained human panel.
-
Rationale: Instrumental data must be correlated with human perception.[22] A sensory panel provides essential data on how the intensity of an odor is perceived at a given concentration and its general consumer appeal.[23]
-
Methodology:
-
Sample Preparation: Prepare smelling strips (mouillettes) by dipping them into 1% solutions of each ester in ethanol. Allow the solvent to evaporate for 30 seconds.
-
Panelists: Use a panel of 15-20 trained sensory evaluators in a controlled, odor-free environment.
-
Evaluation: Present the smelling strips to panelists in a randomized, blind order. Ask them to rate the following on a 9-point scale:
-
Odor Intensity: (1 = Not Perceptible, 9 = Extremely Strong)
-
Hedonic Tone: (1 = Extremely Unpleasant, 5 = Neutral, 9 = Extremely Pleasant)
-
-
Data Analysis: Calculate the mean and standard deviation for the intensity and hedonic scores for each ester. Use statistical analysis (e.g., ANOVA) to determine if significant differences exist between the samples.
-
Protocol 4: Stability Assessment in a Model Cosmetic Base
-
Objective: To evaluate the chemical stability of each ester in a representative cosmetic formulation under accelerated aging conditions.
-
Rationale: Product stability is non-negotiable for commercial viability.[18] Esters can hydrolyze to form an alcohol and acetic acid, the latter of which can impart a sharp, vinegary off-note.[6] Accelerated aging at elevated temperatures is a standard industry practice to predict long-term shelf-life.[19]
-
Methodology:
-
Formulation: Prepare a simple oil-in-water emulsion (a standard lotion base) with a pH of 6.5.
-
Sample Preparation: Incorporate each ester into the emulsion at a concentration of 0.5% w/w. Package the samples in sealed glass jars.
-
Aging Conditions: Store sets of samples at 40°C and at room temperature (25°C) as a control.
-
Analysis: At specified time points (T=0, 1, 2, and 3 months), analyze the samples.
-
Chemical Analysis: Perform a solvent extraction of the lotion, followed by quantitative analysis using High-Performance Liquid Chromatography (HPLC) to determine the remaining concentration of the ester.
-
Sensory Analysis: Have a trained perfumer evaluate the scent of the aged samples, specifically noting any degradation or formation of off-notes (e.g., sourness from acetic acid).
-
-
Data Analysis: Plot the percentage of remaining ester concentration versus time at 40°C. Compare the sensory evaluation notes for each sample over time.
-
Anticipated Results and Discussion
Based on the physico-chemical properties and established principles of perfumery, we can hypothesize the following outcomes from our experimental protocols.
Relationship Between Chemical Structure and Performance
Caption: Relationship between properties and performance.
-
Olfactory Profile: GC-O is expected to confirm the primary descriptors. For this compound, it will likely reveal a more complex chromatogram of odor events compared to the relatively "clean" profile of isoamyl acetate, highlighting its multifaceted character.
-
Substantivity: The headspace analysis is predicted to show a clear trend based on molecular weight and Log P.
-
Isoamyl Acetate (MW: 116.16): Highest volatility, fastest decay curve.
-
Benzyl Acetate (MW: 150.17): Moderate volatility.
-
This compound (MW: 186.29): Low volatility, slow decay curve. Its higher Log P (4.1) suggests better affinity for the lipophilic substrate, further enhancing substantivity.[6]
-
Linalyl Acetate (MW: 196.29): Lowest volatility, slowest decay curve, indicating the highest tenacity among the group.
-
| Ester | Expected Headspace Conc. at 6 hrs (Normalized) | Predicted Substantivity Ranking |
| This compound | 40-50% | 2 |
| Benzyl Acetate | 25-35% | 3 |
| Linalyl Acetate | 45-55% | 1 (Highest) |
| Isoamyl Acetate | <10% | 4 (Lowest) |
-
Sensory Perception: While isoamyl and benzyl acetate may score higher on initial intensity due to their higher volatility, this compound is expected to provide a more consistent and prolonged sensory experience. Its complex profile may receive a high hedonic score for its modern and sophisticated character.
-
Stability: All esters will show some degradation at 40°C. However, the branched structure of this compound may provide some steric hindrance to the ester linkage, potentially offering slightly improved hydrolytic stability compared to its linear counterparts. This would be a significant advantage in challenging formulations.[17]
Conclusion
The comparative analysis of this compound against benchmark acetate esters demonstrates its unique position in the perfumer's palette. While esters like isoamyl acetate provide a powerful initial burst of fruitiness and benzyl acetate offers classic floralcy, this compound presents a more complex, nuanced, and contemporary profile.
Experimental data is expected to validate that its higher molecular weight and lipophilicity translate directly to superior substantivity compared to many common fruity top-note esters. This makes it an excellent choice for perfumers looking to create a "juicy" or fresh-fruity top note that transitions smoothly into the heart of the fragrance without disappearing rapidly.[4] Its potential for enhanced stability further broadens its applicability across diverse product categories, from fine fragrance to functional perfumery in personal and home care. By employing the rigorous experimental framework outlined in this guide, formulation scientists can confidently quantify these benefits and harness the full potential of this compound.
References
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This compound (CAS N° 40379-24-6) - ScenTree . Scentree. Available at: [Link]
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This compound - Ataman Kimya . Ataman Kimya. Available at: [Link]
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Everything about the Headspace technology in the perfume industry . The Alpha Men. Available at: [Link]
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Sensory Evaluation of Perfumes: Developing Professional Skills in Olfactory Analysis . LinkedIn. Available at: [Link]
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This compound Aroma Chemical CAS# 40379-24-6 - Scent.vn . Scent.vn. Available at: [Link]
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This compound | Perfume Material - Olfactorian . Olfactorian. Available at: [Link]
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Analysis of Volatile Fragrance and Flavor Compounds by Headspace Solid Phase Microextraction and GC-MS - ACS Publications . American Chemical Society. Available at: [Link]
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Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry Analysis of Scent Profiles from Human Skin - MDPI . MDPI. Available at: [Link]
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Headspace technology - Wikipedia . Wikipedia. Available at: [Link]
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The Essential Role of Esters in the Fragrance Industry: The Makings of A Sweet Floral Symphony - Scent Journer . Scent Journer. Available at: [Link]
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Flavor and Fragrance Analysis of Consumer Products - Dynamic Headspace Compared to Some Traditional Analysis Approaches . GERSTEL, Inc. Available at: [Link]
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From craftsmanship to science: A toolbox for sensory analysis in perfumery - TimTul . TimTul. Available at: [Link]
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How Perfumes Are Tested and Rated by Experts - Fernweh Collective . Fernweh Collective. Available at: [Link]
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This compound, 40379-24-6 - The Good Scents Company . The Good Scents Company. Available at: [Link]
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This compound – Fruity/Green Acetate - MySkinRecipes . MySkinRecipes. Available at: [Link]
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Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC - NIH . National Institutes of Health. Available at: [Link]
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Sensory and molecular evaluation of fragrances - Odournet . Odournet. Available at: [Link]
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Esters: Pleasant Smelling Compounds | Organic Chemistry Explained - YouTube . YouTube. Available at: [Link]
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Scents & Science (Ch. 14): A Guide to Esters and Lactones in Perfumery - Drop of Odor . Drop of Odor. Available at: [Link]
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Stability of cosmetic formulations containing esters of vitamins E and A: chemical and physical aspects - PubMed . National Institutes of Health. Available at: [Link]
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What Makes a Fragrance Substantive? - Perfumer & Flavorist . Perfumer & Flavorist. Available at: [Link]
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Comparative Study of Odours Present in Twin Fragrances by GC-sniffing-ToFMS - Aidic . The Italian Association of Chemical Engineering. Available at: [Link]
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Gas Chromatography Olfactometry | Encyclopedia MDPI . MDPI. Available at: [Link]
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gc-olfactometry; PHASER publications - GL Sciences . GL Sciences. Available at: [Link]
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Stability of cosmetic formulations containing esters of Vitamins E and A: Chemical and physical aspects | Request PDF - ResearchGate . ResearchGate. Available at: [Link]
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The link between function and structure of esters - Aston Chemicals . Aston Chemicals. Available at: [Link]
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Concentration-detection functions for the odor of homologous n-acetate esters - PMC - NIH . National Institutes of Health. Available at: [Link]
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isoamyl acetate, 123-92-2 - The Good Scents Company . The Good Scents Company. Available at: [Link]
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Benzyl Acetate | Perfume Material - Olfactorian . Olfactorian. Available at: [Link]
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A Comparative Olfactory Guide to Isononyl Acetate Isomers for Researchers and Product Development Professionals
In the intricate world of fragrance and flavor chemistry, the isomeric form of a molecule can dramatically alter its sensory perception. This guide provides a detailed comparison of the olfactory properties of isononyl acetate isomers, offering insights for researchers, scientists, and professionals involved in drug development and consumer product formulation. While commercially available this compound is often a mixture of isomers, understanding the distinct characteristics of each is crucial for targeted scent design and application.
Introduction to this compound and Its Isomeric Complexity
This compound (C₁₁H₂₂O₂) is an acetate ester recognized for its generally pleasant, multi-faceted aroma.[1][2] It is a valuable ingredient in the fragrance industry, contributing to a wide array of scent profiles. The term "isononyl" denotes a nine-carbon branched alkyl group, which can exist in numerous isomeric forms. The specific branching pattern of the nonyl group significantly influences the molecule's interaction with olfactory receptors, leading to distinct odor profiles. This guide will focus on a comparison between the linear isomer, n-nonyl acetate, and a prominent branched isomer, 3,5,5-trimethylhexyl acetate, which is a primary component of many commercial this compound mixtures.[3] We will also consider 7-methyloctyl acetate, another branched isomer, to illustrate the impact of varied branching.
The olfactory character of acetate esters is intrinsically linked to their molecular structure.[1] Factors such as carbon chain length, degree, and position of branching all play a pivotal role in shaping the resulting aroma. For instance, linear acetates can differ significantly in their scent profiles compared to their branched counterparts.
Comparative Olfactory Profiles of this compound Isomers
| Isomer | Structure | CAS Number | Reported Olfactory Profile | Key Characteristics |
| This compound (Isomer Mixture) | Mixture of branched C9H19-O-C(O)CH3 | 40379-24-6, 58430-94-7 | Sweet, floral, fruity, woody, with violet and orris notes.[1][2][4] | A complex and versatile aroma due to the combination of different isomers. |
| 3,5,5-Trimethylhexyl Acetate | 58430-94-7 | Pleasant fruity aroma with soft, woody, and pleasing orris effects.[5][6] Hints of iris give this ingredient a soothing scent of fresh-picked flowers.[6] | A key contributor to the characteristic scent of commercial this compound. | |
| n-Nonyl Acetate | 143-13-5 | Pungent, waxy, green, and fruity.[7][8] Described as having a floral, fruity (mushroom-gardenia) odor.[8] | A distinctly different profile from the branched isomers, with more pronounced green and waxy notes. | |
| 7-Methyloctyl Acetate | Not readily available | No specific odor description found in the literature. | Based on structure-odor relationships, it is expected to have a fruity and slightly waxy profile, differing from the more complex 3,5,5-trimethylhexyl acetate. |
Key Insights from the Comparison:
-
Branching and Complexity: The highly branched structure of 3,5,5-trimethylhexyl acetate contributes to its soft, floral, and woody character with desirable orris undertones.[5][6] This complexity is often sought after in perfumery.
-
Linearity and Green Notes: The linear chain of n-nonyl acetate results in a less complex, more direct aroma with prominent green and waxy characteristics.[7][8]
-
Commercial vs. Pure Isomers: The scent of commercially available this compound is a composite of its constituent isomers, with 3,5,5-trimethylhexyl acetate often being a major component, which explains the frequent "fruity" and "woody" descriptors.
Methodologies for Olfactory Evaluation
To objectively compare the olfactory properties of this compound isomers, rigorous and standardized methodologies are essential. The two primary techniques employed in the fragrance industry are Gas Chromatography-Olfactometry (GC-O) and Sensory Panel Analysis.
Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful analytical technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[9][10] This allows for the identification of odor-active compounds in a mixture and the characterization of their specific scent.
Experimental Protocol for GC-O Analysis of this compound Isomers:
-
Sample Preparation:
-
Prepare solutions of each this compound isomer (e.g., 3,5,5-trimethylhexyl acetate, n-nonyl acetate, 7-methyloctyl acetate) in a suitable solvent (e.g., ethanol) at a concentration of 1% (v/v).
-
Ensure high purity of the isomers to avoid interferences from impurities.
-
-
Instrumentation:
-
A gas chromatograph equipped with a flame ionization detector (FID) and an olfactory detection port (ODP).
-
The column effluent is split between the FID and the ODP.
-
-
GC Conditions:
-
Column: A non-polar column (e.g., DB-5 or equivalent) is suitable for separating these isomers.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp up to 250°C at a rate of 10°C/minute, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Olfactometry:
-
A panel of trained sensory assessors sniffs the effluent from the ODP.
-
Assessors record the retention time, duration, and a detailed description of each odor detected.
-
The intensity of each odor can be rated on a scale (e.g., 0-5).
-
-
Data Analysis:
-
Correlate the retention times of the odor events with the peaks from the FID to identify the compound responsible for each scent.
-
Generate an aromagram, which is a plot of odor intensity versus retention time, for each isomer.
-
Compare the aromagrams to visualize the differences in the olfactory profiles of the isomers.
-
Causality Behind Experimental Choices:
-
The use of a non-polar column separates the isomers based on their boiling points, which is a primary physical property.
-
Splitting the effluent allows for simultaneous chemical detection (FID) and sensory evaluation (ODP), enabling direct correlation.
-
A trained sensory panel is crucial for providing consistent and reliable odor descriptions.
Diagram of the GC-O Experimental Workflow:
Caption: Workflow for GC-O analysis of this compound isomers.
Sensory Panel Analysis
A trained sensory panel provides qualitative and quantitative data on the olfactory properties of substances. A Quantitative Descriptive Analysis (QDA) is a robust method for this purpose.
Protocol for Sensory Panel Evaluation:
-
Panelist Selection and Training:
-
Select 8-12 panelists based on their olfactory acuity and ability to describe scents.
-
Train the panelists on a range of standard aroma compounds to develop a common vocabulary for odor description.
-
-
Sample Preparation and Presentation:
-
Prepare solutions of each this compound isomer at a concentration of 1% in a non-odorous solvent (e.g., diethyl phthalate).
-
Dip smelling strips into each solution for a standardized amount of time and allow the solvent to evaporate.
-
Present the smelling strips to the panelists in a randomized and blind manner in a well-ventilated, odor-free room.
-
-
Evaluation:
-
Panelists evaluate the odor of each sample at different time points (e.g., initial, 15 minutes, 1 hour) to assess the evolution of the scent (top, middle, and base notes).
-
Panelists rate the intensity of various sensory attributes (e.g., fruity, floral, woody, green, waxy) on a line scale (e.g., 0-100).
-
-
Data Analysis:
-
Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences between the isomers.
-
Generate spider web plots to visually represent the sensory profiles of each isomer.
-
Self-Validating System:
-
The use of a trained panel and standardized vocabulary ensures consistency and reliability of the results.
-
Blind and randomized presentation of samples minimizes bias.
-
Statistical analysis provides a quantitative measure of the differences between the samples.
Diagram of the Sensory Panel Workflow:
Caption: Workflow for sensory panel evaluation of this compound isomers.
Conclusion
The olfactory properties of this compound are highly dependent on its isomeric structure. While commercial this compound offers a complex and desirable aroma profile due to the interplay of its various isomers, a deeper understanding of the individual components is invaluable for precise fragrance design. The highly branched 3,5,5-trimethylhexyl acetate provides a soft, fruity, and woody character with floral nuances, whereas the linear n-nonyl acetate presents a more straightforward green and waxy profile.
For researchers and developers, the choice of this compound isomer will be dictated by the desired olfactory outcome. The methodologies of Gas Chromatography-Olfactometry and trained sensory panel analysis provide the necessary tools for a robust and objective comparison of these isomers, enabling the selection of the most suitable candidate for a specific application. This guide provides a framework for such comparative studies, emphasizing the importance of rigorous experimental design and data analysis in the field of olfactory science.
References
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Brattoli, M., Cisternino, E., Dambruoso, P. R., de Gennaro, G., Giungato, P., Mazzone, A., Palmisani, J., & Tutino, M. (2013). Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. Sensors (Basel, Switzerland), 13(12), 16758–16801. [Link]
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The Fragrance Conservatory. (n.d.). Nonyl acetate. Retrieved January 12, 2026, from [Link]
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Cosmetics Info. (n.d.). Quantitative Analysis of Cosmetic Fragrance Components. Retrieved January 12, 2026, from [Link]
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Lu, C. H., Hsieh, Y. T., & Lin, Y. C. (2021). Quantitative analysis of fragrance allergens in various matrixes of cosmetics by liquid-liquid extraction and GC-MS. Journal of Food and Drug Analysis, 29(4), 678–691. [Link]
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Lee, S., & Lee, K. (2018). Determination of fragrance allergens and their dermal sensitization quantitative risk assessment (QRA) in 107 spray perfumes. Cutaneous and Ocular Toxicology, 37(4), 329–337. [Link]
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The Good Scents Company. (n.d.). methyl (para-tolyl oxy) acetate. Retrieved January 12, 2026, from [Link]
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The Good Scents Company. (n.d.). nonyl acetate. Retrieved January 12, 2026, from [Link]
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The Fragrance Conservatory. (n.d.). 3,5,5-Trimethylhexyl acetate. Retrieved January 12, 2026, from [Link]
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Brattoli, M., Cisternino, E., & de Gennaro, G. (2014). Gas Chromatography Analysis with Olfactometric Detection (GC-O): an Innovative Approach for Chemical Characterizatio of Odor Active Volatile Organic Compounds (VOCs) Emitted from a Consumer Product. Chemical Engineering Transactions, 40, 13-18. [Link]
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PubChem. (n.d.). 3,5,5-Trimethylhexyl acetate. Retrieved January 12, 2026, from [Link]
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Api, A. M., Belsito, D., Botelho, D., Bruze, M., Burton, G. A., Jr, Buschmann, J., Dagli, M. L., Date, M., Dekant, W., Deodhar, C., Francis, M., Fryer, A. D., Jones, L., Joshi, K., La Cava, S., Lapczynski, A., Liebler, D. C., O'Brien, D., Patel, A., … Sullivan, G. (2016). RIFM fragrance ingredient safety assessment, this compound (isomer unspecified), CAS Registry Number 40379-24-6. Food and Chemical Toxicology, 110 Suppl 1, S539–S547. [Link]
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Ventos. (n.d.). This compound. Retrieved January 12, 2026, from [Link]
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The Good Scents Company. (n.d.). This compound. Retrieved January 12, 2026, from [Link]
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The Good Scents Company. (n.d.). methyl ionyl acetate. Retrieved January 12, 2026, from [Link]
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Perflavory. (n.d.). This compound. Retrieved January 12, 2026, from [Link]
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Wang, Y., & Cui, J. (2022). Synthesis of odorants in flow and their applications in perfumery. Beilstein Journal of Organic Chemistry, 18, 786–801. [Link]
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J&K Scientific. (n.d.). Nonyl acetate. Retrieved January 12, 2026, from [Link]
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PubChem. (n.d.). 7-methyloctyl acetate. Retrieved January 12, 2026, from [Link]
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A Comparative Analysis of Isononyl Acetate's Volatility in Modern Fragrance Formulations
In the intricate world of fragrance chemistry, the orchestration of scent is a delicate balance of artistry and scientific principle. The longevity, diffusion, and overall character of a perfume are profoundly influenced by the volatility of its individual components.[1][2] This guide provides an in-depth technical comparison of the relative volatility of isononyl acetate against other commonly used fragrance compounds. Designed for researchers, scientists, and fragrance development professionals, this document delves into the physicochemical properties, experimental methodologies for volatility determination, and the practical implications of these characteristics in formulation.
The Scientific Foundation of Fragrance Volatility
Volatility, in the context of fragrance science, describes the tendency of a substance to vaporize.[3] This property is intrinsically linked to a molecule's vapor pressure, which is the pressure exerted by its vapor in thermodynamic equilibrium with its condensed phases (solid or liquid) at a given temperature.[4] A higher vapor pressure at a specific temperature indicates a greater tendency for molecules to escape into the gaseous phase, and thus, a higher volatility.[5]
Several key physicochemical parameters govern the volatility of a fragrance compound:
-
Molecular Weight: Generally, molecules with lower molecular weights tend to be more volatile as they require less energy to transition into the gaseous phase.[6]
-
Boiling Point: The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure, leading to rapid evaporation.[5] A lower boiling point is indicative of higher volatility.
-
Intermolecular Forces: The strength of the forces of attraction between molecules in a liquid state, such as van der Waals forces and hydrogen bonding, significantly impacts volatility. Stronger intermolecular forces require more energy to overcome, resulting in lower vapor pressure and higher boiling points.[7][8]
-
Flash Point: While primarily a measure of flammability, the flash point—the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air—can also provide an indirect indication of volatility.
These principles are fundamental to the perfumer's art of structuring a fragrance with top, middle, and base notes, which are defined by their differing volatilities.[9] Top notes are the most volatile, providing the initial burst of scent, while base notes are the least volatile, anchoring the fragrance and providing its lasting character.
Comparative Physicochemical Data
To objectively assess the relative volatility of this compound, a comprehensive comparison of its key physicochemical properties with those of other prevalent fragrance compounds is essential. The following table summarizes this data, providing a clear quantitative foundation for understanding their evaporative behavior.
| Compound | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) | Vapor Pressure (mmHg @ 25°C) | Flash Point (°C) |
| This compound | 40379-24-6 | 186.29 | 213-215[10] | 0.158[10] | 82.78[10] |
| Linalool | 78-70-6 | 154.25 | 199[11] | 0.17[11] | 78.89 |
| Limonene | 5989-27-5 | 136.24 | 176 | 1.44 | 48 |
| Geraniol | 106-24-1 | 154.25 | 229-230[10] | ~0.2[10] | 101 |
| Benzyl Acetate | 140-11-4 | 150.17 | 206[12] | 0.164 | 102[13] |
| Ethyl Linalool | 10339-55-6 | 168.28 | 215[14][15] | 0.005[14] | 86.11[14] |
| Methyl Dihydrojasmonate (Hedione) | 24851-98-7 | 226.31 | 302[12] | 0.000245 (@23°C)[12] | 148[12] |
| Vanillin | 121-33-5 | 152.15 | 285[2] | 0.00194[16] | 147[16] |
| Linalyl Acetate | 115-95-7 | 196.29 | 220[14] | 0.116[14] | 94[14] |
| Terpineol | 8000-41-7 | 154.25 | 213-218[10] | ~0.01 | 87 |
| Eugenol | 97-53-0 | 164.20 | 253[11][17] | 0.022[11][17] | 112[11][17] |
| Citronellol | 106-22-9 | 156.27 | 224[18] | ~0.009 (@20°C)[18] | 101 |
| Galaxolide | 1222-05-5 | 258.40 | 304[14] | 0.000143 (@23°C)[14] | >100[14] |
| Iso E Super | 54464-57-2 | 234.38 | 290[11] | 0.0015 (@23°C)[11] | 134[11] |
| Ambroxan | 6790-58-5 | 236.40 | 318[17][19] | 0.0090[17] | 161[17] |
| Coumarin | 91-64-5 | 146.14 | 301.7[15] | 0.00098 | 162 |
Note: Data is compiled from various sources and may represent estimated or typical values. Slight variations may exist between different isomers and measurement conditions.
From this data, this compound, with a boiling point of 213-215 °C and a vapor pressure of 0.158 mmHg at 25°C, can be classified as a middle note in the fragrance pyramid. Its volatility is comparable to other esters like linalyl acetate and benzyl acetate, as well as terpenoids such as terpineol. It is less volatile than top notes like limonene but significantly more volatile than base notes such as Galaxolide, Iso E Super, and Ambroxan, which are characterized by their high molecular weights, high boiling points, and very low vapor pressures.
Experimental Determination of Relative Volatility
To empirically validate and compare the volatility of fragrance compounds, several analytical techniques are employed. These methods provide quantitative data on the rate of evaporation and the composition of the vapor phase above a sample.
Gas Chromatography-Mass Spectrometry (GC-MS) with Headspace Analysis
Headspace GC-MS is a powerful technique for analyzing the volatile organic compounds (VOCs) present in the vapor phase above a liquid or solid sample.[20] This method directly measures the compounds that have evaporated, providing a snapshot of the fragrance's "scent profile" at a given time and temperature.
Experimental Protocol: Dynamic Headspace GC-MS
This protocol outlines a standardized method for the dynamic headspace analysis of fragrance compounds.
-
Sample Preparation:
-
Accurately weigh 100 mg of the fragrance compound into a 20 mL headspace vial.
-
Seal the vial with a PTFE-lined septum and aluminum crimp cap.
-
Prepare a series of vials for each compound to be tested, including a blank (empty vial).
-
-
Dynamic Headspace Sampling:
-
Place the vials in the autosampler of a dynamic headspace system.
-
Incubation: Equilibrate the vial at a controlled temperature (e.g., 37°C to simulate skin temperature) for a set period (e.g., 15 minutes).
-
Purging: Purge the headspace of the vial with a constant flow of an inert gas (e.g., helium at 50 mL/min) for a defined time (e.g., 5 minutes).
-
Trapping: The purged volatiles are collected onto an adsorbent trap (e.g., Tenax® TA).
-
-
Thermal Desorption and GC-MS Analysis:
-
The trap is rapidly heated (e.g., to 250°C) to desorb the trapped analytes.
-
The desorbed compounds are transferred to the GC injection port.
-
GC Parameters:
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
-
Data Analysis:
-
Identify the compounds by comparing their mass spectra with a reference library (e.g., NIST).
-
Quantify the relative abundance of each compound by integrating the peak area in the total ion chromatogram (TIC).
-
Compare the peak areas of different fragrance compounds to assess their relative volatility under the tested conditions.
-
Caption: Isothermal Thermogravimetric Analysis (TGA) Workflow for Fragrance Evaporation.
Sensory Analysis
While instrumental techniques provide objective data, sensory analysis is crucial for understanding the perceived volatility and longevity of a fragrance. Trained sensory panels can evaluate the intensity and character of a scent over time, providing valuable data that correlates with the instrumental measurements.
Experimental Protocol: Sensory Evaluation of Fragrance Longevity
This protocol is based on guidelines from ISO and ASTM for sensory analysis. [10][21][22]
-
Panelist Selection and Training:
-
Select a panel of at least 10 trained sensory assessors who have been screened for their olfactory acuity and ability to discriminate between different scents.
-
Train the panelists on the specific fragrance descriptors and intensity scales to be used.
-
-
Sample Preparation and Application:
-
Prepare solutions of the fragrance compounds in a neutral solvent (e.g., ethanol) at a standardized concentration (e.g., 10% w/w).
-
Apply a controlled amount of each solution (e.g., 0.1 mL) to a designated area on a fragrance blotter or the forearm of each panelist.
-
-
Sensory Evaluation:
-
Panelists evaluate the fragrance intensity at specified time intervals (e.g., immediately after application, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 6 hr).
-
Intensity is rated on a labeled magnitude scale (e.g., from 0 = no scent to 10 = extremely strong).
-
Panelists also provide descriptive analysis of the scent character at each time point.
-
-
Data Analysis:
-
Calculate the mean intensity scores for each fragrance at each time point.
-
Plot the mean intensity as a function of time to create a fragrance evaporation curve.
-
Statistically analyze the data to determine significant differences in perceived longevity between the fragrance compounds.
-
Caption: Sensory Analysis Workflow for Fragrance Longevity Evaluation.
Discussion and Implications for Fragrance Formulation
The comparative data and experimental methodologies presented in this guide demonstrate that this compound possesses a moderate volatility, positioning it firmly as a middle note in fragrance compositions. Its evaporation profile allows it to bridge the gap between the fleeting top notes and the enduring base notes, contributing to the heart and character of a fragrance.
The choice to incorporate this compound into a formulation should be guided by its specific volatility characteristics in relation to the other ingredients. For instance, when paired with highly volatile citrus or green top notes, this compound can help to extend their perceived presence. Conversely, when used alongside tenacious base notes like musks and woods, it can provide a lifting and brightening effect, preventing the overall fragrance from becoming too heavy or cloying.
The experimental protocols detailed herein provide a robust framework for the empirical evaluation of this compound's performance in various formulations. By conducting these analyses, fragrance chemists can gain a deeper understanding of how this compound interacts with other ingredients and how its volatility is influenced by the product matrix (e.g., lotion, shampoo, fine fragrance). This data-driven approach is essential for optimizing fragrance performance and ensuring a consistent and desirable sensory experience for the consumer.
Conclusion
The relative volatility of this compound is a key determinant of its role and performance in fragrance compositions. Its physicochemical properties place it in the category of a middle note, offering a balance of diffusive character and longevity. The experimental methods of headspace GC-MS, TGA, and sensory analysis provide a comprehensive toolkit for the quantitative and qualitative assessment of its volatility. A thorough understanding of these principles and techniques empowers fragrance development professionals to make informed decisions in the creation of innovative and high-performing scented products.
References
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The Good Scents Company. (n.d.). This compound. Retrieved from [Link]
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OSHA. (n.d.). BENZYL ACETATE. Retrieved from [Link]
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The Good Scents Company. (n.d.). Ethyl linalool. Retrieved from [Link]
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ScenTree. (n.d.). Eugenol (CAS N° 97-53-0). Retrieved from [Link]
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Wikipedia. (n.d.). Coumarin. Retrieved from [Link]
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National Toxicology Program. (1997). Nomination Background: Citronellol (CASRN: 106-22-9). Retrieved from [Link]
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ISO. (2018). ISO 13301:2018 Sensory analysis — Methodology — General guidance for measuring odour, flavour and taste detection thresholds by a three-alternative forced-choice (3-AFC) procedure. Retrieved from [Link]
-
Lab Blog. (2024, October 24). Laboratory assay of galaxolide: techniques and results. Retrieved from [Link]
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House of Sultan. (2026, January 25). Molecular Weight: The Science Behind Perfume Longevity. Retrieved from [Link]
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ASTM International. (2019). E679-19 Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits. Retrieved from [Link]
-
ResearchGate. (2018). Physicochemical properties, antioxidant and anti-inflammatory activities of coumarin-carbonodithioate hybrids. Retrieved from [Link]
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Crafter's Choice. (2017, March 3). The Science of Scent. Retrieved from [Link]
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St. Croix Sensory, Inc. (n.d.). Standardized Odor Measurement Practices for Air Quality Testing. Retrieved from [Link]
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ScenTree. (n.d.). Hedione® (CAS N° 24851-98-7). Retrieved from [Link]
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PubChem. (n.d.). Galaxolide. Retrieved from [Link]
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PubChem. (n.d.). Coumarin. Retrieved from [Link]
- Jellinek, J. S. (1975). The effect of intermolecular forces on perceived odors. In The Use of Fragrance in Consumer Products (pp. 1-15). John Wiley & Sons.
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IFF. (n.d.). Iso E Super®. Retrieved from [Link]
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Journal of Applied Pharmaceutical Science. (2011). Coumarin: Chemical and Pharmacological Profile. Retrieved from [Link]
- The Merck Index Online. (n.d.). Iso E Super®.
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Quora. (2022, September 10). What makes a substance volatile? Why is perfume volatile?. Retrieved from [Link]
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ScenTree. (n.d.). Ambroxan® (CAS N° 6790-58-5). Retrieved from [Link]
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iTeh Standards. (n.d.). ISO 13301:2018. Retrieved from [Link]
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SIS. (n.d.). Sensory analysis - Methodology - General guidance for measuring odour, flavour and taste detection thresholds by a three-alternative forced-choice (3-AFC) procedure ISO 13301. Retrieved from [Link]
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Umbrex. (n.d.). Fragrance and Sensory Appeal Testing. Retrieved from [Link]
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Quora. (2016, October 7). How do intermolecular forces affect the rates of evaporation of a substance?. Retrieved from [Link]
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The Good Scents Company. (n.d.). ambroxan. Retrieved from [Link]
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PubChem. (n.d.). Ambrox. Retrieved from [Link]
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Grupo Biomaster. (n.d.). Fragrance Profiling of Consumer Products using a Fully Automated Dynamic Headspace System. Retrieved from [Link]
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VIOLA Pharmaceutical Factory. (2025, May 7). Volatility is the ability of a substance to evaporate. Retrieved from [Link]
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The University of Melbourne. (n.d.). TGA-N-v1.0 - STANDARD OPERATING PROCEDURE. Retrieved from [Link]
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PubMed. (2025, June 17). Exploring the impact of fragrance molecular and skin properties on the evaporation profile of fragrances. Retrieved from [Link]
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Ingenieria Analitica Sl. (n.d.). Dynamic Headspace Analysis of Fragrance Products. Retrieved from [Link]
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Western Washington University. (n.d.). TGA Standard Operating Procedures. Retrieved from [Link]
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The Analytical Scientist. (n.d.). Flavor and Fragrance Analysis II Using Dynamic Headspace by PAL System. Retrieved from [Link]
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Scentspiracy. (n.d.). Iso E Super® (54464-57-2) – Premium Synthetic Ingredient for Perfumery. Retrieved from [Link]
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Evaporation and Intermolecular Attractions. (2024, November 20). Retrieved from [Link]
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TA Instruments. (2022, April 22). Standard Operating Procedure TA Instruments SDT-Q600 TGA/DSC. Retrieved from [Link]
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The Analytical Scientist. (n.d.). Flavor and Fragrance Analysis II Using Dynamic Headspace by PAL System. Retrieved from [Link]
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California Air Resources Board. (n.d.). Standard Operating Procedure for the Total Volatile Measurement of Consumer Products. Retrieved from [Link]
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MDPI. (2018). Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry Analysis of Scent Profiles from Human Skin. Retrieved from [Link]
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A Comparative Guide to the Stability of Isononyl Acetate and Its Structural Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Ester Stability
Esters are a pivotal class of organic compounds, widely utilized for their pleasant aromas and solvent properties. Isononyl acetate, in particular, is a valuable fragrance ingredient. However, the utility of an ester is fundamentally linked to its stability. Degradation through pathways such as hydrolysis, thermal decomposition, and oxidation can lead to loss of efficacy, alteration of sensory profiles, and the formation of undesirable byproducts. Understanding the relative stability of this compound and its structural isomers—n-nonyl acetate and 3,5,5-trimethylhexyl acetate—is therefore critical for ensuring product quality and shelf-life.
This guide will explore the theoretical underpinnings of ester stability, focusing on how structural isomerism, particularly the degree of branching in the alcohol moiety, impacts reactivity. This theoretical framework will be complemented by a discussion of experimental methodologies to quantify these differences.
Structural Isomers of this compound: A Comparative Overview
The term "this compound" often refers to a mixture of isomers, with 3,5,5-trimethylhexyl acetate being a prominent example. For a comprehensive comparison, we will consider three key isomers:
-
n-Nonyl Acetate: A linear-chain ester, serving as our baseline for comparison.
-
This compound (7-methyloctyl acetate): A moderately branched isomer.
-
3,5,5-Trimethylhexyl Acetate: A highly branched isomer, often a primary component of commercial this compound[1][2].
Caption: Molecular structures of n-nonyl acetate, this compound, and 3,5,5-trimethylhexyl acetate.
Theoretical Framework for Stability: The Role of Steric Hindrance
The stability of an ester is significantly influenced by steric hindrance around the carbonyl group. Bulky alkyl groups near the reaction site can physically obstruct the approach of nucleophiles (like water or hydroxide ions) or radical species, thereby slowing down degradation reactions[3][4].
Hydrolytic Stability
Ester hydrolysis, the cleavage of the ester bond by water, can be catalyzed by acids or bases[5][6]. The rate-determining step in base-catalyzed hydrolysis involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon.
-
n-Nonyl Acetate: The linear alkyl chain presents minimal steric hindrance, allowing for relatively easy access of the hydroxide ion to the carbonyl carbon.
-
This compound & 3,5,5-Trimethylhexyl Acetate: The branched alkyl chains, particularly the bulky 3,5,5-trimethylhexyl group, create significant steric hindrance. This "shielding" of the carbonyl group is expected to decrease the rate of nucleophilic attack, thus increasing the hydrolytic stability compared to the linear isomer[4]. While direct comparative data is scarce, studies on other esters have consistently shown that increased branching in the alcohol moiety leads to a slower rate of hydrolysis. For instance, the hydrolysis rate of 1-methylpentyl ester is ten times lower than that of the less branched 4-methylpentyl ester[4].
Caption: Steric hindrance affecting the transition state of ester hydrolysis.
Thermal Stability
Thermal decomposition of esters can occur through various mechanisms, often initiated by the cleavage of the C-O bond. The stability of the resulting carbocation or radical intermediate plays a crucial role. More substituted, and thus more stable, carbocations are generally formed more readily. However, in the context of thermal degradation of polymers, branching has been shown to potentially decrease thermal stability in some cases by introducing more tertiary hydrogens which are more susceptible to abstraction[7]. Without direct experimental data from techniques like Thermogravimetric Analysis (TGA), a definitive comparison is difficult. However, it is plausible that the highly branched structure of 3,5,5-trimethylhexyl acetate might have a slightly lower onset of thermal decomposition compared to its linear isomer.
Oxidative Stability
Oxidative degradation is often initiated by the abstraction of a hydrogen atom to form a radical. Tertiary hydrogens are more susceptible to abstraction than secondary or primary hydrogens.
-
n-Nonyl Acetate: Possesses only primary and secondary hydrogens.
-
This compound & 3,5,5-Trimethylhexyl Acetate: Contain tertiary hydrogens in their branched structures, which are more easily abstracted. This suggests that the branched isomers may be more susceptible to the initiation of oxidative degradation.
However, the subsequent propagation steps are complex and also subject to steric effects. Bulky groups can hinder the approach of oxygen and peroxy radicals, potentially slowing the overall oxidation process.
Experimental Data and Comparison
| Stability Parameter | n-Nonyl Acetate (Linear) | This compound (Moderately Branched) | 3,5,5-Trimethylhexyl Acetate (Highly Branched) | Rationale |
| Hydrolytic Stability | Lower | Higher | Highest | Increased steric hindrance around the carbonyl group impedes nucleophilic attack by water or hydroxide ions[3][4]. |
| Thermal Stability | Potentially Higher | Potentially Lower | Potentially Lower | Branched structures may have lower thermal stability due to the presence of more easily cleaved tertiary C-H bonds[7]. |
| Oxidative Stability | Potentially Higher | Potentially Lower | Potentially Lower | The presence of tertiary hydrogens in branched isomers provides more susceptible sites for radical initiation[8]. |
Experimental Protocols for Stability Assessment
To empirically determine the stability of this compound and its isomers, the following experimental protocols are recommended.
Accelerated Hydrolytic Stability Testing
This method is designed to assess the resistance of the esters to hydrolysis under basic conditions at an elevated temperature.
Protocol:
-
Preparation of Solutions:
-
Prepare a 0.1 M solution of each ester isomer in a suitable inert solvent (e.g., acetonitrile).
-
Prepare a 0.1 M aqueous solution of sodium hydroxide (NaOH).
-
-
Reaction Setup:
-
In a series of sealed vials, mix 5 mL of the ester solution with 5 mL of the NaOH solution.
-
Place the vials in a temperature-controlled water bath or oven set to 50°C.
-
-
Time-Point Sampling:
-
At predetermined time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours), remove a vial for each isomer.
-
Immediately quench the reaction by adding 1 mL of 1 M hydrochloric acid (HCl) to neutralize the NaOH.
-
-
Quantification of Degradation:
-
Extract the remaining ester from the aqueous solution using a suitable organic solvent (e.g., hexane).
-
Analyze the organic extract using Gas Chromatography with Flame Ionization Detection (GC-FID) to quantify the concentration of the remaining ester.
-
The percentage of degradation can be calculated by comparing the peak area of the ester at each time point to the initial peak area at time zero.
-
Caption: Workflow for accelerated hydrolytic stability testing.
Thermal Stability Analysis
Thermogravimetric Analysis (TGA) is employed to determine the thermal decomposition profile of the esters.
Protocol:
-
Instrument Setup:
-
Calibrate the TGA instrument according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Place a small, accurately weighed sample (5-10 mg) of the ester into a TGA pan.
-
-
TGA Measurement:
-
Heat the sample from ambient temperature to 600°C at a constant heating rate (e.g., 10°C/min) under an inert nitrogen atmosphere.
-
-
Data Analysis:
-
Plot the percentage of weight loss as a function of temperature.
-
Determine the onset temperature of decomposition (the temperature at which significant weight loss begins) for each isomer. A lower onset temperature indicates lower thermal stability.
-
Oxidative Stability Assessment (Rancimat Method)
The Rancimat method is an accelerated aging test that measures the oxidative stability of organic compounds.
Protocol:
-
Instrument Setup:
-
Set up the Rancimat instrument according to the manufacturer's protocol.
-
-
Sample Preparation:
-
Accurately weigh 3 g of the ester sample into the reaction vessel.
-
-
Oxidation Test:
-
Heat the sample to a specified temperature (e.g., 110°C) while bubbling a constant stream of purified air through it.
-
The volatile oxidation products are passed into a measuring vessel containing deionized water, and the change in conductivity is continuously monitored.
-
-
Data Analysis:
-
The induction time is the time until a rapid increase in conductivity is observed, indicating the onset of significant oxidation. A longer induction time signifies greater oxidative stability.
-
Conclusion
The stability of this compound and its structural isomers is intrinsically linked to their molecular architecture. The principles of steric hindrance provide a robust framework for predicting their relative stability:
-
Hydrolytic Stability: Highly branched isomers like 3,5,5-trimethylhexyl acetate are expected to exhibit superior hydrolytic stability compared to their linear counterpart, n-nonyl acetate, due to the steric shielding of the ester functional group.
-
Thermal and Oxidative Stability: The presence of tertiary hydrogens in branched isomers may render them more susceptible to initiation of thermal and oxidative degradation.
For applications where hydrolytic stability is paramount, branched isomers of this compound are likely the preferred choice. Conversely, in environments with high thermal or oxidative stress, the linear n-nonyl acetate may offer advantages. The experimental protocols detailed in this guide provide a comprehensive framework for quantifying these stability differences, enabling informed selection of the most appropriate isomer for a given application.
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Chemistry LibreTexts. 15.9: Hydrolysis of Esters. Available from: [Link]
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Chemguide. HYDROLYSING ESTERS. Available from: [Link]
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A Guide to Inter-Laboratory Cross-Validation for the Analysis of Isononyl Acetate
This guide provides a comprehensive framework for establishing and executing an inter-laboratory cross-validation study for the analysis of Isononyl acetate. Designed for researchers, analytical scientists, and quality assurance professionals, this document moves beyond a simple recitation of steps to explain the scientific rationale behind the protocol. Our objective is to ensure that analytical methods for this compound are not only accurate and precise within a single laboratory but are also reproducible across multiple sites, a critical requirement for regulatory submissions, global manufacturing, and collaborative research.
The Imperative for Cross-Validation
This compound, an ester primarily used as a fragrance ingredient and flavoring agent, requires precise quantification to ensure product quality, safety, and consistency.[1][2] While a single laboratory may develop a fully validated analytical method according to guidelines like those from the International Council for Harmonisation (ICH), its true robustness is only confirmed when challenged in different environments.[3][4] Inter-laboratory validation, also known as a collaborative study, serves as the ultimate test of a method's reproducibility—its ability to provide consistent results when performed by different analysts, on different instruments, and in different locations.
This process is governed by internationally recognized standards, such as those from ISO and ASTM, which provide a statistical framework for assessing the performance of a test method across multiple laboratories.[5][6][7] The primary outputs of such a study are the repeatability standard deviation (within-lab variability) and the reproducibility standard deviation (between-lab variability), which are crucial for setting realistic specifications and understanding the overall uncertainty of the measurement.[8][9]
The Analytical Cornerstone: A Validated GC-FID Method
Before a cross-validation study can commence, a robust, single-laboratory validated analytical method is required. Gas chromatography with a flame ionization detector (GC-FID) is a highly suitable technique for analyzing volatile organic compounds like this compound due to its high sensitivity and wide linear range.[10][11][12]
The FID operates by pyrolyzing the analyte as it elutes from the GC column in a hydrogen-fueled flame.[13] This process generates ions, creating a current that is proportional to the amount of carbon-containing compound being burned.[14] The resulting signal is measured to quantify the analyte.[10]
Experimental Protocol: GC-FID Analysis of this compound
This protocol outlines a standard method that can be adopted and validated by each participating laboratory.
Objective: To accurately quantify this compound in a given matrix (e.g., a fragrance oil base).
Instrumentation & Consumables:
-
Gas Chromatograph with FID detector
-
Autosampler
-
GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column
-
Carrier Gas: Helium or Hydrogen, high purity
-
Gases for FID: Hydrogen and Air, high purity
-
Vials: 2 mL amber glass with PTFE-lined septa
-
Solvent: Acetonitrile or other suitable solvent.[15]
-
Reference Standard: this compound (purity >99%)
-
Internal Standard (IS): e.g., Tridecane or another suitable non-interfering compound.
GC-FID Operating Conditions:
-
Inlet Temperature: 280 °C
-
Injection Mode: Split (e.g., 30:1 ratio)[15]
-
Injection Volume: 1 µL
-
Carrier Gas Flow: 1.2 mL/min (Constant Flow)
-
Oven Temperature Program:
-
Initial Temperature: 80 °C, hold for 1 minute
-
Ramp: 15 °C/min to 250 °C
-
Hold: 5 minutes
-
-
Detector Temperature: 300 °C
-
Detector Gas Flows:
-
Hydrogen: 30 mL/min
-
Air: 300 mL/min
-
Makeup Gas (Helium or Nitrogen): 25 mL/min
-
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound and the internal standard in the chosen solvent. Create a series of calibration standards (e.g., 5 levels) covering the expected concentration range of the samples.
-
Sample Preparation: Accurately weigh a portion of the sample matrix and dilute it with the solvent containing the internal standard to a concentration within the calibration range.
-
System Suitability: Before analysis, inject a mid-level standard five times. The relative standard deviation (RSD) of the peak area ratio (analyte/IS) should be ≤ 2%.
-
Analysis Sequence: Run the solvent blank, calibration standards, and then the prepared samples.
-
Data Processing: Integrate the peaks for this compound and the internal standard. Construct a calibration curve by plotting the peak area ratio against the concentration ratio. Determine the concentration of this compound in the samples using the regression equation.
Designing the Inter-Laboratory Study
The design of the study is critical for obtaining meaningful data. The process should be coordinated by a central, impartial body and follow established guidelines such as ASTM E691.[6][16][17]
Protocol for Inter-Laboratory Cross-Validation
Objective: To determine the repeatability (sr) and reproducibility (sR) of the this compound GC-FID method across multiple laboratories.
Steps:
-
Recruit Participants: Identify a sufficient number of competent laboratories (ideally 8-10) to participate in the study.
-
Prepare Homogenous Samples: The coordinating laboratory will prepare a large, homogenous batch of a representative sample matrix containing a known concentration of this compound. This batch will be subdivided into identical samples for distribution.
-
Sample Distribution: Distribute the samples, along with the validated analytical method, a high-purity this compound reference standard, and the internal standard, to each participating laboratory. Samples should be sent under conditions that ensure their stability.
-
Instruction and Protocol: Provide a detailed protocol document that specifies every aspect of the analysis, including sample preparation, instrument conditions, calibration procedures, and the number of replicate analyses to perform (e.g., n=3).
-
Blind Analysis: Each laboratory will analyze the sample on two separate days, performing the specified number of replicates each day, treating it as a routine sample. The results are then reported back to the coordinating laboratory.
-
Data Collection & Analysis: The coordinating laboratory collects all raw data and calculated results. The data is then analyzed statistically according to standards like ASTM E691 or ISO 5725 to calculate key precision metrics.[5][6][18]
Visualizing the Cross-Validation Workflow
A clear workflow ensures all participants understand the sequence of events and their respective responsibilities.
Caption: Workflow for the this compound Inter-Laboratory Cross-Validation Study.
Data Analysis and Interpretation
Upon receiving results from all laboratories, the data must be scrutinized for consistency before calculating the final precision statistics. ASTM E691 provides diagnostic tools for this purpose, including the h and k statistics.[6] The h-statistic compares the average result from each laboratory to the overall average, flagging labs with potential systemic bias. The k-statistic compares the within-laboratory variability of each lab to the overall within-lab variability, flagging labs with unusually high or low precision.
Once outliers are investigated and addressed, the repeatability standard deviation (sr) and reproducibility standard deviation (sR) are calculated.
Example Data Summary
The table below presents hypothetical results from a 5-laboratory study to illustrate the data structure.
| Laboratory | Replicate 1 (% w/w) | Replicate 2 (% w/w) | Replicate 3 (% w/w) | Mean (% w/w) | Std. Dev. (s) |
| Lab 1 | 5.12 | 5.15 | 5.11 | 5.127 | 0.021 |
| Lab 2 | 5.25 | 5.21 | 5.23 | 5.230 | 0.020 |
| Lab 3 | 5.09 | 5.05 | 5.10 | 5.080 | 0.026 |
| Lab 4 | 5.18 | 5.16 | 5.21 | 5.183 | 0.025 |
| Lab 5 | 5.22 | 5.28 | 5.25 | 5.250 | 0.030 |
| Overall | 5.174 | ||||
| sr | 0.025 | ||||
| sR | 0.075 |
This data is for illustrative purposes only.
From this analysis, the repeatability standard deviation (sr) represents the expected variation between replicate results within a single lab under normal operating conditions. The reproducibility standard deviation (sR) is a larger value that includes both the within-lab variability and the variability between different labs. This value is paramount for establishing universal specifications for a product or material.
Conclusion and Best Practices
A successful inter-laboratory cross-validation study provides invaluable data, instilling confidence in an analytical method's transferability and robustness. It demonstrates that the method is fit for its intended purpose across the environments where it will be used.[4][19]
Key Best Practices:
-
A Well-Defined Protocol: The single most important factor is a clear, unambiguous analytical protocol that minimizes opportunities for deviation.
-
Homogenous Sample Material: The integrity of the entire study rests on the quality and homogeneity of the distributed test samples.
-
Competent Laboratories: Participants should have demonstrable experience with the analytical technique being used.
-
Open Communication: An open line of communication between the coordinating lab and participants is essential for resolving issues promptly.
-
Adherence to Standards: Following established guidelines like ASTM E691 or ISO 5725 ensures the statistical validity and regulatory acceptability of the results.[5][6]
By adhering to these principles, organizations can ensure that their analytical data for this compound is reliable, reproducible, and defensible, supporting global product development and quality control.
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U.S. Food and Drug Administration. "Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry." September 17, 2021. [Link]
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The ANSI Blog. "ISO 5725-2:2019 – Accuracy Method For Repeatability." Accessed January 12, 2026. [Link]
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European Medicines Agency. "ICH Q2(R2) Guideline on validation of analytical procedures." December 14, 2023. [Link]
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IUPAC. "HARMONIZED GUIDELINES FOR SINGLE- LABORATORY VALIDATION OF METHODS OF ANALYSIS." 2002. [Link]
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AMSbiopharma. "ICH Guidelines for Analytical Method Validation Explained." July 22, 2025. [Link]
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Lab Manager Magazine. "ICH and FDA Guidelines for Analytical Method Validation." September 2, 2025. [Link]
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CORESTA. "analysis of organic acetates in e-vapor products by gc-ms/ms." Accessed January 12, 2026. [Link]
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ResearchGate. "RIFM fragrance ingredient safety assessment, this compound (isomer unspecified), CAS Registry Number 40379-24-6." December 2018. [Link]
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PerfumersWorld. "this compound." Accessed January 12, 2026. [Link]
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A Comparative Guide to GC Column Selection for the Analysis of Isononyl Acetate
This guide provides an in-depth comparison of Gas Chromatography (GC) column performance for the analysis of Isononyl acetate, a key fragrance ingredient. Designed for researchers, scientists, and quality control professionals, this document delves into the scientific principles of column selection, presents comparative data, and offers expert recommendations to optimize analytical methods.
Introduction: The Analytical Challenge of this compound
This compound is a widely used fragrance compound valued for its sweet, fruity, and floral notes.[1] As an ester, it is amenable to analysis by gas chromatography. However, the term "isononyl" refers to a mixture of C9 branched-chain isomers, primarily 3,5,5-trimethylhexyl acetate.[2][3] This isomeric complexity presents a significant analytical challenge, as different isomers may possess distinct odor profiles or properties. Furthermore, accurate quantification is crucial for quality control and formulation consistency.[4] Therefore, selecting the appropriate GC capillary column is paramount for achieving the desired separation and analytical accuracy.[5]
The primary goal in the GC analysis of this compound is often twofold:
-
Purity Assessment: To quantify the total this compound content.
-
Isomer Profiling: To separate and identify the individual isomers present in the mixture.
The choice of GC column stationary phase directly dictates the selectivity and success of these objectives.[6] This guide will compare the performance of two common, yet fundamentally different, stationary phases: a non-polar phase and a polar phase.
Pillar 1: The Science of GC Column Selection
The separation of compounds in gas chromatography is governed by the interactions between the analytes and the stationary phase coated on the inside of the capillary column.[6] The principle of "like dissolves like" is the cornerstone of column selection.[7]
-
Non-Polar Columns: These columns, typically featuring a 5% phenyl / 95% methylpolysiloxane stationary phase (e.g., DB-5, HP-5ms), separate compounds primarily based on their boiling points and van der Waals interactions.[7][8] Non-polar analytes have higher solubility in these phases, leading to greater retention.[8] They are known for their robustness and high thermal stability.[9]
-
Polar Columns: These columns utilize stationary phases like polyethylene glycol (PEG), often referred to as WAX columns (e.g., DB-WAX, HP-INNOWax). Separation on these phases is governed by more specific interactions, including dipole-dipole forces and hydrogen bonding.[7] Polar columns excel at separating compounds with similar boiling points but different polarities, and are particularly effective for resolving positional and geometric isomers.[10][11] However, they generally have lower maximum operating temperatures compared to non-polar columns.[12]
For an ester like this compound, a non-polar column will separate the isomers based on subtle differences in their boiling points. In contrast, a polar WAX column can offer a different selectivity based on the accessibility of the polar ester group, potentially providing better resolution of structurally similar isomers.[13]
Pillar 2: Comparative Performance Analysis
To illustrate the performance differences, we present data from a hypothetical but scientifically grounded experimental comparison of two industry-standard column types for the analysis of a commercial this compound sample.
A standard solution of this compound (1000 ppm in hexane) was analyzed on two different GC systems, each equipped with a different column but using otherwise identical parameters to ensure a valid comparison.
-
Gas Chromatograph: Agilent 7890A GC with Flame Ionization Detector (FID)
-
Injection: 1 µL split injection (100:1) at 250°C
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Oven Program: 50°C (hold 1 min), ramp at 10°C/min to 240°C, hold 5 min
-
Detector: FID at 260°C
-
Column A: Non-Polar DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Column B: Polar DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness)
The following diagram illustrates the general experimental workflow.
Caption: Standard workflow for GC-FID analysis of this compound.
The performance of each column was evaluated based on retention time (t R ), peak asymmetry (A s ) for the main isomer, and the resolution (R s ) between the two most prominent isomer peaks.
| Parameter | Column A: Non-Polar (DB-5) | Column B: Polar (DB-WAX) | Expert Commentary |
| Retention Time (t R ) of Main Isomer | 10.25 min | 12.81 min | The polar WAX column retains the ester for a longer time due to dipole-dipole interactions, demonstrating stronger analyte-phase interaction. |
| Peak Asymmetry (A s ) | 1.05 | 1.15 | The non-polar DB-5 column shows slightly better peak shape, which is typical for robust, general-purpose phases. |
| Isomer Resolution (R s ) | 1.2 (Partial Co-elution) | 2.5 (Baseline Separation) | The WAX column provides superior resolution of the isomers, showcasing its different selectivity mechanism which is critical for isomer profiling.[10][14] |
| Column Bleed at 240°C | Low | Moderate | The DB-5 exhibits lower column bleed at the final temperature, indicating higher thermal stability.[9] |
The non-polar DB-5 column provided a faster analysis with excellent peak symmetry. However, it failed to achieve baseline separation of the major isomers, which would be problematic for applications requiring individual isomer quantification. This performance is suitable for rapid purity checks where only the total acetate content is of interest.
The polar DB-WAX column demonstrated its superior resolving power for this application.[12] While the analysis time was longer and peak symmetry was slightly inferior, it achieved baseline resolution of the key isomers. This is a direct result of the specific dipole-dipole interactions between the polar ester group of the analyte and the polyethylene glycol stationary phase.[11] This level of separation is essential for detailed isomer profiling, research, and advanced quality control. The moderate column bleed is a known trade-off for the enhanced selectivity of polar phases.
Pillar 3: Recommendations and Best Practices
The optimal GC column for this compound analysis is dictated entirely by the analytical objective. The following decision-making diagram summarizes the selection logic.
Caption: Decision tree for selecting a GC column for this compound analysis.
For Routine Quality Control (Total Purity): A non-polar column like a DB-5 or HP-5ms is recommended.
-
Rationale: These columns offer fast analysis times, high durability, lower column bleed, and adequate performance for quantifying the total this compound content when isomer separation is not required.
For Isomer Profiling and R&D: A polar column such as a DB-WAX or HP-INNOWax is the superior choice.
-
Rationale: The unique selectivity of the PEG phase is necessary to resolve the structurally similar isomers of this compound.[11] This is critical for understanding the detailed composition of the fragrance material, which can impact its final scent profile.
References
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Evaluation of New Stationary Phases for the Separation of Fatty Acid Methyl Esters. ResearchGate. [Link]
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Comparison of GC stationary phases for the separation of fatty acid methyl esters in biodiesel fuels. PubMed. [Link]
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Quality Control of Fragrance Samples by GC-FID: Method Transfer from the Agilent 7890 GC to the Agilent Intuvo 9000 GC. Agilent Technologies. [Link]
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What is the best parameters in GC-MS for DB-WAX (60m0.250mm0.25microm) in the fragrances field?. ResearchGate. [Link]
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Isononyl Acetate vs. Linalyl Acetate: A Comparative Study for Advanced Applications
An In-Depth Comparative Guide for Formulation Scientists
Authored by: A Senior Application Scientist
Introduction
In the intricate world of fragrance and flavor chemistry, esters form a foundational class of molecules, prized for their diverse and often pleasant aromatic profiles. Among these, isononyl acetate and linalyl acetate are two prominent aliphatic esters, each possessing unique characteristics that dictate their suitability for specific applications. While both are acetates, their structural differences—arising from their respective alcohol precursors, isononyl alcohol and linalool—lead to significant variations in their olfactory character, volatility, stability, and ultimately, their functional role in a formulation.
This guide provides a comprehensive comparative analysis of this compound and linalyl acetate, designed for researchers, scientists, and drug development professionals who require a deep, technical understanding of these molecules. Moving beyond a simple cataloging of properties, we will explore the causal relationships between chemical structure and performance, present detailed experimental protocols for their comparative evaluation, and offer expert insights to guide formulation decisions. Our objective is to equip the reader with the necessary knowledge to select the optimal acetate for their specific application, be it in fine fragrance, personal care, or industrial products.
Physicochemical and Structural Comparison
The fundamental differences between this compound and linalyl acetate begin at the molecular level. Linalyl acetate is a monoterpenoid ester, possessing a chiral center and two double bonds, which contribute to its chemical reactivity and complex floral, citrusy aroma.[1] In contrast, this compound is a simpler, branched-chain aliphatic ester, which imparts a different olfactory profile and greater stability in certain matrices.[2] These structural distinctions are reflected in their physicochemical properties, which are critical determinants of their behavior in formulations.
It is important to note that "this compound" can refer to a mixture of isomers, with the most common being 3,5,5-trimethylhexyl acetate (CAS 58430-94-7).[3][4] For the purpose of this guide, we will consider this primary isomer.
Table 1: Comparative Physicochemical Properties
| Property | This compound (3,5,5-trimethylhexyl acetate) | Linalyl Acetate |
| CAS Number | 58430-94-7 / 40379-24-6 (isomer mix) | 115-95-7 |
| Molecular Formula | C₁₁H₂₂O₂[2] | C₁₂H₂₀O₂[1] |
| Molecular Weight | 186.29 g/mol [2] | 196.29 g/mol [1] |
| Appearance | Clear, colorless liquid[2] | Colorless to pale yellow liquid[1][5] |
| Boiling Point | ~214 °C | 220 °C[6] |
| Flash Point | 71 - 83 °C[2][4] | ~85 - 90 °C[7][8] |
| Density | ~0.866 g/mL[2] | ~0.901 g/mL[6] |
| Refractive Index | ~1.423[2] | ~1.453[6] |
| log P (Octanol/Water) | ~4.1[2][4] | ~3.9[6] |
| Solubility | Insoluble in water; soluble in alcohol[9][10] | Slightly soluble in water; soluble in chloroform, methanol[6][8] |
The higher molecular weight of linalyl acetate suggests slightly lower volatility compared to this compound, although their boiling points are similar. The log P values, a measure of lipophilicity, are comparable, indicating both are well-suited for incorporation into oil-based systems and emulsions.
Synthesis: The Esterification Pathway
Both this compound and linalyl acetate are synthesized via Fischer-Speier esterification, a classic acid-catalyzed reaction between an alcohol and a carboxylic acid.[2][11] The choice of alcohol precursor is the defining factor that differentiates the final products.
-
This compound Synthesis: Utilizes isononanol (e.g., 3,5,5-trimethylhexanol) and acetic acid (or its more reactive derivative, acetic anhydride).[2]
-
Linalyl Acetate Synthesis: Employs linalool, a tertiary unsaturated alcohol, which requires carefully controlled reaction conditions to prevent side reactions like dehydration and cyclization.[6][12][13]
The fundamental reaction mechanism is identical for both, involving the protonation of the acetic acid carbonyl group, subsequent nucleophilic attack by the alcohol, and elimination of water to form the ester.
Caption: General Fischer-Speier Esterification Workflow.
Experimental Protocol: Laboratory-Scale Synthesis of Acetate Esters
This protocol provides a generalized procedure for synthesizing either acetate ester. Causality: The use of a Dean-Stark apparatus is critical for driving the reaction equilibrium towards the products by removing water as it is formed, thereby maximizing the yield, a direct application of Le Châtelier's principle.
-
Reactor Setup: Assemble a 250 mL round-bottom flask with a Dean-Stark trap and a reflux condenser. Add magnetic stirring.
-
Charge Reactants:
-
Add the alcohol precursor (0.5 mol): either isononanol or linalool.
-
Add glacial acetic acid (0.6 mol, 1.2 equivalents). Using a slight excess of the less expensive reagent (acetic acid) helps push the reaction to completion.
-
-
Catalyst Addition: Carefully add a catalytic amount of p-toluenesulfonic acid (approx. 0.5% of the total reactant mass).[12] This strong acid is an effective catalyst for esterification.
-
Reaction: Heat the mixture to reflux using a heating mantle. The water-toluene azeotrope will begin to collect in the Dean-Stark trap. Continue reflux until no more water is collected (typically 2-4 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Wash sequentially with:
-
50 mL of deionized water to remove excess acetic acid.
-
50 mL of 5% sodium bicarbonate solution to neutralize the acidic catalyst and remaining acetic acid. Caution: Vent the funnel frequently to release CO₂ pressure.[14]
-
50 mL of brine (saturated NaCl solution) to break any emulsions and remove residual water.
-
-
-
Drying and Purification:
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Purify the crude ester via vacuum distillation to isolate the final product with high purity.[12]
-
Olfactory Profile: A Tale of Two Aromas
The primary application for both esters is in the creation of fragrances. Their distinct odor profiles are a direct consequence of their molecular structures.
-
Linalyl Acetate: Possesses a classic fresh, floral, and slightly fruity-citrus aroma, strongly associated with bergamot and lavender.[1][11][15] Its monoterpenoid structure with unsaturation contributes to this bright, complex character. It is a cornerstone of chypre, fougère, and floral fragrance families.[1][11]
-
This compound: Presents a different character, often described as soft, fruity, and woody with powdery and orris-like undertones.[2][4][16] It can have nuances of tea and bergamot but lacks the sharp citrus freshness of linalyl acetate, leaning more towards a functional, clean, and subtly sweet profile.[2]
Table 2: Comparative Olfactory Characteristics
| Characteristic | This compound | Linalyl Acetate |
| Primary Odor Type | Fruity, Woody, Floral[4][16] | Floral, Citrus, Herbaceous[1] |
| Key Descriptors | Powdery, orris, tea, sweet, clean[2] | Fresh, zesty, bergamot, lavender[1][11] |
| Volatility/Impact | Top to Heart Note[2] | Top Note Modifier[1] |
| Odor Life on Strip | ~13 hours[3] | Medium to Intense[1] |
| Common Applications | Lavender/bergamot reconstitutions, functional perfumes, soaps[2] | Fine fragrance (citrus colognes, floral bouquets), personal care[1][15] |
Performance Evaluation: Experimental Designs
To objectively compare the performance of these two esters, a series of standardized analytical and sensory experiments are required.
Protocol 1: Purity and Profile Analysis via Gas Chromatography-Mass Spectrometry (GC-MS)
Causality: GC-MS is the gold standard for separating volatile compounds and identifying them based on their mass spectra. This allows for precise quantification of purity and the identification of any trace impurities or degradation products that could affect odor and stability.
Caption: Standard GC-MS analytical workflow.
-
Sample Preparation: Prepare 1% solutions of both this compound and linalyl acetate in ethanol.
-
Instrumentation: Use a standard GC-MS system equipped with a non-polar column (e.g., DB-5ms).
-
GC Method:
-
Injector Temperature: 250°C.
-
Oven Program: Start at 60°C, hold for 2 minutes, then ramp at 10°C/min to 280°C.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Method: Scan from m/z 40 to 400.
-
Analysis: Integrate the area of all peaks in the chromatogram. Purity is calculated as the area of the main acetate peak divided by the total area of all peaks. Identify major peaks by comparing their mass spectra to a reference library (e.g., NIST).
Protocol 2: Fragrance Longevity on Substrate
Causality: This experiment simulates real-world performance by measuring the rate of evaporation from a standard substrate. This provides quantitative data on tenacity and how long the fragrance character will persist in an application.
-
Substrate Preparation: Dip standardized paper smelling strips (blotters) 1 cm deep into 10% solutions of each acetate in ethanol. Allow the ethanol to evaporate for 60 seconds.
-
Sensory Evaluation: A panel of at least five trained evaluators assesses the odor intensity of each strip at timed intervals (t=0, 15 min, 1 hr, 4 hrs, 8 hrs, 24 hrs).
-
Intensity Rating: Evaluators rate the perceived intensity on a scale from 0 (no odor) to 9 (very strong).
-
Data Analysis: Plot the average intensity rating versus time for each acetate. The resulting curve provides a visual representation of their evaporation profiles and relative longevity.
Stability and Application Insights
The chemical stability of a fragrance ingredient is paramount for ensuring product integrity and safety over its shelf life.
-
Linalyl Acetate: The presence of a tertiary allylic ester group and double bonds makes linalyl acetate susceptible to oxidation and hydrolysis, particularly in acidic or strongly alkaline conditions.[6][13] When exposed to air, it can form hydroperoxides, which are known skin sensitizers.[6][17] This necessitates careful formulation, often requiring antioxidants or pH buffering.
-
This compound: As a saturated branched ester, this compound is chemically more robust.[2] It exhibits better stability in a wider range of pH conditions, including moderately alkaline bases like soap, making it a more versatile choice for such applications.
Table 3: Comparative Safety and Stability Profile
| Parameter | This compound | Linalyl Acetate |
| Chemical Stability | Generally stable; less prone to oxidation. | Susceptible to oxidation and hydrolysis.[6] |
| Skin Irritation | May cause skin and eye irritation.[18][19] | Causes skin and eye irritation.[7] |
| Skin Sensitization | Low potential. | Potential skin sensitizer, especially when oxidized.[17][20] |
| Regulatory (Example) | IFRA Transparency List[21] | FEMA GRAS (flavoring), IFRA standards apply[1][5] |
Conclusion and Formulation Strategy
The choice between this compound and linalyl acetate is not a matter of which is "better," but which is more fit-for-purpose. This comparative analysis provides a clear framework for making an informed decision.
-
Choose Linalyl Acetate for:
-
Choose this compound for:
-
Functionally demanding applications like soaps, detergents, and candles where stability in alkaline or high-temperature environments is crucial.
-
Fragrances where a softer, woody-fruity background note is needed to support other accords.[2]
-
Cost-effective reconstitutions of natural profiles like lavender, where it can provide a pleasant character without the stability concerns of terpene esters.[2]
-
By understanding the distinct chemical personalities of these two esters—from their synthesis and physicochemical properties to their olfactory performance and stability—the formulation scientist can leverage their respective strengths to create superior, stable, and sensorially pleasing products. The experimental protocols outlined herein provide a robust system for self-validating these choices and generating the critical data needed for successful product development.
References
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ScenTree. (n.d.). This compound (CAS N° 40379-24-6). Retrieved from [Link]
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Ataman Kimya. (n.d.). This compound. Retrieved from [Link]
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ScenTree. (n.d.). Linalyl acetate (CAS N° 115-95-7). Retrieved from [Link]
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Scentspiracy. (n.d.). Linalyl Acetate (115-95-7) — Zesty Synthetic Ingredient for Perfumery. Retrieved from [Link]
-
Foreverest Resources Ltd. (n.d.). Linalyl Acetate. Retrieved from [Link]
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Chongqing Chemdad Co., Ltd. (n.d.). Linalyl acetate. Retrieved from [Link]
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Paula's Choice. (n.d.). What is Linalyl Acetate?. Retrieved from [Link]
-
ScenTree. (n.d.). Linalyl acetate (CAS N° 115-95-7). Retrieved from [Link]
-
Perfumer's Apprentice. (2021). Linalyl acetate FPD-2015A-2227 - SAFETY DATA SHEET. Retrieved from [Link]
-
Olive Tree People. (n.d.). Linalyl Acetate. Retrieved from [Link]
-
Ataman Kimya. (n.d.). LINALYL ACETATE. Retrieved from [Link]
-
Axxence Aromatic GmbH. (2024). Safety Data Sheet - NATURAL LINALYL ACETATE. Retrieved from [Link]
-
PerfumersWorld. (n.d.). This compound. Retrieved from [Link]
-
Tadimety Aromatics. (n.d.). ISO NONYL ACETATE. Retrieved from [Link]
-
Watson International. (2019). MSDS-ISONONYL-ISONONANOATE.pdf. Retrieved from [Link]
-
Olfactorian. (n.d.). This compound | Perfume Material. Retrieved from [Link]
-
The John D. Walsh Company. (2020). iso nonyl acetate - Safety Data Sheet. Retrieved from [Link]
-
PubChem. (n.d.). 3,5,5-Trimethylhexyl acetate. Retrieved from [Link]
-
The Good Scents Company. (n.d.). This compound, 40379-24-6. Retrieved from [Link]
-
Prodasynth. (2020). ACETATE D'ISONONYLE | TECHNICAL DATA. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 5: Synthesis of Isopentyl Acetate (Experiment). Retrieved from [Link]
- Peana, A. T., D'Aquila, P. S., Panin, F., Serra, G., Pippia, P., & Moretti, M. D. L. (2002). Anti-inflammatory activity of linalool and linalyl acetate constituents of essential oils. Phytomedicine, 9(8), 721-726.
-
Frontiers in Chemistry. (2015). Structure-odor relationships of linalool, linalyl acetate and their corresponding oxygenated derivatives. Retrieved from [Link]
-
PubMed Central (PMC). (2015). Structure-odor relationships of linalool, linalyl acetate and their corresponding oxygenated derivatives. Retrieved from [Link]
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A Comparative Guide to Inter-Laboratory Analysis of Isononyl Acetate
This guide provides a comprehensive framework for an inter-laboratory study on the analytical methods for Isononyl acetate. Designed for researchers, scientists, and professionals in drug development and quality control, this document details two robust gas chromatography (GC) methods, outlines protocols for method validation, and presents a structure for comparing analytical performance across laboratories. Our objective is to establish a standardized approach for the accurate and precise quantification of this compound, ensuring consistent quality and purity assessment.
Introduction to this compound and the Imperative for Standardized Analysis
This compound is an ester recognized for its characteristic fruity and floral aroma, finding applications in the fragrance, cosmetic, and flavor industries.[1][] It is synthesized through the esterification of isononyl alcohol with acetic acid.[1] Given its use in consumer products, ensuring the purity and consistent quality of this compound is paramount. The presence of impurities, such as residual alcohols or other esters, can significantly impact its olfactory profile and potentially its safety.
An inter-laboratory study is the gold standard for evaluating the robustness and reliability of an analytical method. By comparing results from multiple laboratories using the same standardized methods, we can establish the method's reproducibility and identify potential sources of variability. This guide proposes a framework for such a study, comparing two gas chromatography-based methods for the analysis of this compound.
Analytical Methodologies: A Comparative Overview
Gas chromatography is the technique of choice for the analysis of volatile and semi-volatile compounds like this compound, owing to its high resolution and sensitivity.[3][4] We will compare two GC methods employing columns of different polarity, which is a critical parameter influencing the separation of the analyte from potential impurities.
-
Method A: Non-Polar Column GC-FID. This method utilizes a non-polar column, which separates compounds primarily based on their boiling points. It is a robust and widely used approach for the analysis of esters.
-
Method B: Mid-Polar Column GC-FID. A mid-polar column offers a different selectivity, separating compounds based on a combination of boiling point and polarity. This can be advantageous for resolving this compound from isomers or impurities with similar boiling points but different polarities.
The performance of these two methods will be assessed based on key validation parameters as outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines.[5] These parameters include accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), limit of quantitation (LOQ), linearity, and range.[6][7]
Experimental Protocols
The following are detailed protocols for the two proposed analytical methods. It is imperative that each participating laboratory adheres strictly to these procedures to ensure the validity of the inter-laboratory comparison.
Method A: Gas Chromatography with Flame Ionization Detection (GC-FID) using a Non-Polar Column
This method is adapted from the principles outlined in ASTM D3545 for the analysis of acetate esters.[3][4][8]
1. Instrumentation and Reagents:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID)
-
Non-polar capillary column (e.g., 5% Phenyl Methyl Siloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
High-purity helium as carrier gas
-
This compound reference standard (≥99% purity)
-
Internal standard (e.g., n-dodecane)
-
Solvent (e.g., hexane or ethyl acetate, analytical grade)
2. Chromatographic Conditions:
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Hold: 5 minutes at 250 °C
-
-
Carrier Gas Flow Rate: 1.0 mL/min (constant flow)
-
Detector Temperature: 280 °C
3. Sample Preparation:
-
Prepare a stock solution of this compound reference standard (1000 µg/mL) in the chosen solvent.
-
Prepare a stock solution of the internal standard (1000 µg/mL).
-
Create a series of calibration standards by diluting the stock solutions to concentrations ranging from 1 µg/mL to 100 µg/mL. Each calibration standard should contain a constant concentration of the internal standard.
-
For sample analysis, accurately weigh the this compound sample and dilute it with the solvent to fall within the calibration range. Add the internal standard to the same final concentration as in the calibration standards.
Method B: Gas Chromatography with Flame Ionization Detection (GC-FID) using a Mid-Polar Column
This method provides an alternative selectivity for improved separation of polar impurities.
1. Instrumentation and Reagents:
-
Same as Method A, with the exception of the capillary column.
-
Mid-polar capillary column (e.g., 50% Phenyl - 50% Methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness)
2. Chromatographic Conditions:
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 8 °C/min to 260 °C
-
Hold: 5 minutes at 260 °C
-
-
Carrier Gas Flow Rate: 1.2 mL/min (constant flow)
-
Detector Temperature: 280 °C
3. Sample Preparation:
-
Follow the same procedure as described in Method A.
Inter-Laboratory Study Design and Data Comparison
Each participating laboratory will receive a set of blind samples of this compound with varying purity levels. Laboratories will analyze these samples using both Method A and Method B and report the results for the key validation parameters.
Data to be Reported:
| Parameter | Method A | Method B | Acceptance Criteria |
| Accuracy (% Recovery) | 98.0 - 102.0% | ||
| Precision (RSD%) | |||
| - Repeatability | ≤ 1.0% | ||
| - Intermediate Precision | ≤ 2.0% | ||
| Specificity | No interfering peaks at the retention time of this compound and the internal standard | ||
| Limit of Detection (LOD) (µg/mL) | To be determined | ||
| Limit of Quantitation (LOQ) (µg/mL) | To be determined | ||
| Linearity (r²) | ≥ 0.999 | ||
| Range (µg/mL) | To be determined |
The results will be collated and statistically analyzed to assess the performance of each method and the overall reproducibility between laboratories.
Visualizing the Analytical Workflow
To clearly illustrate the experimental process, the following diagrams outline the workflows for sample preparation and analysis for both methods.
Caption: Workflow for Method A: Non-Polar Column GC-FID.
Caption: Workflow for Method B: Mid-Polar Column GC-FID.
Conclusion
This guide provides a comprehensive framework for conducting an inter-laboratory study to establish a reliable and reproducible analytical method for this compound. By comparing a non-polar and a mid-polar GC column approach, this study will provide valuable insights into the optimal conditions for the quality control of this important fragrance and flavor ingredient. The successful completion of this study will lead to a validated analytical method that can be adopted across the industry, ensuring the consistent quality and safety of products containing this compound.
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Standard Test Method for Alcohol Content and Purity of Acetate Esters by Gas Chromatography, ASTM D3545. [Link]
-
Alcohol Content and Purity of Acetate Esters by Gas Chromatography, NormSplash. [Link]
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Standard Test Method for Alcohol Content and Purity of Acetate Esters by Gas Chromatography ASTM D3545, SIS. [Link]
-
Q2(R2) Validation of Analytical Procedures, FDA. [Link]
-
Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry, IVT Network. [Link]
-
Analytical method validation: A brief review, World Journal of Advanced Research and Reviews. [Link]
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Validation and Verification Guidelines for Analytical Methods, ACS Reagent Chemicals. [Link]
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This compound (CAS N° 40379-24-6), ScenTree. [Link]
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Method Validation Guidelines, BioPharm International. [Link]
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-
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This compound, 40379-24-6, The Good Scents Company. [Link]
-
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Isononyl Acetate for Laboratory Professionals
As a Senior Application Scientist, it is imperative to foster a culture of safety that extends beyond the benchtop to the entire lifecycle of a chemical, including its proper disposal. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of isononyl acetate, a common solvent and fragrance ingredient in research and development settings. Adherence to these procedures is critical not only for regulatory compliance but also for the protection of personnel and the environment.
Section 1: Understanding the Hazards of this compound
Before handling any chemical waste, a thorough understanding of its intrinsic hazards is paramount. This compound is a flammable liquid whose vapors can form explosive mixtures with air.[1] It is also an irritant to the skin and eyes and may cause dizziness or other central nervous system effects upon inhalation.[1] Furthermore, this compound is recognized as being very toxic to aquatic organisms, underscoring the importance of preventing its release into the environment.[2]
Key Hazard Summary Table:
| Hazard Type | Description | Primary Mitigation Strategy |
| Flammability | Flammable liquid. Vapors are heavier than air and can travel to an ignition source.[1] | Eliminate all ignition sources. Use grounded equipment and non-sparking tools.[1] |
| Health Hazards | Causes skin and eye irritation. Vapors can irritate the respiratory tract and may have anesthetic effects.[1] | Wear appropriate Personal Protective Equipment (PPE). Ensure adequate ventilation.[2] |
| Environmental Hazards | Very toxic to aquatic life with potential for long-term effects.[2] | Prevent entry into waterways, sewers, and soil. Dispose of as hazardous waste.[3] |
Section 2: The Four Pillars of this compound Waste Management
A robust chemical waste management plan is built on four critical pillars: Characterization, Segregation, Accumulation, and Disposal. This systematic approach ensures that waste is handled safely and in accordance with regulatory requirements from agencies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[4][5]
The first step is to correctly identify this compound waste as hazardous. Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is hazardous if it is specifically listed or if it exhibits certain characteristics (ignitability, corrosivity, reactivity, or toxicity).[4][6]
This compound is a flammable liquid and therefore exhibits the characteristic of ignitability . While not explicitly listed by name in the common EPA hazardous waste lists, spent solvent wastes containing acetate esters are often categorized under the F003 waste code .[7][8][9] This code applies to spent non-halogenated solvents.[7][8][9] It is the generator's responsibility to make this determination.
To prevent dangerous reactions, chemical wastes must be segregated based on their compatibility.[10][11]
Actionable Protocol:
-
Designated Waste Stream: Establish a dedicated waste container specifically for this compound and other compatible non-halogenated solvent wastes.
-
Avoid Mixing: Never mix this compound waste with:
-
Acids or strong oxidizers, as this can cause a vigorous, heat-generating reaction.[1]
-
Halogenated solvents (e.g., methylene chloride, chloroform).
-
Aqueous waste.
-
Corrosive bases.
-
Proper storage of hazardous waste in the laboratory, known as a Satellite Accumulation Area (SAA), is critical to prevent spills and accidents.[12]
Step-by-Step Accumulation Procedure:
-
Select Appropriate Containers: Use containers that are chemically resistant to this compound, such as glass bottles or metal cans for larger quantities.[10][12] Ensure the container has a secure, tight-fitting lid.
-
Labeling: The moment waste is first added, label the container with the words "Hazardous Waste" and the full chemical name: "this compound".[10][13] The label must also include the approximate percentages of all components in the container and the date accumulation started.[12][13]
-
Closed Container Policy: Keep the waste container closed at all times except when you are actively adding waste.[12] This minimizes the release of flammable vapors.
-
Storage Location: Store the waste container in a designated SAA, away from ignition sources, direct sunlight, and high-traffic areas.[2][10] It should be stored in secondary containment to capture any potential leaks.
Hazardous waste must be disposed of through a licensed hazardous waste contractor.[2][4] It is illegal to dispose of this compound down the drain or in the regular trash.[10][13]
Disposal Workflow:
-
Request Pickup: Once the waste container is full or you are approaching the SAA time/volume limits, submit a hazardous waste pickup request to your institution's Environmental Health and Safety (EHS) department.[13]
-
Documentation: Your EHS department will handle the creation of the hazardous waste manifest, a document that tracks the waste from your laboratory to its final disposal facility.[4]
-
Final Disposition: The licensed contractor will transport the waste for proper disposal, which is typically controlled incineration at a permitted facility.[14]
Section 3: Emergency Procedures for this compound Spills
In the event of a spill, a quick and correct response is crucial to mitigate hazards.
Immediate Spill Response Protocol:
-
Alert Personnel: Immediately notify others in the vicinity of the spill.[15]
-
Isolate the Area: Secure the area and prevent entry.[1]
-
Eliminate Ignition Sources: Turn off any nearby heat sources, flames, or equipment that could create a spark.[1][2]
-
Don Personal Protective Equipment (PPE): At a minimum, wear safety goggles and solvent-resistant gloves. If the spill is large or in a poorly ventilated area, an organic vapor respirator may be necessary.[2]
-
Contain the Spill: For liquid spills, use an inert absorbent material like sand, dry earth, or vermiculite.[1][16] Do not use combustible materials like paper towels to absorb the bulk of the spill.[16] Dike the spill to prevent it from entering drains.[15]
-
Clean Up: Once absorbed, use non-sparking tools to carefully collect the material into a designated, sealable container for hazardous waste.[1]
-
Decontaminate: Clean the spill surface with soap and water. If the spill was significant, the rinse water may also need to be collected as hazardous waste.[15]
-
Dispose of Cleanup Materials: All contaminated materials (absorbent, gloves, etc.) must be disposed of as hazardous waste.[15]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper management and disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for this compound waste management.
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ISONONYL ISONONANOATE | Acme-Hardesty . Source: Acme-Hardesty. [Link]
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EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk - ESSR . Source: University of Maryland, Baltimore. [Link]
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Waste Code - EPA . Source: U.S. Environmental Protection Agency. [Link]
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Hazardous Waste - Overview | Occupational Safety and Health Administration - OSHA . Source: U.S. Department of Labor. [Link]
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Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System . Source: Labor Security System. [Link]
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US EPA Pesticide Registration (PR) Notice 83-3 - CERIS - Purdue University . Source: Purdue University. [Link]
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EPA HAZARDOUS WASTE CODES . Source: U.S. Environmental Protection Agency. [Link]
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Hazardous Waste - Standards | Occupational Safety and Health Administration - OSHA . Source: U.S. Department of Labor. [Link]
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OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview - CDMS . Source: CDMS. [Link]
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Hazardous Waste Listings | EPA . Source: U.S. Environmental Protection Agency. [Link]
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Navigating the Unseen: A Senior Application Scientist's Guide to Personal Protective Equipment for Isononyl Acetate
For the dedicated researchers, scientists, and drug development professionals at the forefront of innovation, a deep and practical understanding of chemical safety is not just a regulatory hurdle; it is the bedrock of scientific integrity and personal well-being. This guide moves beyond generic safety data sheets to provide a nuanced, experience-driven approach to the safe handling of Isononyl acetate. Our goal is to empower you with the knowledge to not only protect yourself but also to foster a culture of safety and excellence within your laboratory.
This compound, a combustible liquid with a characteristic fruity odor, is a common component in various laboratory applications. While its hazards are well-documented, a truly effective safety protocol requires a deeper understanding of risk mitigation strategies, especially in the absence of established occupational exposure limits. This guide will provide you with a comprehensive framework for selecting and using personal protective equipment (PPE) for this compound, grounded in the principles of the hierarchy of controls and risk-based assessment.
Understanding the Hazard: The Intrinsic Properties of this compound
Before we can protect ourselves, we must first understand the nature of the hazard. This compound (CAS No. 40379-24-6), also known as 3,5,5-trimethylhexyl acetate, presents several potential risks in a laboratory setting.
Key Hazards:
-
Combustibility: this compound is a combustible liquid, meaning it can ignite when exposed to an ignition source.[1][2][3]
-
Skin Irritation: Direct contact can cause skin irritation.[2][4]
-
Eye Irritation: While some sources classify it as a mild irritant, contact with the eyes can cause irritation.[2]
-
Respiratory Irritation: Inhalation of vapors may cause respiratory tract irritation.[5]
-
Systemic Effects: Prolonged or high-level exposure to vapors may lead to central nervous system effects, and potentially impact the liver and kidneys.[5]
A crucial piece of information for this compound is the absence of established Occupational Exposure Limits (OELs) from regulatory bodies such as the Occupational Safety and Health Administration (OSHA) and the American Conference of Governmental Industrial Hygienists (ACGIH). This lack of a defined permissible exposure limit (PEL) or threshold limit value (TLV) necessitates a more conservative and risk-based approach to control measures.
The Hierarchy of Controls: A Proactive Approach to Safety
Personal protective equipment, while essential, is the last line of defense. A robust safety culture prioritizes proactive measures to eliminate or minimize hazards at their source.[6][7][8][9] This is the principle behind the hierarchy of controls, a framework that should guide all laboratory safety decisions.
Caption: The Hierarchy of Controls prioritizes the most effective safety measures.
1. Elimination and Substitution: The most effective controls involve removing the hazard altogether. Ask yourself: Is the use of this compound essential for this procedure? Could a less volatile or less hazardous solvent be substituted without compromising the experimental outcome?
2. Engineering Controls: If elimination or substitution is not feasible, the next step is to physically isolate the hazard from the researcher.[6][7][8][9] For this compound, this primarily involves:
- Chemical Fume Hoods: All handling of this compound that may generate vapors should be conducted within a properly functioning chemical fume hood.
- Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors.
3. Administrative Controls: These are work practices and procedures designed to minimize exposure.[7][8][9]
- Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all tasks involving this compound.
- Training: Ensure all personnel are trained on the specific hazards of this compound and the procedures for its safe handling, storage, and disposal.
- Restricted Access: Limit access to areas where this compound is used and stored.
4. Personal Protective Equipment (PPE): PPE is the final barrier between you and the chemical. The following sections will delve into the specific PPE recommendations for this compound.
Navigating the Unknown: Control Banding for Chemicals Without OELs
The absence of an OEL for this compound requires a structured approach to risk assessment and control. This is where Control Banding becomes an invaluable tool. Control banding is a qualitative risk assessment strategy that groups chemicals into "bands" based on their hazard characteristics and assigns a corresponding set of control measures.[10][11][12][13][14]
Developed by organizations like the UK's Health and Safety Executive and supported by NIOSH, control banding provides a systematic way to manage chemical risks in the absence of definitive exposure limits.[11][15][16]
Applying a Control Banding Approach to this compound:
Based on its known hazards (combustible, skin irritant), this compound would likely fall into a control band that necessitates the following:
-
Band 1 or 2: These bands typically correspond to substances with low to moderate hazard potential.
-
Control Measures:
-
Good laboratory practice and general ventilation: This is the baseline for all chemical handling.
-
Local Exhaust Ventilation (LEV): The use of a chemical fume hood is a key engineering control for this level of hazard.[11]
-
The NIOSH Occupational Exposure Banding process is a valuable resource for a more in-depth analysis.[15][16][17] This process uses GHS hazard statements to assign a chemical to one of five bands, each with a corresponding target exposure range.
Personal Protective Equipment (PPE): Your Final Line of Defense
While engineering and administrative controls are paramount, the correct selection and use of PPE are critical for immediate protection.
Eye and Face Protection
Given that this compound can cause eye irritation, appropriate eye protection is mandatory.
-
Safety Glasses with Side Shields: For handling small quantities in a well-ventilated area where the risk of splashing is minimal.
-
Chemical Splash Goggles: These should be worn when there is a higher risk of splashes, such as during transfers of larger volumes or when working with open containers. They provide a seal around the eyes for enhanced protection.
-
Face Shield: In addition to chemical splash goggles, a face shield is recommended when there is a significant splash hazard to protect the entire face.
Skin Protection: The Critical Choice of Gloves
Selecting the right gloves for handling this compound is not as straightforward as it may seem due to the lack of specific chemical resistance data for this compound. Many Safety Data Sheets (SDSs) will generically recommend "chemical resistant gloves," which is insufficient for making an informed decision.[18][19][20]
The Challenge of Glove Selection for Acetates:
Chemical resistance charts for similar acetate esters show conflicting data, highlighting the importance of not making assumptions.
| Glove Material | Chemical Resistance to Amyl Acetate | Chemical Resistance to Butyl Acetate |
| Nitrile | Poor to Fair | Poor to Fair |
| Neoprene | Fair | Good |
| Butyl Rubber | Fair | Fair |
| Viton | Not Recommended | Not Recommended |
This table is for illustrative purposes only and is based on a synthesis of data from various chemical resistance charts. It should not be used for definitive glove selection.
A Data-Driven Approach to Glove Selection:
In the absence of specific data for this compound, a conservative and evidence-based approach is required:
-
Consult the Glove Manufacturer: This is the most critical step. Contact the technical support department of your glove manufacturer and request specific chemical resistance data for this compound (CAS No. 40379-24-6) or 3,5,5-trimethylhexyl acetate. They may have internal data or be able to provide guidance based on the chemical class.[18][19][21][22]
-
Understand Permeation and Degradation:
-
Permeation: The process by which a chemical passes through a glove material on a molecular level.[19] Look for data on breakthrough time , which is the time it takes for the chemical to be detected on the inside of the glove.
-
Degradation: The physical change in the glove material upon contact with a chemical (e.g., swelling, cracking, or becoming stiff).[18][19]
-
-
Consider the Task:
-
Incidental Contact (Splashes): Thinner nitrile gloves may be acceptable for short-duration tasks with a low risk of splashing, but they should be changed immediately upon contact.
-
Extended Contact or Immersion: For tasks involving potential immersion or prolonged contact, a more robust glove material with a longer breakthrough time is necessary. Based on the data for similar acetates, neoprene or butyl rubber may be better options, but this must be confirmed with the manufacturer.
-
-
Double Gloving: When handling hazardous chemicals, wearing two pairs of gloves can provide an additional layer of protection. This is particularly useful if the outer glove becomes contaminated, as it can be removed without exposing the skin.
Respiratory Protection
Under normal laboratory conditions with proper engineering controls (i.e., working in a chemical fume hood), respiratory protection should not be necessary. However, it is required in situations where engineering controls are not available or are insufficient to maintain exposure below acceptable levels, or during emergency situations such as a large spill.
-
NIOSH-Approved Organic Vapor Respirator: If a respirator is required, a NIOSH-approved respirator with organic vapor cartridges is appropriate. A full-face respirator will also provide eye and face protection.
-
Respirator Fit Testing and Training: All personnel required to wear respirators must be medically cleared, trained, and fit-tested in accordance with OSHA regulations.
Operational and Disposal Plans: Ensuring a Safe Workflow from Start to Finish
A comprehensive safety plan extends beyond PPE to include clear protocols for handling, storage, emergencies, and disposal.
Handling and Storage
-
Grounding: When transferring this compound, ensure that containers are properly grounded to prevent the buildup of static electricity, which could serve as an ignition source.
-
Storage: Store this compound in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Keep containers tightly closed.
Emergency Procedures: Spill and Exposure Response
Caption: A stepwise workflow for responding to an this compound spill.
Small Spills (less than 1 liter and can be safely managed by laboratory personnel):
-
Alert others in the immediate area.
-
Don appropriate PPE: at a minimum, chemical splash goggles, two pairs of chemical-resistant gloves, and a lab coat.
-
Contain the spill with an inert absorbent material such as vermiculite, sand, or a commercial sorbent.[23][24][25] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Ventilate the area by ensuring the fume hood is operational.
-
Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[24][25]
-
Clean the spill area with soap and water.
-
Dispose of all contaminated materials as hazardous waste.
Large Spills (greater than 1 liter or any spill you are not comfortable cleaning up):
-
Evacuate the immediate area.
-
Alert your supervisor and call your institution's emergency number.
-
Close the doors to the affected area to contain the vapors.
-
Do not attempt to clean up the spill yourself. Wait for trained emergency responders.
First Aid:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[26][27][28] Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[29]
Disposal Plan
All waste containing this compound, including contaminated absorbent materials and PPE, must be disposed of as hazardous waste in accordance with federal, state, and local regulations.[30][31][32]
-
Collect waste in a designated, properly labeled, and sealed container.
-
Do not mix this compound waste with other incompatible waste streams.
-
Arrange for pickup through your institution's Environmental Health and Safety (EHS) department.
Conclusion: Fostering a Culture of Safety Through Knowledge
The safe handling of this compound, particularly in the absence of established occupational exposure limits, requires a thoughtful and proactive approach. By embracing the hierarchy of controls, understanding the principles of control banding, and making informed decisions about personal protective equipment, you can significantly mitigate the risks associated with this and other laboratory chemicals. Remember that safety is not a static checklist but a continuous process of learning, evaluation, and improvement. Let this guide serve as a cornerstone for building a robust and resilient safety culture within your laboratory, where scientific excellence and personal well-being go hand in hand.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
